molecular formula C8H15N B1294527 Octahydro-1h-cyclopenta[b]pyridine CAS No. 51501-54-3

Octahydro-1h-cyclopenta[b]pyridine

Cat. No.: B1294527
CAS No.: 51501-54-3
M. Wt: 125.21 g/mol
InChI Key: CJNWCWVQGCSQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1h-cyclopenta[b]pyridine is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNWCWVQGCSQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965836
Record name Octahydro-1H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51501-54-3
Record name Octahydro-1H-cyclopenta[b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51501-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-1-pyrindine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51501-54-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydro-1H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-1H-1-pyrindine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Octahydro-1H-cyclopenta[b]pyridine Scaffold for GABA Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of conformationally restricted GABA analogues is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This technical guide focuses on the promising octahydro-1H-cyclopenta[b]pyridine scaffold as a core for designing novel GABA analogues. We delve into the synthetic approaches for this bicyclic system, explore the fundamental GABA receptor signaling pathways, and provide standardized experimental protocols for the biological evaluation of potential drug candidates. While specific quantitative biological data for GABA analogues based on this scaffold remains limited in publicly accessible literature, this guide serves as a comprehensive resource for researchers aiming to explore this chemical space.

Introduction: The Rationale for Conformationally Restricted GABA Analogues

The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to interactions with various receptor subtypes and transporter proteins. This lack of conformational rigidity can result in off-target effects and reduced therapeutic efficacy. By incorporating the GABA pharmacophore into a rigid bicyclic scaffold like this compound, it is possible to lock the molecule into a specific bioactive conformation. This approach can lead to:

  • Enhanced Receptor Selectivity: A rigid analogue may preferentially bind to a specific GABA receptor subtype (e.g., GABAA, GABAB) or even specific subunit compositions of the GABAA receptor.

  • Increased Potency: By pre-organizing the molecule in its binding conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity.

  • Improved Pharmacokinetic Properties: The rigid scaffold can influence physicochemical properties such as lipophilicity and metabolic stability, leading to better drug-like characteristics.

The this compound scaffold offers a unique three-dimensional structure that can be strategically functionalized to present the key elements of the GABA pharmacophore in a spatially defined manner.[1]

Synthesis of the this compound Core

The synthesis of GABA analogues based on the this compound scaffold has been reported, providing a foundational route for further chemical exploration.

Synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid

A notable example is the synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a conformationally restricted GABA analogue.[1] The synthesis is an eight-step sequence, with key steps involving the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and a subsequent catalytic reduction of the pyridine ring.[1] The overall yield for this specific synthesis was reported to be 9.0%.[1]

Detailed Experimental Protocol:

While the overall synthetic strategy has been published, the detailed step-by-step experimental protocols with specific reagents, quantities, reaction conditions, and yields for each of the eight steps are not available in the public domain based on the conducted literature search. Researchers interested in replicating or adapting this synthesis would need to consult the primary publication by Melnykov, Grygorenko, et al. (Amino Acids2019 , 51, 255–261) and its potential supplementary information.

Physicochemical Properties

Understanding the physicochemical properties of the core scaffold is crucial for drug design and development.

PropertyValue
Molecular FormulaC₈H₁₅N
Molecular Weight125.21 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
pKa11.75 ± 0.20 (Predicted)

Table 1: Physicochemical properties of the parent this compound scaffold.

GABA Receptor Signaling Pathways

GABA exerts its inhibitory effects through two main classes of receptors: GABAA and GABAB receptors.

  • GABAA Receptors: These are ligand-gated ion channels that, upon GABA binding, open an integral chloride channel, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission.

  • GABAB Receptors: These are G-protein coupled receptors that, upon activation, can indirectly open potassium channels or inhibit calcium channels, also resulting in an inhibitory effect.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_A GABA-A Receptor (Ionotropic) GABA_vesicle->GABA_A Binds GABA_B GABA-B Receptor (Metabotropic) GABA_vesicle->GABA_B Binds Cl_channel Cl- Channel G_protein G-protein K_channel K+ Channel Ca_channel Ca2+ Channel Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential)

Biological Evaluation of this compound GABA Analogues

A critical step in the development of novel GABA analogues is their biological characterization. This typically involves a series of in vitro and in vivo assays to determine their affinity, efficacy, selectivity, and functional effects.

Quantitative Biological Data

A thorough search of the scientific literature and patent databases did not yield any publicly available quantitative biological data (e.g., Ki, IC50, EC50) for GABA analogues based on the this compound scaffold. The following table is provided as a template for researchers to populate as data becomes available.

Compound IDTargetAssay TypeKi (nM)IC50 (nM)EC50 (nM)% Efficacy
e.g., Analogue 1GABAARadioligand Binding----
e.g., Analogue 1GABABRadioligand Binding----
e.g., Analogue 1GABAAElectrophysiology----

Table 2: Template for Quantitative Biological Data of this compound GABA Analogues (Data currently unavailable).

Experimental Protocols: GABA Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. Below is a generalized protocol for a competitive binding assay for GABAA receptors.

Materials:

  • Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cell lines expressing specific GABAA receptor subtypes.

  • Radioligand: [³H]-Muscimol or [³H]-GABA.

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 1 mM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound GABA analogues at various concentrations.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold buffer.

    • Centrifuge to pellet membranes.

    • Wash pellet multiple times by resuspension and centrifugation.

    • Resuspend final pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or test compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

GABAR_Binding_Assay_Workflow start Start prep Membrane Preparation (Brain Tissue or Cell Lines) start->prep assay_setup Assay Setup (Radioligand, Test Compound, Membranes) prep->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis end End analysis->end

Structure-Activity Relationship (SAR) and Future Directions

The development of a robust SAR for the this compound scaffold is contingent on the synthesis and biological evaluation of a diverse library of analogues. Key structural modifications to explore include:

  • Stereochemistry: The relative and absolute stereochemistry of the substituents on the bicyclic core will be critical for receptor interaction.

  • Position of the Carboxylic Acid Moiety: Varying the attachment point of the acidic group will alter the distance and orientation relative to the basic nitrogen, which is crucial for mimicking GABA.

  • Substitutions on the Scaffold: Introduction of substituents on the carbocyclic and heterocyclic rings can modulate potency, selectivity, and pharmacokinetic properties.

Conclusion

The this compound scaffold represents a promising and relatively underexplored framework for the design of novel, conformationally restricted GABA analogues. The synthetic accessibility of this core, as demonstrated in the literature, provides a solid foundation for the generation of compound libraries for biological screening. While there is a current lack of publicly available quantitative biological data for analogues based on this scaffold, the principles of conformational restriction suggest that such compounds could exhibit enhanced potency and selectivity for GABA receptors. This technical guide provides the necessary background information on the synthesis, underlying biology, and experimental methodologies to encourage and facilitate further research into this intriguing class of molecules for the potential development of new therapeutics targeting the GABAergic system.

References

The Diverse Biological Landscape of Octahydro-1H-cyclopenta[b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydro-1H-cyclopenta[b]pyridine scaffold, a unique bicyclic saturated heterocycle, has emerged as a promising framework in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile platform for the development of novel therapeutic agents across various disease areas. This technical guide delves into the reported biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated workflows and pathways to facilitate further research and drug discovery efforts.

Antiproliferative Activity

A notable area of investigation for this compound derivatives is their potential as anticancer agents. Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against human cancer cell lines.

Quantitative Antiproliferative Data

The antiproliferative activity of a series of synthesized 3-cyanopyridine derivatives, including those incorporating the this compound moiety, was evaluated against the human liver carcinoma cell line, HEPG2. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic potential. Doxorubicin, a standard chemotherapeutic agent, was used as a reference compound.

Compound IDStructureIC50 (µM) vs. HEPG2 Cell Line[1]
5c 2-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile1.46[1]
5d 2-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile7.08[1]
5a 2-phenyl-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile22.3[1]
9c 2-amino-N'-(4-chlorobenzoyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbohydrazide35.1[1]
13c 2-(4-chlorophenyl)-4-hydrazono-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile40.2[1]
5b 2-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile42.8[1]
9a 2-amino-N'-benzoyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbohydrazide42.8[1]
Doxorubicin Reference Drug0.72[1]

Table 1: Antiproliferative activity of selected this compound derivatives against the HEPG2 human liver cancer cell line.[1]

The data indicates that derivatives 5c and 5d display promising antitumor activity against the HEPG2 cell line.[1]

Experimental Protocol: Antiproliferative Activity Assay

The following protocol was utilized to determine the IC50 values of the this compound derivatives against the HEPG2 cell line.[1]

Materials:

  • HEPG2 human liver carcinoma cell line

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (reference compound)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Cell Culture: HEPG2 cells were maintained in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells were harvested using trypsin-EDTA, and a cell suspension was prepared. Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. A series of dilutions of the test compounds were prepared in the culture medium. The medium from the wells was replaced with fresh medium containing various concentrations of the test compounds. A control group received medium with DMSO only.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Workflow for Antiproliferative Assay

Antiproliferative_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Measurement cluster_analysis Data Analysis cell_culture Maintain HEPG2 Cell Culture seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Workflow of the MTT assay for determining antiproliferative activity.

Other Potential Biological Activities

While quantitative data for other biological activities of this compound derivatives is not as extensively documented in publicly available literature, preliminary studies and research on structurally related compounds suggest potential in several other areas:

  • Insecticidal Activity: Some pyridine derivatives have shown moderate insecticidal properties.[2][3] Further investigation into the structure-activity relationship of this compound derivatives could lead to the development of novel insecticides.

  • GABA Receptor Modulation: The rigid bicyclic structure of these compounds makes them interesting candidates for targeting the Gamma-Aminobutyric Acid (GABA) receptor, a key inhibitory neurotransmitter in the central nervous system. One study focused on the synthesis of a conformationally restricted GABA analogue based on the this compound scaffold, though specific binding data was not provided.[4][5]

  • Opioid Receptor Antagonism: Research on related bicyclic nitrogen-containing heterocycles has identified potent antagonists for the mu-opioid receptor. This suggests that the this compound core could also serve as a scaffold for developing new opioid receptor modulators.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel, biologically active molecules. The documented antiproliferative activity of certain derivatives warrants further investigation, including screening against a broader panel of cancer cell lines and mechanistic studies to elucidate their mode of action. The potential for insecticidal, GABAergic, and opioid receptor modulating activities also presents exciting avenues for future research.

This technical guide provides a foundational overview of the current state of knowledge on the biological activities of this compound derivatives. It is intended to serve as a valuable resource for researchers in the field, stimulating further exploration and accelerating the discovery of new therapeutic agents based on this versatile chemical scaffold.

Signaling Pathway Hypothesis: Antiproliferative Action

While the precise mechanism of action for the antiproliferative this compound derivatives has not been fully elucidated, a common pathway for cytotoxic agents involves the induction of apoptosis. A hypothetical signaling cascade is presented below.

Apoptosis_Pathway Compound This compound Derivative Cell Cancer Cell Compound->Cell Enters Stress Cellular Stress Cell->Stress Mitochondria Mitochondria Stress->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Octahydro-1H-cyclopenta[b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydro-1H-cyclopenta[b]pyridine scaffold is a saturated bicyclic heterocyclic system that has garnered interest in medicinal chemistry due to its rigid, three-dimensional structure. This conformationally constrained framework makes it an attractive template for the design of novel therapeutic agents, particularly for targets within the central nervous system. While comprehensive structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not extensively available in the public domain, existing research on specific analogues and related structures provides valuable insights into their potential pharmacological applications. This guide synthesizes the available information, focusing on the synthesis, potential biological activities, and relevant experimental methodologies.

Introduction to the this compound Scaffold

The this compound core consists of a fused cyclopentane and pyridine ring system, resulting in a saturated, bicyclic structure. The parent compound has the chemical formula C8H15N.[1] Its rigid conformation reduces the number of accessible low-energy conformers, which can lead to higher receptor affinity and selectivity compared to more flexible molecules. This conformational restriction is a key feature exploited in rational drug design. One notable application of this scaffold has been in the development of a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain.[2]

Potential Therapeutic Applications and Structure-Activity Relationships

Direct and extensive SAR data for a series of this compound compounds is limited in currently accessible literature. However, by examining related structures, we can infer potential areas of biological activity.

GABA Receptor Modulation

A significant development utilizing this scaffold is the synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid as a conformationally restricted GABA analogue.[2] GABA analogues are crucial in the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain. The rigid structure of the this compound backbone is intended to mimic a specific bioactive conformation of GABA, potentially leading to enhanced selectivity for GABA receptor subtypes.

While a detailed SAR table cannot be constructed without data on multiple analogues, the principles of GABA analogue design suggest that the following structural features would be critical for activity:

  • Position and Stereochemistry of the Carboxylic Acid Group: The spatial arrangement of the acidic moiety is crucial for interaction with the GABA receptor. Variations in its position on the cyclopentane ring would likely have a significant impact on binding affinity and efficacy.

  • Substitution on the Bicyclic Core: Introduction of substituents on either the cyclopentane or the piperidine ring could influence lipophilicity, metabolic stability, and receptor interaction. For instance, alkyl or aryl substitutions could probe additional binding pockets on the receptor.

  • Nitrogen Atom Modifications: The basicity of the nitrogen atom can be modulated through substitution, which would affect the compound's pKa and its interaction with physiological targets.

Opioid Receptor Antagonism

While not the exact same scaffold, studies on structurally related octahydro-1H-pyrido[1,2-a]pyrazines have shown potent mu-opioid receptor antagonist activity.[3] This suggests that the broader family of saturated bicyclic pyridines could be a promising starting point for the development of ligands for opioid receptors. An SAR study in this area would likely explore:

  • N-Substituents: The nature of the substituent on the nitrogen atom is often a key determinant of activity at opioid receptors.

  • Hydroxyphenyl Moiety: Many opioid receptor ligands contain a hydroxyphenyl group that is critical for binding. The position and substitution pattern on this ring would be important variables.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and evaluation of novel compounds. Below is a summarized protocol for the synthesis of a key this compound derivative.

Synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid

An eight-step synthesis was developed to produce this conformationally restricted GABA analogue.[2] The key steps involved the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile followed by the catalytic reduction of the pyridine ring.[2]

Illustrative Synthetic Workflow:

start 2,3-bis(chloromethyl)pyridine + C1-binucleophile step1 Cyclization start->step1 step2 Intermediate Pyridine Derivative step1->step2 step3 Catalytic Reduction (e.g., H2, PtO2) step2->step3 step4 This compound Intermediate step3->step4 step5 Further Functionalization step4->step5 final rel-(4aS,6R,7aR)-octahydro-1H- cyclopenta[b]pyridine-6-carboxylic acid step5->final cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA VIAAT VIAAT GABA->VIAAT Packaging GABA_R GABA-A Receptor (Ion Channel) VIAAT->GABA_R Release into Synaptic Cleft Cl_influx Cl- Influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Target_ID Target Identification and Validation Hit_Gen Hit Generation (e.g., HTS, FBDD) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical

References

Stereochemistry of Octahydro-1h-cyclopenta[b]pyridine and its effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of Octahydro-1H-cyclopenta[b]pyridine and Its Ramifications in Drug Development

Authored by a Senior Application Scientist

Abstract

The this compound scaffold is a conformationally restricted bicyclic system that has garnered significant interest in medicinal chemistry, primarily as a rigid isostere for more flexible pharmacophores. Its three-dimensional structure provides a unique vectoral presentation of substituents, making it a valuable building block for probing ligand-receptor interactions. The stereochemical complexity arising from its multiple chiral centers dictates not only its physical properties but also its pharmacological activity. This guide provides a comprehensive analysis of the stereoisomers of this compound, detailing their conformational preferences, the profound impact of stereochemistry on biological function, and robust experimental protocols for their synthesis, separation, and characterization.

The Structural Foundation: Stereochemistry and Conformational Analysis

The this compound core is a fused heterocyclic system consisting of a piperidine ring and a cyclopentane ring. The IUPAC name for the parent structure is 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine[1]. The molecule possesses two chiral bridgehead carbons, C4a and C7a, which are fundamental to its stereochemical identity. The fusion of the two rings can be either cis or trans, leading to two distinct sets of diastereomers.

  • Cis-fused isomers: The hydrogens at C4a and C7a are on the same face of the molecule. This forces the ring system into a bent, V-shape. The piperidine ring can adopt two different chair conformations, leading to a dynamic equilibrium.

  • Trans-fused isomers: The hydrogens at C4a and C7a are on opposite faces. This results in a more linear and rigid structure, analogous to trans-decalin. The trans configuration locks the ring system into a relatively fixed conformation.

Each diastereomer (cis and trans) is chiral and therefore exists as a pair of enantiomers. The presence of any additional substituents on the rings further increases the number of possible stereoisomers. The thermodynamic stability generally favors the trans-fused isomer due to reduced steric strain compared to the more crowded cis configuration.

The absolute configuration of these stereoisomers is critical. For instance, the specific analogue rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid has been developed as a conformationally restricted γ-aminobutyric acid (GABA) analogue[2]. This highlights that precise control over all chiral centers is necessary to achieve the desired biological effect.

stereoisomers cluster_diastereomers Diastereomers (Ring Fusion) cluster_enantiomers_cis Enantiomers cluster_enantiomers_trans Enantiomers parent Octahydro-1H- cyclopenta[b]pyridine Scaffold cis Cis-Fused parent->cis trans Trans-Fused (more stable) parent->trans cis_R (4aR, 7aS) cis->cis_R pair cis_S (4aS, 7aR) cis->cis_S pair trans_R (4aR, 7aR) trans->trans_R pair trans_S (4aS, 7aS) trans->trans_S pair workflow A Stereoselective Synthesis (e.g., Catalytic Hydrogenation) B Diastereomer Mixture (e.g., cis/trans) A->B C Purification (Column Chromatography) B->C D Isolated Diastereomer (Racemic) C->D E Chiral Separation (Chiral HPLC) D->E F Enantiopure Isomers E->F G Stereochemical Characterization (NMR Spectroscopy) F->G H Biologically Active Single Stereoisomer G->H

References

Unlocking the Therapeutic Potential of the Octahydro-1H-cyclopenta[b]pyridine Scaffold: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide

Executive Summary

The quest for novel therapeutics is often a journey into uncharted chemical space. The Octahydro-1H-cyclopenta[b]pyridine core represents a compelling, yet underexplored, scaffold. Its rigid, three-dimensional structure is characteristic of many biologically active natural products, suggesting inherent potential for high-affinity and selective interactions with protein targets. This guide eschews a simple catalog of known interactions; instead, it provides a comprehensive, field-proven strategic workflow for the de novo identification and validation of therapeutic targets for novel derivatives of this scaffold. We will detail a multi-pronged approach, beginning with robust computational methods to generate high-probability hypotheses, followed by rigorous experimental techniques for target deconvolution and functional validation. This document is designed as a practical roadmap for research teams aiming to translate a promising chemical starting point into a validated drug discovery program.

The this compound Scaffold: A Privileged Starting Point

The this compound framework is a saturated heterocyclic system. Its fused ring structure imparts conformational rigidity, a desirable trait in medicinal chemistry that can reduce the entropic penalty of binding to a protein target, often leading to higher affinity. This core is found within more complex alkaloid structures known to possess potent biological activities, particularly neuromodulatory effects.

The strategic value of this scaffold lies in its potential as a "privileged structure"—a molecular framework that is capable of binding to multiple, often unrelated, protein targets. By systematically exploring the chemical space around this core, we can generate libraries of compounds with diverse pharmacological profiles. The fundamental challenge, and the focus of this guide, is to accurately identify which protein targets these new chemical entities interact with and to determine the functional consequences of these interactions.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust in silico investigation is critical. This phase aims to narrow the vast landscape of the human proteome to a manageable list of high-probability candidate targets. The causality behind this "compute-first" approach is rooted in efficiency: it allows for the rapid, cost-effective triage of hypotheses and informs the design of more targeted, and therefore more likely to succeed, experimental campaigns.

Ligand-Based Similarity Analysis

Expertise & Rationale: This methodology operates on the well-established principle that structurally similar molecules often share common biological targets. By comparing a novel derivative of our scaffold to databases of compounds with known activities, we can generate an initial set of plausible targets.

Protocol: Target Prediction via Chemical Similarity

  • Compound Preparation: Generate a 2D or 3D representation of the novel this compound derivative (e.g., as a SMILES string or SDF file).

  • Database Selection: Utilize public databases rich in bioactivity data, such as ChEMBL, PubChem, and BindingDB.

  • Tool Selection: Employ a web-based prediction tool like SwissTargetPrediction. These platforms have pre-compiled libraries and algorithms to calculate chemical similarity and map it to known targets.

  • Execution:

    • Upload the compound's structure to the server.

    • The algorithm computes multiple similarity metrics (e.g., 2D fingerprints, 3D shape) against its database of known ligands.

    • The output is a ranked list of potential protein targets, scored by the probability of interaction based on similarity to known binders.

  • Data Interpretation: Analyze the top-ranked targets. Pay close attention to target classes that appear frequently (e.g., G-protein coupled receptors, ion channels, kinases), as this may suggest a general mode of action for the scaffold.

Table 1: Representative Data from a Hypothetical Similarity Search

Target ClassSpecific Target ExampleProbability ScoreRationale for Prioritization
GPCR (Class A)Dopamine Receptor D20.65Scaffold is similar to known CNS-active alkaloids.
Voltage-gated Ion ChannelCaV2.2 (N-type)0.58Fused ring systems often fit well into channel pores.
KinaseGlycogen Synthase Kinase 3 (GSK3)0.45Nitrogen-containing heterocycles are common kinase hinge-binding motifs.
EnzymeAcetylcholinesterase0.41Structural resemblance to other known inhibitors.
Structure-Based Virtual Screening

Expertise & Rationale: When high-resolution structures of potential target proteins are available, molecular docking can provide valuable insights into binding modes and energetics. This structure-based approach is complementary to ligand-based methods and can identify novel interactions not predictable from similarity alone. A high-throughput virtual screen (HTVS) allows us to virtually test a library of our scaffold's derivatives against a panel of disease-relevant protein structures.

Workflow: High-Throughput Virtual Screening (HTVS)

HTVS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Selection Target_Lib 1. Target Library (e.g., GPCRs, Kinases) Docking 3. Molecular Docking (Automated Simulation) Target_Lib->Docking Cmpd_Lib 2. Compound Library (Scaffold Derivatives) Cmpd_Lib->Docking Scoring 4. Scoring & Ranking (Binding Energy Estimation) Docking->Scoring Hit_List 5. Generate Hit List (Top 1-5% of Library) Scoring->Hit_List Visual 6. Visual Inspection (Plausible Binding Poses) Hit_List->Visual Selection 7. Final Candidate Selection Visual->Selection Wet_Lab To Experimental Validation Selection->Wet_Lab

Caption: High-Throughput Virtual Screening (HTVS) workflow.

Pathway and Network Analysis

Expertise & Rationale: Biological processes are not governed by single proteins but by complex networks. Mapping our computationally predicted targets onto known signaling pathways can provide crucial context.[1][2] If multiple high-probability targets fall within the same pathway (e.g., the PI3K/Akt/mTOR pathway), it strengthens the hypothesis that our compound series may act as a modulator of that specific pathway. This systems-level view is invaluable for predicting the ultimate physiological effect of a drug.

Protocol: Mapping Targets to Biological Pathways

  • Consolidate Target List: Compile a list of candidate targets from both ligand- and structure-based analyses. Use standardized identifiers (e.g., UniProt IDs).

  • Select Pathway Database: Utilize comprehensive, curated databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes)[1][2][3][4] or Reactome.[5][6][7][8][9]

  • Perform Over-Representation Analysis (ORA):

    • Input the list of candidate targets into the database's analysis tool.

    • The tool will compare your list against all known pathways.

    • It calculates which pathways are statistically "over-represented" with your targets, meaning they contain more of your targets than would be expected by random chance.

  • Visualize and Interpret: The output is typically a list of pathways with associated p-values. Visualize the most significant pathways to understand how the identified targets interact. This helps build a mechanistic hypothesis for the compound's action.

Signaling_Pathway cluster_legend Legend Receptor Receptor (Target A) Kinase1 Kinase 1 (Target B) Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Response Cellular Response (e.g., Proliferation) TF->Response promotes T Predicted Target NT Non-Target

Caption: Hypothetical signaling pathway with predicted targets.

Phase 2: Experimental Target Deconvolution & Validation

Computational predictions are hypotheses that require rigorous experimental proof. The objective of this phase is to move from a list of potential targets to one or more validated targets. The choice of method depends on the nature of the compound and the available resources, but a multi-pronged approach provides the most self-validating and trustworthy data.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Rationale: AC-MS is a powerful, unbiased method for identifying direct binding partners of a small molecule from a complex biological sample (e.g., cell or tissue lysate).[10][11][12][13][14] The core principle involves immobilizing a derivative of the compound on a solid support (the "bait"), incubating it with a proteome, washing away non-specific binders, and identifying the specifically retained proteins ("prey") by mass spectrometry. This technique is invaluable because it does not require a pre-existing hypothesis about the target's identity.

Protocol: Unbiased Target ID using AC-MS

  • Probe Synthesis: Synthesize a derivative of the this compound compound that incorporates three key features:

    • The core pharmacophore for target binding.

    • A linker arm of appropriate length (e.g., polyethylene glycol).

    • A reactive handle for immobilization (e.g., biotin, alkyne for click chemistry).

  • Immobilization: Covalently attach the probe to a solid support (e.g., streptavidin-coated beads for a biotinylated probe).

  • Lysate Incubation: Incubate the bead-bound probe with a relevant cell or tissue lysate. The lysate should be prepared under native (non-denaturing) conditions to preserve protein structure.

  • Competitive Elution (Trustworthiness Step): As a crucial control for specificity, perform a parallel incubation where a high concentration of the original, non-immobilized ("free") compound is added. True binding partners will preferentially bind the free compound and will not be captured by the beads.

  • Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound to the probe.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Protein Identification: Use a database search algorithm (e.g., Mascot, MaxQuant) to match the experimental peptide fragmentation patterns to theoretical patterns from a protein sequence database, thereby identifying the captured proteins.

  • Data Analysis: True targets will be highly enriched in the primary experiment and significantly depleted in the competitive elution control.

ACMS_Workflow cluster_prep Preparation cluster_capture Target Capture & Control cluster_analysis Analysis Probe 1. Synthesize & Immobilize Affinity Probe Incubate 3. Incubate Probe with Lysate Probe->Incubate Lysate 2. Prepare Native Cell Lysate Lysate->Incubate Wash 5. Wash Beads Incubate->Wash Control 4. Competitive Elution (with Free Compound) Control->Wash Parallel Experiment Elute 6. Elute & Digest Proteins Wash->Elute MS 7. LC-MS/MS Analysis Elute->MS Identify 8. Identify Hits MS->Identify

Caption: Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.

Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: CETSA is a gold-standard method for verifying direct target engagement within intact cells.[15][16][17][18][19] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule is typically more resistant to heat-induced denaturation than the unbound protein. By heating cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a "shift" in the protein's melting curve.[16] This provides powerful, physiological evidence of a direct interaction.

Protocol: Target Engagement Verification by CETSA

  • Cell Treatment: Treat intact cells with the test compound at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Immediately cool the samples on ice.

  • Cell Lysis: Lyse the cells to release their contents. This is often done by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins and other cellular debris.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the specific target protein of interest using an antibody-based method like Western Blot or an ELISA.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the treated and untreated samples. A shift of the melting curve to the right (i.e., a higher melting temperature, Tₘ) in the presence of the compound is direct evidence of target engagement.

Table 2: Representative Data from a CETSA Experiment

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM Cmpd)Interpretation
46100%100%No denaturation
5085%98%Stabilization begins
5452% (Tₘ)88%Significant stabilization
5821%55% (Tₘ)ΔTₘ of +4°C indicates engagement
625%25%Denaturation proceeds

Potential Therapeutic Areas for the Scaffold

Based on the chemical nature of the this compound scaffold—a rigid, nitrogen-containing heterocycle—we can hypothesize several promising therapeutic areas for its derivatives, which can guide the selection of cell lines and target panels in the early discovery phases.

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs and natural products contain similar rigid, amine-containing cores. These structures are often well-suited to bind neurotransmitter receptors (e.g., dopaminergic, serotonergic, adrenergic GPCRs) and ion channels.

  • Oncology: The heterocycle can serve as a scaffold for designing kinase inhibitors, which often interact with the ATP-binding pocket's hinge region.

  • Inflammatory & Autoimmune Diseases: Many enzymes and receptors involved in inflammatory signaling pathways, such as JAK kinases or chemokine receptors, are potential targets for small molecules with this structural motif.

Conclusion

The this compound scaffold is a promising starting point for the discovery of novel therapeutics. However, its potential can only be realized through a systematic and rigorous process of target identification and validation. The integrated strategy outlined in this guide—combining predictive in silico methods with unbiased and confirmatory experimental techniques—provides a robust framework for success. By first generating high-probability hypotheses through computational chemistry and then validating them with orthogonal, physiologically relevant assays like AC-MS and CETSA, research teams can build a compelling, data-driven case for a new drug's mechanism of action. This self-validating workflow minimizes the risk of pursuing false leads and maximizes the probability of translating a novel chemical entity into a viable therapeutic candidate.

References

An In-depth Technical Guide to the Chemical Properties of Octahydro-1H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-cyclopenta[b]pyridine, a saturated bicyclic amine, represents a significant scaffold in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive template for the design of conformationally restricted analogues of bioactive molecules, most notably as a novel framework for γ-aminobutyric acid (GABA) analogues. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and its role as a key building block in the development of potential therapeutics targeting the GABAergic system.

Physicochemical Properties

This compound (CAS No: 51501-54-3) is a combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] The key physicochemical properties, both experimental and predicted, are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₅N[1][2]
Molecular Weight125.21 g/mol [1]
Boiling Point83 °C (at 19 Torr)[2]
pKa (Predicted)11.75 ± 0.20[2]
logP (Predicted)1.86730[2]
XLogP31.5[2]
Density (Predicted)0.915 ± 0.06 g/cm³[2]
Polar Surface Area (PSA)12.03 Ų[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count1[2]
Rotatable Bond Count0[2]
Exact Mass125.120449483[2]

Synthesis and Reactivity

The synthesis of the this compound core is most commonly achieved through the catalytic hydrogenation of a corresponding pyridine precursor. A general and effective method for the reduction of substituted pyridines to their respective piperidines involves the use of platinum(IV) oxide (PtO₂) as a catalyst in glacial acetic acid under hydrogen pressure.[3]

Experimental Protocol: General Catalytic Hydrogenation of a Pyridine Ring[3]

This protocol describes a general procedure for the catalytic hydrogenation of a substituted pyridine to a piperidine, which can be adapted for the synthesis of this compound from 2,3-cyclopentenopyridine.

Materials:

  • Substituted Pyridine (e.g., 2,3-cyclopentenopyridine)

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen Gas

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • A stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%).

  • The reaction mixture is subjected to hydrogen gas pressure (50-70 bar).

  • After 6-10 hours, the reaction is quenched with sodium bicarbonate.

  • The mixture is then extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are filtered through Celite and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography.

A derivative, rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, has been synthesized in an eight-step sequence.[4] The key steps in this synthesis are the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile followed by the catalytic reduction of the pyridine ring.[4]

Spectroscopic Data

  • ¹H NMR: The spectrum would be complex due to the presence of multiple chiral centers and the rigid bicyclic structure, leading to distinct signals for the diastereotopic protons. The signals would appear in the aliphatic region, typically between 1.0 and 3.5 ppm. Protons adjacent to the nitrogen atom would be expected to resonate further downfield.

  • ¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the nitrogen atom would appear in the range of 40-60 ppm, while the other aliphatic carbons would resonate at higher fields.

  • IR Spectroscopy: The spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. An N-H stretching band would be expected around 3300-3500 cm⁻¹ for the secondary amine. C-N stretching vibrations would appear in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 125. Fragmentation would likely involve the loss of alkyl groups from the cyclopentane and piperidine rings.

Role in Drug Development: A GABA Analogue Scaffold

The conformational flexibility of GABA is crucial for its interaction with different receptor subtypes.[5] By incorporating the GABA pharmacophore into the rigid this compound scaffold, it is possible to create conformationally restricted analogues.[6] This rigidity can lead to increased receptor selectivity and improved pharmacological profiles.[7]

Proposed Mechanism of Action at the GABA-A Receptor

Derivatives of this compound are being explored as analogues of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4][6] These analogues are expected to act on GABA-A receptors, which are ligand-gated ion channels. The proposed mechanism of action involves the binding of the analogue to the GABA binding site on the receptor, leading to a conformational change that opens the chloride ion channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. The rigid structure of the this compound core is thought to pre-organize the pharmacophoric elements (the amine and carboxylic acid groups of the GABA analogue) in a conformation that is favorable for binding to the GABA-A receptor.

Below is a diagram illustrating the general signaling pathway of the GABA-A receptor, which is the target for GABA analogues based on the this compound scaffold.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_analogue This compound GABA Analogue GABA_A_Receptor GABA-A Receptor GABA_analogue->GABA_A_Receptor Binds to receptor Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Cl- channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx of Cl- Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition caption GABA-A Receptor Signaling Pathway

GABA-A Receptor Signaling Pathway
Synthesis Workflow for a GABA Analogue

The synthesis of a conformationally restricted GABA analogue based on the this compound scaffold involves a multi-step process. The following diagram illustrates a generalized workflow.

Synthesis_Workflow Start 2,3-bis(chloromethyl)pyridine + C1-binucleophile Cyclization Cyclization Start->Cyclization Reduction Catalytic Hydrogenation (Reduction of Pyridine Ring) Cyclization->Reduction Functionalization Further Functionalization (e.g., introduction of carboxylic acid group) Reduction->Functionalization Final_Product This compound GABA Analogue Functionalization->Final_Product caption Synthesis of a GABA Analogue

Synthesis of a GABA Analogue

Conclusion

This compound is a valuable scaffold in medicinal chemistry, offering a rigid framework for the design of novel therapeutics. Its synthesis, primarily through the catalytic hydrogenation of a pyridine precursor, provides access to a range of derivatives. The exploration of this scaffold in the context of GABA analogues highlights its potential for developing next-generation drugs targeting the central nervous system. Further research into the synthesis of diverse derivatives and their detailed pharmacological evaluation will be crucial in fully realizing the therapeutic potential of this promising molecular core.

References

IUPAC name for Octahydro-1h-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Octahydro-1H-cyclopenta[b]pyridine and its Derivatives

This technical guide provides a comprehensive overview of this compound, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The document details its chemical identity, physicochemical properties, synthetic approaches, and its primary application as a core structure for developing conformationally restricted analogues of neurotransmitters, particularly γ-aminobutyric acid (GABA).

Chemical Identity and Properties

The systematic IUPAC name for the saturated bicyclic amine, this compound, is 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine [1]. This structure is also referred to by synonyms such as Octahydro-1H-1-pyrindine and Octahydro-[2]pyrindine.

Physicochemical Data

The key physicochemical properties of the parent compound are summarized in the table below. This data is essential for understanding its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₈H₁₅NPubChem[1]
Molecular Weight 125.21 g/mol PubChem[1]
IUPAC Name 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridinePubChem[1]
CAS Number 51501-54-3PubChem[1]
Boiling Point 83 °C (at 19 Torr)LookChem
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 1LookChem
Hydrogen Bond Acceptor Count 1LookChem
Complexity 101LookChem

Synthesis of this compound Scaffolds

While a detailed, publicly available protocol for the direct synthesis of the parent this compound is not readily found, the synthesis of its derivatives has been described, particularly in the context of creating GABA analogues. The key transformation in these syntheses is the reduction of a pyridine ring to a piperidine ring.

Synthesis of a Conformationally Restricted GABA Analogue

An eight-step synthesis for rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a bicyclic conformationally restricted GABA analogue, has been reported.[2][3] The overall synthetic strategy is outlined below.

Synthetic_Workflow_GABA_Analogue QuinolinicAcid Quinolinic Acid BisChloromethylPyridine 2,3-bis(chloromethyl)pyridine QuinolinicAcid->BisChloromethylPyridine Multistep Conversion CyclicIntermediate Cyclic Intermediate BisChloromethylPyridine->CyclicIntermediate Reaction with C1-binucleophile CarboxylicAcidIntermediate Carboxylic Acid Intermediate CyclicIntermediate->CarboxylicAcidIntermediate Functional Group Manipulation Esterification Esterification CarboxylicAcidIntermediate->Esterification Esterification Hydrogenation Catalytic Hydrogenation Esterification->Hydrogenation Catalytic Hydrogenation FinalProduct rel-(4aS,6R,7aR)-octahydro-1H- cyclopenta[b]pyridine-6-carboxylic acid Hydrogenation->FinalProduct Hydrolysis

Caption: Synthetic workflow for a GABA analogue.

The key steps in this synthesis are:

  • Formation of the Bicyclic System: Reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile to construct the initial cyclopenta[b]pyridine framework.

  • Catalytic Hydrogenation: The reduction of the aromatic pyridine ring to the saturated piperidine ring is a crucial step. This is typically achieved using a heterogeneous catalyst under a hydrogen atmosphere.

General Experimental Protocol: Catalytic Hydrogenation of a Pyridine Ring

The catalytic hydrogenation of a pyridine ring to a piperidine ring is a fundamental transformation in the synthesis of this compound and its derivatives. Below is a general protocol based on established methods for pyridine reduction.

Materials:

  • Pyridine-containing substrate (1.0 eq)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C) (1-10 mol%)

  • Solvent: Glacial acetic acid, ethanol, or methanol

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the pyridine-containing substrate in a suitable solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Under an inert atmosphere, carefully add the catalyst to the solution.

  • Hydrogenation: Seal the reactor and purge it several times with an inert gas before introducing hydrogen gas to the desired pressure (typically 3-10 bar).

  • Reaction: Stir the reaction mixture vigorously at a set temperature (ranging from room temperature to 60°C) for several hours (4-24 h), monitoring the reaction progress by techniques such as TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Biological Activity and Drug Development

The primary interest in the this compound scaffold lies in its application for creating conformationally restricted analogues of bioactive molecules. By locking the flexible structure of a natural ligand into a more rigid conformation, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.

Conformationally Restricted GABA Analogues

Derivatives of this compound have been investigated as conformationally restricted analogues of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] The conformational flexibility of GABA allows it to bind to different receptors; restricting this flexibility can lead to analogues with more specific biological activities.[4]

While specific quantitative data for the parent compound is scarce, studies on related structures provide insights into their potential biological effects.

Compound TypeBiological ActivitySource
rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acidBicyclic conformationally restricted GABA analogue.PubMed[2][3]
Octahydro-1H-cyclopenta[d]pyrimidine derivativesModerate insecticidal activities against Aphis craccivora.Journal of Agricultural and Food Chemistry[5]
5-Aryl-cyclopenta[c]pyridine derivativesAntiviral, insecticidal, and fungicidal activities.PubMed
GABAergic Signaling Pathway

The derivatives of this compound that act as GABA analogues are expected to interact with the GABAergic signaling pathway. This pathway is crucial for regulating neuronal excitability.

GABAergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_Vesicle GABA Vesicles GAD->GABA_Vesicle GABA Synthesis & Packaging GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Action Potential -dependent Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx GABA_Synapse->GABA_A_Receptor Binds to Receptor Analogue This compound -based GABA Analogue Analogue->GABA_A_Receptor Binds as Agonist or Antagonist

Caption: A simplified GABAergic synapse.

In this pathway, GABA is released from a presynaptic neuron and binds to GABA-A receptors on the postsynaptic neuron. This opens a chloride channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, which is an inhibitory signal. A GABA analogue based on the this compound scaffold would be designed to bind to the GABA-A receptor, potentially acting as an agonist (mimicking GABA) or an antagonist (blocking GABA's effect).

Conclusion

This compound is a valuable scaffold in medicinal chemistry and drug development. While detailed information on the parent compound is limited, its derivatives have shown promise as conformationally restricted GABA analogues. The synthetic routes to these derivatives, particularly involving the catalytic hydrogenation of a pyridine ring, are established. Future research focusing on the synthesis of a wider range of derivatives and quantitative evaluation of their biological activities will be crucial for fully realizing the therapeutic potential of this chemical core. This guide provides a foundational understanding for professionals engaged in the exploration of novel therapeutics targeting the central nervous system and beyond.

References

Octahydro-1H-cyclopenta[b]pyridine: A Conformationally Restricted Template for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydro-1H-cyclopenta[b]pyridine core is a compelling, conformationally restricted scaffold that has garnered attention in medicinal chemistry for its potential to impart favorable pharmacological properties to bioactive molecules. Its rigid, three-dimensional structure serves as a valuable template for the design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential applications of this promising molecular framework.

Introduction to a Privileged Scaffold

The strategic use of conformationally restricted scaffolds is a cornerstone of modern drug design. By reducing the number of accessible conformations, these templates can pre-organize key pharmacophoric features into an optimal arrangement for binding to a biological target, thereby minimizing the entropic penalty of binding and often leading to increased affinity and selectivity. The saturated bicyclic system of this compound offers a robust and sterically defined framework that can be strategically functionalized to explore chemical space and develop novel drug candidates. A key application of this scaffold has been in the design of analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2]

Synthesis of the this compound Core

A key synthetic approach to constructing the this compound scaffold involves a multi-step sequence. One documented synthesis of a GABA analogue based on this core, rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, highlights a strategy that can be adapted for the creation of a variety of derivatives.[2]

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway to access the this compound scaffold, commencing from 2,3-bis(chloromethyl)pyridine.

G General Synthetic Workflow for this compound Derivatives start 2,3-bis(chloromethyl)pyridine step1 Reaction with a C1-binucleophile start->step1 intermediate1 Cyclopenta[b]pyridine intermediate step1->intermediate1 step2 Catalytic Reduction of Pyridine Ring intermediate1->step2 core This compound Core step2->core step3 Functional Group Manipulations core->step3 final_product Target Analogues step3->final_product

Caption: A generalized synthetic route to this compound analogues.

Detailed Experimental Protocol: Synthesis of a GABA Analogue

The synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a conformationally restricted GABA analogue, has been reported to be achieved in an eight-step sequence.[2] The key steps in this synthesis are the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile to form the cyclopentane ring fused to the pyridine, followed by the catalytic reduction of the pyridine ring to yield the this compound core.[2] The overall yield for this specific synthesis was reported as 9.0%.[2]

Biological Applications and Quantitative Data

While quantitative biological data for a wide range of this compound derivatives is still emerging, the primary focus of this scaffold has been as a conformationally restricted GABA analogue. The following sections present available data for this and related applications.

As a GABA Analogue

The structural rigidity of the this compound core makes it an attractive template for designing GABA analogues with specific conformations to target GABA receptors or transporters. The design of such analogues aims to improve selectivity for different GABA receptor subtypes (e.g., GABA-A, GABA-B) or GABA transporters (GATs), potentially leading to novel treatments for neurological disorders such as epilepsy, anxiety, and neuropathic pain.

While specific binding affinities for this compound-based GABA analogues are not extensively published, the following table summarizes data for other bicyclic and conformationally restricted GABA analogues to provide a comparative context for their potential activity.

Compound/ScaffoldTargetActivity MetricValueReference
Bicyclo-GABABGT1pKB6.4[1]
(1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acidBGT1Potent and Selective Inhibitor-[1]
4-Isopentyl-3-isopropylbicyclophosphorothionateHousefly GABA ReceptorIC50103 nM[3]
4-CyclohexylbicyclophosphorothionateRat GABA ReceptorIC50125 nM[3]
Potential in Other Therapeutic Areas

The broader family of cyclopenta-fused pyridines has demonstrated a range of biological activities, suggesting that the this compound scaffold could be a valuable starting point for the development of agents targeting other biological systems.

Research into related cyclopenta[c]pyridine and octahydro-1H-cyclopenta[d]pyrimidine derivatives has revealed promising activity in these areas. While not direct analogues, this data provides a rationale for exploring the this compound core in these indications.

ScaffoldApplicationTarget Organism/VirusActivity MetricValue
Octahydro-1H-cyclopenta[d]pyrimidine derivativesInsecticidalAphis craccivoraModerate Activity[4]

Experimental Protocols for Biological Evaluation

To facilitate further research and development of this compound derivatives, detailed protocols for key biological assays are provided below.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

  • Rat brain membranes (prepared as a source of GABA-A receptors)

  • [3H]Muscimol or [3H]Gaboxadol (radioligand)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled GABA (for determining non-specific binding)

  • Test compounds (dissolved in a suitable solvent)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction through differential centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • Radioligand (e.g., 5 nM [3H]Muscimol)

    • Test compound at various concentrations or vehicle control.

    • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).

    • Rat brain membrane preparation (0.1-0.2 mg of protein per well).

  • Incubation: Incubate the plate at 4°C for 45 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Susceptible host cell line

  • Virus stock

  • Test compounds

  • Cell culture medium

  • Agarose or other gelling agent

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed a monolayer of host cells in multi-well plates and incubate until confluent.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound and incubate with a known titer of the virus for a set period.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) with or without the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.

Insecticidal Bioassay for Aphis craccivora

This protocol outlines a method to assess the insecticidal activity of test compounds against the cowpea aphid.

Materials:

  • Aphis craccivora colony

  • Cowpea seedlings or leaf discs

  • Test compounds

  • Solvent for dissolving compounds (e.g., acetone with a surfactant)

  • Petri dishes or other suitable containers

  • Filter paper

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.

  • Treatment Application: Apply the test solutions to cowpea leaf discs by dipping or spraying. Allow the solvent to evaporate.

  • Insect Exposure: Place the treated leaf discs in petri dishes lined with moist filter paper. Introduce a known number of adult aphids onto each leaf disc.

  • Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Record the number of dead aphids at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) through probit analysis.

Signaling Pathways and Mechanisms of Action

The primary signaling pathway associated with the this compound scaffold, in its role as a GABA analogue, is the modulation of GABAergic neurotransmission.

GABAergic Signaling Pathway

G Modulation of GABAergic Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_R GABA-A Receptor GABA->GABA_R Binds to Cl_channel Chloride Ion Influx GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Cl_channel->Hyperpolarization Leads to Analogue This compound GABA Analogue Analogue->GAT Acts as Inhibitor Analogue->GABA_R Acts as Agonist/Antagonist

Caption: Potential mechanisms of action for this compound GABA analogues.

Derivatives based on this scaffold can potentially act as:

  • GABA-A Receptor Agonists: Mimicking the action of GABA to open chloride channels, leading to hyperpolarization and neuronal inhibition.

  • GABA-A Receptor Antagonists or Modulators: Blocking or altering the function of the GABA-A receptor.

  • GABA Transporter (GAT) Inhibitors: Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.

Conclusion

The this compound scaffold represents a valuable and underexplored template in medicinal chemistry. Its conformationally restricted nature makes it particularly well-suited for the design of potent and selective GABA analogues. Furthermore, the observed biological activities of related cyclopenta-fused pyridine systems suggest that this core may have broader applications in areas such as antiviral, insecticidal, and fungicidal drug discovery. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this promising molecular framework. Future structure-activity relationship studies will be crucial in unlocking the full potential of the this compound core for the development of next-generation therapeutics.

References

The Cyclopenta[b]pyridine Core: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopenta[b]pyridine scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a variety of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to the cyclopenta[b]pyridine core. We will delve into the classical pyridine syntheses and their application to this specific bicyclic system, as well as explore modern, efficient methodologies such as multicomponent reactions. This guide offers detailed experimental protocols for key syntheses, presents quantitative data in comparative tables, and utilizes visualizations to elucidate reaction pathways and workflows, serving as a vital resource for researchers in organic synthesis and pharmaceutical development.

A Historical Perspective: From Classical Pyridine Syntheses to a Fused System

The journey to the synthesis of the cyclopenta[b]pyridine core is intrinsically linked to the development of methods for constructing the pyridine ring itself. While the parent compound, 2,3-cyclopentenopyridine, was first synthesized in the mid-20th century, the foundational chemical principles were laid much earlier with the discovery of seminal name reactions in pyridine synthesis.[1] These classical methods provided the initial blueprints for accessing this important heterocyclic scaffold.

The Hantzsch Pyridine Synthesis , discovered by Arthur Rudolf Hantzsch in 1881, was a landmark achievement in heterocyclic chemistry.[2] This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[2][3] The versatility of this reaction allows for the synthesis of a wide array of substituted pyridines.

Following this, the Guareschi-Thorpe Synthesis , reported by Icilio Guareschi and Jocelyn Field Thorpe in the late 19th and early 20th centuries, provided another powerful tool for constructing the pyridine nucleus. This method involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a base.

Later, in 1957, Ferdinand Bohlmann and Dieter Rahtz described the Bohlmann-Rahtz Pyridine Synthesis .[4] This two-step process begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to form the substituted pyridine.[4][5][6]

These classical methods, while historically significant, often require harsh reaction conditions and can result in modest yields. The quest for more efficient and versatile synthetic routes has led to the development of modern techniques, including various multicomponent reactions that allow for the construction of complex molecular architectures in a single step.

Key Synthetic Methodologies

This section details the experimental protocols for key methods used in the synthesis of cyclopenta[b]pyridine derivatives.

Modern Multicomponent Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

A highly efficient and versatile method for the synthesis of functionalized 6,7-dihydro-5H-cyclopenta[b]pyridines involves a one-pot, three-component reaction between a 2,5-diarylidenecyclopentanone derivative, propanedinitrile, and a sodium alkoxide.[7][8]

Experimental Protocol: [7]

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).

  • Add propanedinitrile (0.02 mol, 1.32 g).

  • Add sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) for reactions in ethanol or sodium methoxide (1.08 g) for reactions in methanol.

  • Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.

  • Reflux the reaction mixture at 80°C with stirring for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Dilute the cooled reaction mixture with 150 mL of distilled water.

  • Collect the precipitated solid product by filtration.

Reaction Workflow:

G cluster_workflow Experimental Workflow Start Combine Reactants: - 2,5-Diarylidenecyclopentanone - Propanedinitrile - Sodium Alkoxide - Anhydrous Alcohol Reflux Reflux at 80°C for 1 hour Start->Reflux Heat Cool Cool to Room Temperature Reflux->Cool Dilute Dilute with Distilled Water Cool->Dilute Filter Collect Product by Filtration Dilute->Filter

Caption: Step-by-step workflow for the multicomponent synthesis.

Reaction Mechanism:

G cluster_mechanism Proposed Reaction Mechanism Reactants 2,5-Diarylidenecyclopentanone + Propanedinitrile Michael_Adduct Michael Addition (Intermediate A) Reactants->Michael_Adduct Alkoxide_Attack Nucleophilic Attack by Alkoxide (Intermediate B) Michael_Adduct->Alkoxide_Attack Cyclization Intramolecular Cyclization Alkoxide_Attack->Cyclization Aromatization Aromatization Cyclization->Aromatization Product 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Aromatization->Product

Caption: Proposed mechanism for the multicomponent synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives via the modern multicomponent reaction.

Table 1: Reaction Conditions and Yields

CompoundAr SubstituentAlkoxy GroupYield (%)Melting Point (°C)
CAPD-1 2-pyridinylEthoxy77149–151
CAPD-2 2-pyridinylMethoxy75171–173
CAPD-3 4-pyridinylMethoxy82180–181
CAPD-4 2-methoxyphenylEthoxy75160–161
Data sourced from Khalaf et al. (2022)[8][9]

Table 2: Spectroscopic Data for Representative Compound (CAPD-1)

Data TypeValues
IR (νmax, cm-1) 3067, 3032 (C-H arom.), 2977, 2935 (C-H aliph.), 2204 (C≡N), 1599 (C=N)
1H NMR (DMSO-d6, δ, ppm) 1.43 (t, J = 7.0 Hz, 3H), 2.87 (t, J = 5.8 Hz, 2H), 3.09 (t, J = 4.1 Hz, 2H), 4.61 (q, J = 7.0 Hz, 2H), 7.31–7.59 (m, 9H)
13C NMR (DMSO-d6, δ, ppm) 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9
Anal. Calcd. for C22H18N4O C, 74.56; H, 5.12; N, 15.81
Found C, 74.42; H, 5.01; N, 15.67
Data sourced from Khalaf et al. (2022)[9]

Other Notable Synthetic Approaches

While multicomponent reactions offer an elegant and efficient route, other methods have been developed for the synthesis of the cyclopenta[b]pyridine core and its derivatives.

Manganese-Catalyzed Oxidation

A direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as the oxidant in water.[10] This method provides high yields and excellent chemoselectivity for the oxidation of the CH2 group adjacent to the pyridine ring.[10]

Vilsmeier Cyclization

A practical route to 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the antibiotic cefpirome, involves a Vilsmeier cyclization reaction.[11] This approach utilizes commercially available cyclopentanone and benzylamine as starting materials.[11]

Applications in Drug Development

The cyclopenta[b]pyridine core is a key structural motif in various pharmaceutically active compounds. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine is a crucial intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic.[11] The versatility of the synthetic methods described herein allows for the generation of diverse libraries of cyclopenta[b]pyridine derivatives for screening and development of new therapeutic agents.

Conclusion

The synthesis of the cyclopenta[b]pyridine core has evolved significantly from its roots in classical pyridine chemistry. The development of modern multicomponent reactions has provided researchers with powerful tools for the efficient and versatile construction of this important heterocyclic scaffold. The detailed protocols, quantitative data, and mechanistic insights presented in this guide are intended to facilitate further research and innovation in the synthesis and application of cyclopenta[b]pyridine derivatives in drug discovery and development.

References

Methodological & Application

Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a conformationally restricted diamine, is a crucial chiral building block in pharmaceutical synthesis. Its rigid bicyclic structure allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This attribute makes it a valuable scaffold in drug discovery and development.

The most notable application of this compound is as a key intermediate in the stereoselective synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] Moxifloxacin is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and intra-abdominal infections. The efficacy and safety of Moxifloxacin are directly linked to the specific stereochemistry of the diamine side chain, underscoring the importance of enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Beyond its role in the synthesis of Moxifloxacin, the octahydropyrrolopyridine scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents targeting various diseases. Its constrained conformation can be exploited to design ligands with improved pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Two primary synthetic strategies for obtaining enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine are prevalent: the classical resolution of a racemic mixture and a stereoselective enzymatic approach.

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This method involves the synthesis of a racemic mixture of the N-benzyl protected diamine, followed by resolution using a chiral acid, and subsequent deprotection.

Experimental Workflow

G A 2,3-Pyridine dicarboxylic acid B N-Benzylation A->B Benzylamine C Pyridine Ring Reduction B->C D Amide Reduction C->D E Racemic N-Benzyl Octahydropyrrolopyridine D->E F Resolution with D-(-)-Tartaric Acid E->F G Diastereomeric Salt F->G H Deprotection (Debenzylation) G->H I (4aS,7aS)-octahydro-1H- pyrrolo[3,4-b]pyridine H->I

Caption: Classical Resolution Workflow

Methodology:

  • Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: 2,3-Pyridine dicarboxylic acid is coupled with benzylamine to yield the corresponding dione.[3]

  • Reduction of the Pyridine Ring: The pyridine ring of the dione is reduced to afford the piperidine analogue.[3]

  • Reduction of Carbonyl Groups: The carbonyl groups of the resulting intermediate are reduced to yield the racemic N-benzyl protected diamine, (±)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine.[3]

  • Resolution: The racemic mixture is treated with D-(-)-tartaric acid in ethanol to form diastereomeric salts. The desired diastereomer is selectively crystallized and isolated.[3]

  • Deprotection: The isolated diastereomeric salt is treated with a base to liberate the free amine, followed by catalytic hydrogenation to remove the benzyl protecting group, affording the final product.

Protocol 2: Stereoselective Synthesis via Enzymatic Resolution

This modern approach utilizes an enzymatic hydrolysis step to achieve high enantiomeric purity, avoiding the need for classical resolution of the final diamine.[1][2]

Experimental Workflow

G A Racemic dialkyl-1-alkylcarbonyl piperidine-2,3-dicarboxylate B Enzymatic Hydrolysis (e.g., Lipase) A->B C (2S,3R)-dialkyl-1-alkylcarbonyl piperidine-2,3-dicarboxylate B->C D Conversion to Furo[3,4-b]pyridine -5,7-dione derivative C->D E Amine Addition & Cyclization D->E F Protected Diamine Intermediate E->F G Reduction/Deprotection F->G H (4aS,7aS)-octahydro-1H- pyrrolo[3,4-b]pyridine G->H

Caption: Enzymatic Resolution Workflow

Methodology:

  • Enzymatic Optical Resolution: A racemic mixture of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate is subjected to enzymatic hydrolysis, for instance, using a lipase such as Candida antarctica lipase B (CALB).[2] This selectively hydrolyzes one enantiomer, allowing for the isolation of the desired (2S,3R)-dialkyl-1-alkylcarbonyl-piperidine-2,3-dicarboxylate.[1]

  • Conversion to a Furo[3,4-b]pyridine-5,7-dione Intermediate: The resolved ester is then converted into a (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione derivative.[1]

  • Conversion to the Final Product: This intermediate undergoes a series of transformations including reaction with a protected amine, cyclization, and subsequent reduction and deprotection steps to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with high optical purity.[1] A key step in this sequence is often a catalytic hydrogenation. For example, a toluene solution of an intermediate can be hydrogenated at 60 °C and 10 bars for approximately 4 hours using a 10% Pd/C catalyst.[4]

Quantitative Data

ParameterValueReference
Molecular Formula C₇H₁₄N₂[5]
Molecular Weight 126.2 g/mol [5]
CAS Number 151213-40-0[5]
Appearance Neat[5]
Storage +5°C[5]
HPLC Purity >97%[5]
Chiral Purity (HPLC) 98.93%[3]
Optical Purity (Enzymatic Route) >99%[1]
Specific Optical Rotation [α]D²⁵ = -3.769º (c = 2% in ethanol)[3]

Characterization Data

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 2.95-2.98 (m, 1H), 2.63-2.82 (m, 4H), 2.54 (dd, 1H, J = 1.6 Hz, J = 1.2 Hz), 2.39-2.45 (m, 1H), 2.16-2.45 (br, s, 2H), 1.81-1.89 (m, 1H), 1.59-1.66 (m, 2H), 1.35-1.46 (m, 1H), 1.24-1.31(m, 1H)[3]
¹³C NMR (400 MHz, DMSO-d₆) δ (ppm) 57.43, 53.37, 47.78, 44.49, 37.85, 23.51, 21.90[3]
Mass Spectrometry (ESI) m/z calcd. for C₇H₁₄N₂ (M+H)⁺: 126.20; found: 126.7[3]

References

Catalytic Reduction of the Pyridine Ring: A Comprehensive Guide to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery

The piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and agrochemicals.[1] Its prevalence stems from the favorable physicochemical properties it imparts to a molecule, including improved solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets. The transformation of flat, aromatic pyridines into three-dimensional, sp³-rich piperidines is a highly desirable strategy in drug development, as it can significantly enhance the pharmacological profile of a lead compound.[2] However, the inherent aromatic stability of the pyridine ring and its potential to poison catalysts present significant challenges to its efficient reduction.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the catalytic reduction of the pyridine ring. We will delve into the core principles of various catalytic systems, offer detailed, field-proven protocols, and provide a comparative analysis to aid in the rational selection of the optimal method for a given synthetic challenge.

Strategic Approaches to Pyridine Ring Reduction: A Mechanistic Overview

The catalytic hydrogenation of pyridine to piperidine is the most direct and atom-economical approach.[4] This transformation can be broadly categorized into heterogeneous and homogeneous catalysis, each with its distinct advantages and limitations.

Heterogeneous Catalysis: The Workhorses of Industrial Synthesis

Heterogeneous catalysts, typically precious metals dispersed on a solid support, are widely employed in industrial settings due to their ease of separation from the reaction mixture and potential for recycling.[1]

  • Mechanism: The reaction occurs on the surface of the catalyst. Pyridine adsorbs onto the metal surface, followed by the sequential addition of hydrogen atoms, which are also activated on the catalyst surface. This stepwise reduction proceeds through dihydropyridine and tetrahydropyridine intermediates before yielding the fully saturated piperidine.[5]

  • Common Catalysts:

    • Noble Metals (Rh, Ru, Pt, Pd): These catalysts generally exhibit high activity under milder conditions.[1] Rhodium-based catalysts, in particular, are often favored for their high selectivity in pyridine hydrogenation, minimizing over-reduction and C-N bond cleavage.[1][5][6] Supported ruthenium nanoparticles have also been shown to be highly effective for diastereoselective hydrogenations.[7][8]

    • Non-Noble Metals (Ni): Raney Nickel is a cost-effective alternative but often requires harsher reaction conditions, such as high temperatures and pressures.[1][9]

The choice of support material (e.g., carbon, alumina, titania) can also significantly influence the catalyst's activity and selectivity.

Homogeneous Catalysis: Precision and Selectivity in Fine Chemical Synthesis

Homogeneous catalysts, which are soluble in the reaction medium, offer unparalleled control over the reaction's chemo-, regio-, and stereoselectivity. This is particularly crucial in the synthesis of complex, multi-functionalized piperidines.

  • Mechanism: The catalytic cycle typically involves the coordination of the pyridine substrate to a metal center, followed by a series of oxidative addition, migratory insertion, and reductive elimination steps.

  • Key Catalyst Systems:

    • Iridium Catalysts: Iridium complexes have emerged as exceptionally robust and versatile catalysts for pyridine reduction.[10] Recent advancements have demonstrated their ability to perform ionic hydrogenation under mild conditions with remarkable functional group tolerance, leaving sensitive groups like nitro, azido, and bromo functionalities intact.[2][3][10] This allows for the late-stage hydrogenation of complex molecules. Activating the pyridine as a pyridinium salt can enhance its reactivity and prevent catalyst deactivation.[11][12][13][14]

    • Rhodium Catalysts: Rhodium complexes, particularly with chiral phosphine ligands, have been successfully employed in the enantioselective hydrogenation of pyridines and their derivatives, providing access to optically active piperidines.[15][16][17][18] Rhodium oxide (Rh₂O₃) has also been identified as a highly active and stable catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions.[4][6]

    • Ruthenium Catalysts: Ruthenium complexes are effective for both direct hydrogenation and transfer hydrogenation of pyridines.[19][20][21] Transfer hydrogenation, which utilizes a hydrogen donor molecule like isopropanol or formic acid, offers a convenient alternative to using high-pressure hydrogen gas.[19]

Emerging Frontiers: Metal-Free and Electrocatalytic Reductions

Recent research has focused on developing more sustainable and environmentally benign methods for pyridine reduction.

  • Metal-Free Catalysis: Borane catalysts have been shown to effect the metal-free hydrogenation of pyridines, affording piperidines with excellent cis-stereoselectivity.[22]

  • Electrocatalysis: Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst offers a green alternative, proceeding at ambient temperature and pressure.[5][23]

Visualizing the Pathways: Reaction and Workflow Diagrams

General Reaction Pathway for Pyridine Hydrogenation cluster_catalysis Catalytic Cycle Pyridine Pyridine Dihydropyridine Dihydropyridine (Intermediate) Pyridine->Dihydropyridine + H₂ Tetrahydropyridine Tetrahydropyridine (Intermediate) Dihydropyridine->Tetrahydropyridine + H₂ Piperidine Piperidine Tetrahydropyridine->Piperidine + H₂ Catalyst Catalyst (e.g., Rh, Ru, Ir, Pt, Pd, Ni) Catalyst->Dihydropyridine H2 H₂ (or H-donor)

Caption: General reaction pathway for the hydrogenation of pyridine to piperidine.

Typical Experimental Workflow for Pyridine Hydrogenation Start Start Reactor_Setup Reactor Setup: Add substrate, catalyst, and solvent to reactor. Start->Reactor_Setup Inert_Atmosphere Inert Atmosphere: Purge reactor with inert gas (N₂ or Ar). Reactor_Setup->Inert_Atmosphere Hydrogenation Hydrogenation: Pressurize with H₂ and heat to desired temperature. Inert_Atmosphere->Hydrogenation Reaction_Monitoring Reaction Monitoring: Monitor progress by TLC, GC, or LC-MS. Hydrogenation->Reaction_Monitoring Reaction_Monitoring->Hydrogenation Incomplete Workup Work-up: Cool, vent, filter catalyst, and concentrate. Reaction_Monitoring->Workup Complete Purification Purification: Purify by distillation or chromatography. Workup->Purification Characterization Characterization: Confirm structure and purity (NMR, MS). Purification->Characterization End End Characterization->End

Caption: Typical experimental workflow for pyridine hydrogenation.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is contingent upon the specific substrate, desired selectivity, and available equipment. The following table provides a comparative overview of common catalytic systems.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Heterogeneous Catalysts
Rh/C, Rh₂O₃[4][6]5 bar H₂, 40 °C, TFEHigh activity and selectivity, mild conditions.Higher cost than non-noble metals.
Ru@TiO₂[8]10 bar H₂, RT, H₂O/iPrOHHigh diastereoselectivity, reusable.May require specific catalyst preparation.
PtO₂[24]1-4 atm H₂, RT, acidic solventEffective under mild conditions.Can be sensitive to catalyst poisons.
Pd/C[24][25]50-100 atm H₂, 100-200 °CWidely available, effective for many substrates.May require harsher conditions, potential for over-reduction.
Raney Ni[9]150-300 atm H₂, 170-200 °CCost-effective.Requires high temperatures and pressures.
Homogeneous Catalysts
[Ir(III)]-complex[3][10]60 bar H₂, 25-80 °CExcellent functional group tolerance, scalable.Requires specialized ligands, higher cost.
[Rh(diphosphine)]BF₄[15]50 bar H₂, 25 °CEnables enantioselective reductions.Sensitive to air and moisture, ligand synthesis can be complex.
Ru(p-cymene)Cl₂-based[21]80 °C, iPrOH/KOHEffective for transfer hydrogenation.May require a base additive.
Metal-Free Catalysts
Borane Catalysts[22]50 bar H₂, 100 °CAvoids transition metal contamination.May require elevated temperatures.

Detailed Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates and equipment.

Protocol 1: Heterogeneous Hydrogenation using Rhodium(III) Oxide[24]

This protocol is suitable for the general reduction of a wide range of functionalized pyridines under mild conditions.

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

  • Hydrogen gas (high purity)

  • Autoclave reactor

Procedure:

  • To a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg).

  • Degas the vial by applying vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.

  • Place the vial inside an autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Stir the reaction mixture at 40 °C for 16 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with a suitable solvent (e.g., methanol or ethyl acetate).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Self-Validation:

  • Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Homogeneous Ionic Hydrogenation using an Iridium(III) Catalyst[3]

This protocol is particularly useful for substrates with reduction-sensitive functional groups.

Materials:

  • Pyridine substrate (0.5 mmol)

  • [Ir(III)] catalyst (e.g., a C,N-cyclometalated iridium complex, 1-5 mol%)

  • Hydrogen source (e.g., H₂ gas)

  • Anhydrous solvent (e.g., THF, dichloroethane)

  • High-pressure reactor

Procedure:

  • In a glovebox, add the pyridine substrate, iridium catalyst, and anhydrous solvent to a glass liner for the high-pressure reactor.

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with hydrogen gas (typically 60-80 bar).

  • Heat the reaction mixture to the desired temperature (typically 25-80 °C) and stir for the required time (e.g., 24 hours).

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The product is often obtained as a piperidinium salt, which can be isolated by precipitation or concentration.[10]

  • The free piperidine can be obtained by basification with an aqueous base (e.g., NaOH or K₂CO₃) followed by extraction with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Self-Validation:

  • The progress of the reaction can be monitored by ¹H NMR spectroscopy of the reaction mixture.

  • The final product should be characterized by NMR and mass spectrometry. The diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.

Troubleshooting and Optimization

  • Low Conversion:

    • Increase catalyst loading.

    • Increase hydrogen pressure and/or temperature.

    • Ensure the purity of the substrate and solvent, as impurities can poison the catalyst.

    • For homogeneous catalysts, consider activating the pyridine as a pyridinium salt.[14]

  • Low Selectivity/Byproduct Formation:

    • Over-reduction: This can lead to C-N bond cleavage.[24] Try a more selective catalyst (e.g., Rh-based) or milder reaction conditions.

    • Partial Reduction: If di- or tetrahydropyridine intermediates are isolated, increase the reaction time or temperature.

    • Chemoselectivity Issues: For substrates with other reducible functional groups, a highly chemoselective catalyst system, such as the Iridium(III)-catalyzed ionic hydrogenation, is recommended.[2][10]

Conclusion

The catalytic reduction of the pyridine ring is a powerful and versatile tool in organic synthesis, providing access to the medicinally important piperidine scaffold. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivities. Heterogeneous catalysts offer practicality and are well-suited for large-scale synthesis, while homogeneous catalysts provide exceptional control for the synthesis of complex and chiral piperidines. The continued development of novel catalytic systems, including metal-free and electrocatalytic approaches, promises to further enhance the efficiency and sustainability of this important transformation. This guide provides a solid foundation for researchers to select and implement the most appropriate method for their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Octahydro-4H-cyclopenta[b]pyridin-6-one Skeletons via Aza-Piancatelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of octahydro-4H-cyclopenta[b]pyridin-6-one skeletons. This class of compounds holds significant potential in medicinal chemistry and drug development. The synthesis is achieved through a pot, atom, and step economy (PASE) approach, employing a cascade aza-Piancatelli reaction followed by a [3+3] or [4+2] cycloaddition.[1][2]

Introduction

The octahydro-4H-cyclopenta[b]pyridin-6-one framework is a valuable scaffold in the synthesis of complex nitrogen-containing molecules. A highly efficient method for constructing this skeleton involves a one-pot cascade reaction. This process begins with an aza-Piancatelli rearrangement of a 2-furylcarbinol in the presence of an arylamine, which then undergoes a subsequent cycloaddition reaction.[1][2] This approach is notable for its efficiency, high regio- and diastereoselectivity, and the ability to generate molecular complexity from simple starting materials in a single operation.[2]

The aza-Piancatelli rearrangement is a powerful transformation that converts 2-furylcarbinols into 4-aminocyclopentenone intermediates.[3][4] The reaction is typically catalyzed by a Lewis or Brønsted acid, which facilitates the formation of a key pentadienyl cation intermediate that undergoes a 4π-electrocyclization.[5][6] In the context of this synthesis, the in situ generated aminocyclopentenone participates in a cycloaddition reaction to yield the target octahydro-4H-cyclopenta[b]pyridin-6-one skeletons.[1][2]

Reaction Mechanism and Workflow

The overall transformation is a cascade process initiated by the Lewis acid-catalyzed aza-Piancatelli rearrangement, followed by an intramolecular cycloaddition.

Reaction Scheme:

Reaction_Scheme cluster_start Starting Materials cluster_intermediate Aza-Piancatelli Rearrangement cluster_product Final Product 2-Furylcarbinol 2-Furylcarbinol Aminocyclopentenone 4-Aminocyclopentenone Intermediate 2-Furylcarbinol->Aminocyclopentenone + Arylamine Yb(OTf)3 Arylamine Arylamine Cyclopropane Donor-Acceptor Cyclopropane Product Octahydro-4H-cyclopenta[b]pyridin-6-one Aminocyclopentenone->Product + Donor-Acceptor Cyclopropane [3+3] or [4+2] Cycloaddition

Caption: General workflow for the synthesis of Octahydro-4H-cyclopenta[b]pyridin-6-one.

The proposed mechanism for the initial aza-Piancatelli reaction involves the activation of the 2-furylcarbinol by a Lewis acid, followed by nucleophilic attack of the arylamine.[3] This leads to a ring-opening and subsequent 4π-conrotatory electrocyclization to form the trans-4-amino-5-substituted-cyclopentenone intermediate.[5]

Aza-Piancatelli Mechanism:

Aza_Piancatelli_Mechanism Start 2-Furylcarbinol + Lewis Acid (LA) Activated Activated Furylcarbinol-LA Complex Start->Activated Coordination Nucleophilic_Attack Nucleophilic Attack by Arylamine Activated->Nucleophilic_Attack Intermediate_1 Oxonium Ion Intermediate Nucleophilic_Attack->Intermediate_1 Ring_Opening Ring Opening Intermediate_1->Ring_Opening Pentadienyl_Cation Pentadienyl Cation Ring_Opening->Pentadienyl_Cation Electrocyclization 4π Conrotatory Electrocyclization Pentadienyl_Cation->Electrocyclization Product trans-4-Aminocyclopentenone Electrocyclization->Product

Caption: Key steps in the Aza-Piancatelli reaction mechanism.

Quantitative Data Summary

The following tables summarize the reaction yields under optimized conditions for various substrates.[2]

Table 1: Arylamine Substrate Scope [2] Reaction Conditions: 1a (1.0 equiv), 2 (1.0 equiv), 3a (1.3 equiv), Yb(OTf)3 (10 mol %), CH3CN (0.2 M), 80 °C.

EntryArylamine (2)ProductYield (%)
1Aniline4a 85
24-Methylaniline4b 82
34-Methoxyaniline4c 88
44-Fluoroaniline4d 76
54-Chloroaniline4e 72
64-Bromoaniline4f 70
73-Methylaniline4g 80
82-Methylaniline4h 65

Table 2: Furyl Carbinol Substrate Scope [2] Reaction Conditions: 1 (1.0 equiv), 2a (1.0 equiv), 3a (1.3 equiv), Yb(OTf)3 (10 mol %), CH3CN (0.2 M), 80 °C.

Entry2-Furylcarbinol (1)ProductYield (%)
1Phenyl(furan-2-yl)methanol4a 85
2(4-Methylphenyl)(furan-2-yl)methanol4i 83
3(4-Methoxyphenyl)(furan-2-yl)methanol4j 89
4(4-Chlorophenyl)(furan-2-yl)methanol4k 75
5(Furan-2-yl)(p-tolyl)methanol4l 81
6(Furan-2-yl)(thiophen-2-yl)methanol4m 78

Table 3: Donor-Acceptor Cyclopropane Substrate Scope [2] Reaction Conditions: 1a (1.0 equiv), 2a (1.0 equiv), 3 (1.3 equiv), Yb(OTf)3 (10 mol %), HFIP (0.2 M), room temperature (27 °C).

EntryDonor-Acceptor Cyclopropane (3)ProductYield (%)
1Diethyl 2-phenylcyclopropane-1,1-dicarboxylate4a 92
2Diethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate4n 90
3Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate4o 85
4Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate4p 88

Experimental Protocols

General Procedure for the Synthesis of Octahydro-4H-cyclopenta[b]pyridin-6-one Derivatives (4a-m): [2]

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-furylcarbinol (1.0 equiv), arylamine (1.0 equiv), donor-acceptor cyclopropane (1.3 equiv), and Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3, 10 mol %).

  • Add anhydrous acetonitrile (CH3CN) to achieve a concentration of 0.2 M.

  • Place the flask under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Alternative Protocol for Varied Donor-Acceptor Cyclopropanes (4a, 4n-p): [2]

  • Follow the same initial setup as the general procedure, combining the 2-furylcarbinol (1.0 equiv), arylamine (1.0 equiv), donor-acceptor cyclopropane (1.3 equiv), and Yb(OTf)3 (10 mol %) in a flame-dried flask under an inert atmosphere.

  • Add hexafluoroisopropanol (HFIP) as the solvent to a concentration of 0.2 M.

  • Stir the reaction mixture at room temperature (approximately 27 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Work up and purify the product as described in the general procedure.

Experimental Workflow Diagram:

Experimental_Workflow Setup 1. Combine Reactants & Catalyst (2-Furylcarbinol, Arylamine, Cyclopropane, Yb(OTf)3) Solvent 2. Add Anhydrous Solvent (CH3CN or HFIP) Setup->Solvent Reaction 3. Stir under Inert Atmosphere (80 °C or RT) Solvent->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Cool and Concentrate Monitoring->Workup Reaction Complete Purification 6. Column Chromatography Workup->Purification Product Pure Octahydro-4H-cyclopenta[b]pyridin-6-one Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are required.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Lewis acids such as Yb(OTf)3 are moisture-sensitive and should be handled accordingly.

  • Hexafluoroisopropanol (HFIP) is corrosive and should be handled with care.

These protocols provide a robust and efficient pathway to valuable octahydro-4H-cyclopenta[b]pyridin-6-one skeletons. The operational simplicity and high yields make this methodology attractive for applications in both academic research and industrial drug development.

References

Application Notes and Protocols for the Hydrogenation of Cyclopenta[b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the catalytic hydrogenation of cyclopenta[b]pyridine compounds, a critical transformation for the synthesis of saturated heterocyclic scaffolds prevalent in pharmaceutical agents. The protocols outlined below are synthesized from established methods for pyridine and related heterocycle hydrogenation, offering a comprehensive guide for laboratory execution.

Introduction

Cyclopenta[b]pyridine derivatives and their saturated counterparts, hexahydrocyclopenta[b]pyridines, are important structural motifs in medicinal chemistry. The hydrogenation of the pyridine ring within this fused system leads to the formation of piperidine derivatives, which are among the most common skeletons in drugs approved by the Food and Drug Administration (FDA)[1]. The precise control of this reduction is crucial, as it often introduces new stereocenters, making asymmetric hydrogenation a valuable tool for accessing enantiomerically pure compounds. Catalytic hydrogenation is a powerful and clean method for this transformation, typically utilizing hydrogen gas and a precious metal catalyst.[2]

General Reaction Scheme

The hydrogenation of a generic cyclopenta[b]pyridine substrate to its corresponding hexahydrocyclopenta[b]pyridine is depicted below. This reaction involves the saturation of the pyridine ring.

Caption: General reaction for the hydrogenation of cyclopenta[b]pyridine.

Experimental Protocols

Two primary protocols are presented: a standard heterogeneous hydrogenation and an asymmetric variant for stereoselective synthesis.

Protocol 1: Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines using Adams' catalyst (PtO₂).[2] It is a reliable method for achieving complete saturation of the pyridine ring.

Materials:

  • Substituted cyclopenta[b]pyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial Acetic Acid (5 mL)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • To a high-pressure reaction vessel, add the substituted cyclopenta[b]pyridine (1.0 g) and glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the acetic acid is neutralized.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to yield the pure hexahydrocyclopenta[b]pyridine derivative.

Protocol 2: Asymmetric Hydrogenation using a Chiral Auxiliary

This protocol is based on an auxiliary-based method for the asymmetric hydrogenation of pyridines, which can be adapted for cyclopenta[b]pyridine derivatives to achieve high enantioselectivity.[3]

Materials:

  • 2-(Chiral oxazolidinone)-substituted cyclopenta[b]pyridine

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 mol%)

  • Acetic Acid (0.13 M solution)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • Synthesize the 2-(chiral oxazolidinone)-substituted cyclopenta[b]pyridine substrate. This can be achieved via copper-catalyzed coupling of a 2-halocyclopenta[b]pyridine with a chiral oxazolidinone.[3]

  • In a high-pressure reactor, dissolve the substrate in acetic acid (0.13 M).

  • Add Pd(OH)₂/C catalyst to the solution.

  • Seal the reactor, purge with nitrogen, and then with hydrogen.

  • Pressurize the reactor to 100 bar with hydrogen gas.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor for completion.

  • After the reaction is complete, vent the reactor and filter off the catalyst.

  • The acidic conditions facilitate the cleavage of the chiral auxiliary, which can be recovered.[3]

  • Work-up the reaction mixture, typically involving neutralization and extraction, to isolate the enantioenriched piperidine product.

  • The recovered chiral auxiliary can be recycled.[3]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, solvent, and reaction conditions significantly impacts the outcome of the hydrogenation. The following table summarizes various conditions reported for the hydrogenation of pyridine derivatives, which can serve as a starting point for optimizing the reduction of cyclopenta[b]pyridines.

CatalystSubstrate TypePressure (bar)Temperature (°C)SolventYield/ConversionSelectivity/eeReference
PtO₂Substituted Pyridines50-70Room Temp.Acetic AcidHighN/A[2]
Pd(OH)₂/CChiral Auxiliary Pyridine100Room Temp.Acetic Acid90%98% ee[3]
Rh₂O₃Functionalized Pyridines540TFE>99%N/A[4]
Rh/CPyridine10100Water98%N/A[5]
Pd-Ag/CPyridine7060N/A99%99% (piperidine)[6]
(iPrCNC)CoCH₃Alkenes422BenzeneHighN/A[7]

Note: TFE = Trifluoroethanol; ee = enantiomeric excess. The cobalt catalyst is included for context on hydrogenation of other unsaturated systems.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the heterogeneous hydrogenation of cyclopenta[b]pyridine compounds.

start Start setup Reaction Setup: - Add Substrate & Solvent to Reactor - Add Catalyst start->setup purge Purge Reactor: - Purge with N₂ - Purge with H₂ setup->purge pressurize Pressurize with H₂ (e.g., 50-100 bar) purge->pressurize react Run Reaction: - Stir at specified Temperature - Monitor Progress (TLC/GC) pressurize->react depressurize Depressurize & Purge: - Vent H₂ - Purge with N₂ react->depressurize workup Reaction Work-up: - Quench Reaction - Filter Catalyst depressurize->workup extract Extraction: - Extract with Organic Solvent workup->extract dry_concentrate Dry & Concentrate: - Dry with Na₂SO₄ - Evaporate Solvent extract->dry_concentrate purify Purification: - Column Chromatography dry_concentrate->purify product Final Product purify->product

Caption: Workflow for heterogeneous hydrogenation of cyclopenta[b]pyridines.

Signaling Pathways

While this document focuses on the chemical synthesis, the resulting saturated heterocycles are often designed to interact with biological targets. For instance, indole alkaloids, which share structural similarities, are known to be involved in various signaling pathways. The hexahydropyrrolo[2,3-b]indole scaffold, a related structure, is found in natural products with diverse biological properties, including acetylcholinesterase inhibition.[8] The specific signaling pathway targeted would depend on the substituents and stereochemistry of the synthesized hexahydrocyclopenta[b]pyridine.

compound Synthesized Compound (Hexahydrocyclopenta[b]pyridine) binding Binding / Interaction compound->binding Binds to target Biological Target (e.g., Receptor, Enzyme) target->binding modulation Modulation of Target Activity (Inhibition / Activation) binding->modulation pathway Downstream Signaling Pathway modulation->pathway response Cellular / Physiological Response pathway->response

Caption: Conceptual signaling pathway interaction for synthesized compounds.

Conclusion

The hydrogenation of cyclopenta[b]pyridines is a versatile and powerful method for generating saturated heterocyclic compounds of significant interest in drug discovery. By selecting the appropriate catalyst and reaction conditions, researchers can achieve high yields and, when necessary, excellent stereocontrol. The protocols and data provided herein serve as a comprehensive guide for the practical application of this important chemical transformation.

References

Application Notes and Protocols for Octahydro-1H-cyclopenta[b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octahydro-1H-cyclopenta[b]pyridine scaffold is a versatile, saturated bicyclic system that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive template for the design of conformationally restricted analogues of various bioactive molecules. This conformational constraint can lead to improved selectivity, enhanced potency, and favorable pharmacokinetic properties. These application notes provide an overview of the use of this scaffold in the development of γ-aminobutyric acid (GABA) analogues and novel insecticides, complete with detailed experimental protocols and data.

Application 1: Conformationally Restricted GABA Analogues for Neurological Disorders

The flexibility of the neurotransmitter GABA is associated with its ability to bind to different receptor subtypes. By incorporating the this compound core, medicinal chemists can create rigid GABA analogues that are locked into specific conformations, potentially leading to selective activity at GABA receptor subtypes. One such example is rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a conformationally restricted GABA analogue.[1][2]

Signaling Pathway: GABAergic Synapse

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is mediated by two main classes of receptors: GABAA and GABAB receptors. The this compound-based analogues are designed to interact with these receptors.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_A GABA-A Receptor (Ligand-gated Cl- channel) Vesicle->GABA_A Release GABA_B GABA-B Receptor (GPCR) Vesicle->GABA_B Chloride Cl- Influx GABA_A->Chloride Opens G_protein G-protein activation GABA_B->G_protein Activates Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Leads to Ion_channel K+ channel activation Ca2+ channel inhibition G_protein->Ion_channel Modulates Ion_channel->Hyperpolarization Contributes to Analog This compound GABA Analogue Analog->GABA_A Binds to Analog->GABA_B Binds to

Caption: GABAergic signaling pathway.
Quantitative Data

While specific binding data for rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid is not publicly available, the following table presents representative data for other conformationally restricted GABA analogues to illustrate the expected range of activities.

Compound IDReceptor SubtypeAssay TypeKi (nM)Reference
Analogue AGABAA (α1β2γ2)Radioligand Binding150Fictitious Data
Analogue BGABAA (α5β3γ2)Radioligand Binding85Fictitious Data
Analogue CGABABRadioligand Binding250Fictitious Data
Experimental Protocols

The synthesis of this GABA analogue is a multi-step process. The key steps involve the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile followed by catalytic reduction of the pyridine ring.[1][2]

GABA_Analogue_Synthesis Start 2,3-bis(chloromethyl)pyridine + C1-binucleophile Intermediate1 Cyclization Start->Intermediate1 Intermediate2 Fused Pyridine Intermediate Intermediate1->Intermediate2 Reduction Catalytic Hydrogenation (e.g., H2, PtO2) Intermediate2->Reduction Intermediate3 Octahydro-cyclopenta[b]pyridine Intermediate Reduction->Intermediate3 Functionalization Functional Group Manipulation Intermediate3->Functionalization Final_Product rel-(4aS,6R,7aR)-octahydro-1H- cyclopenta[b]pyridine-6-carboxylic acid Functionalization->Final_Product

Caption: Synthetic workflow for GABA analogue.

Protocol:

  • Cyclization: React 2,3-bis(chloromethyl)pyridine with a suitable C1-binucleophile (e.g., diethyl malonate) in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to form the fused pyridine intermediate.

  • Purification: Purify the intermediate using column chromatography.

  • Hydrogenation: Subject the purified intermediate to catalytic hydrogenation using a catalyst such as platinum oxide (PtO₂) under a hydrogen atmosphere to reduce the pyridine ring.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester groups and subsequently decarboxylate to yield the carboxylic acid.

  • Purification: Purify the final product by recrystallization or chromatography.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]muscimol

  • Non-specific binding control: 10 mM GABA

  • Test compounds (e.g., this compound derivatives)

Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in homogenization buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet with deionized water and binding buffer through repeated centrifugation.

    • Resuspend the final pellet in binding buffer and store at -70°C.

  • Binding Assay:

    • Thaw the membrane preparation and wash twice with binding buffer.

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well).

    • Add varying concentrations of the test compound.

    • For total binding, add vehicle. For non-specific binding, add 10 mM GABA.

    • Add [³H]muscimol to a final concentration of 5 nM.

    • Incubate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration and wash with ice-cold wash buffer.

    • Quantify the radioactivity of the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound from a concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Application 2: Novel Insecticides Targeting Nicotinic Acetylcholine Receptors

Derivatives of the related octahydro-1H-cyclopenta[d]pyrimidine scaffold have been synthesized and shown to possess insecticidal activity against pests such as the cowpea aphid (Aphis craccivora).[3][4][5] These compounds are believed to act on the insect's nervous system, potentially targeting nicotinic acetylcholine receptors (nAChRs).

Signaling Pathway: Insect Nicotinic Acetylcholine Receptor

In insects, nAChRs are critical for fast excitatory neurotransmission in the central nervous system. The binding of acetylcholine (ACh) opens a non-selective cation channel, leading to depolarization of the postsynaptic membrane. Insecticides can act as agonists or antagonists of these receptors, disrupting normal nerve function.

Insect_nAChR_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Packaging nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) Vesicle->nAChR Release Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Depolarization Ion_Influx->Depolarization Leads to AP Action Potential Depolarization->AP Initiates Insecticide Octahydro-1H-cyclopenta[d]pyrimidine Derivative Insecticide->nAChR Binds to

Caption: Insect nAChR signaling pathway.
Quantitative Data

The following table presents the insecticidal activity of some novel pyridine derivatives against the cowpea aphid (Aphis craccivora). While not directly octahydro-1H-cyclopenta[d]pyrimidine derivatives, this data illustrates the potential of related scaffolds.

Compound IDLC₅₀ (ppm) - Nymphs (24h)LC₅₀ (ppm) - Adults (24h)Reference
Compound 70.050.93[3]
Compound 80.091.01[3]
Acetamiprid (standard)Not ReportedNot Reported[3]
Experimental Protocols

This intermediate is a key precursor for a series of insecticidal derivatives.

Insecticide_Synthesis Start1 Cyclopentane-1,2-dicarbaldehyde Condensation1 Condensation Start1->Condensation1 Start2 2-amino-2-nitroethene-1,1-diamine Start2->Condensation1 Intermediate1 2-(nitromethylene)octahydro-1H- cyclopenta[d]pyrimidine Condensation1->Intermediate1 Alkylation N-Alkylation Intermediate1->Alkylation Start3 2-(chloromethyl)-5-chloropyridine Start3->Alkylation Final_Product 1-((5-chloropyridin-2-yl)methyl)-2- (nitromethylene)octahydro-1H- cyclopenta[d]-pyrimidine Alkylation->Final_Product

Caption: Synthetic workflow for insecticide intermediate.

Protocol:

  • Synthesis of the core: React cyclopentane-1,2-dicarbaldehyde with 2-amino-2-nitroethene-1,1-diamine in a suitable solvent to form 2-(nitromethylene)octahydro-1H-cyclopenta[d]pyrimidine.

  • N-Alkylation: Alkylate the pyrimidine nitrogen with 2-(chloromethyl)-5-chloropyridine in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile.

  • Purification: Purify the final product by column chromatography.

This protocol describes a leaf-dip bioassay to determine the insecticidal activity of test compounds against aphids.

Materials:

  • Cowpea plants

  • Aphis craccivora colony

  • Test compounds

  • Solvent (e.g., acetone with a surfactant)

  • Petri dishes

  • Filter paper

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the chosen solvent.

  • Leaf Preparation: Excise fresh cowpea leaves and dip them into the test solutions for a specified time (e.g., 30 seconds). Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves in petri dishes lined with moist filter paper. Transfer a known number of adult aphids (e.g., 20) onto each leaf.

  • Incubation: Maintain the petri dishes at a controlled temperature and humidity for 24-48 hours.

  • Mortality Assessment: Count the number of dead aphids at specified time points. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.

Conclusion

The this compound scaffold and its related structures are valuable building blocks in medicinal chemistry. Their rigid framework allows for the design of potent and selective modulators of biological targets, as demonstrated by their application in the development of GABA analogues and novel insecticides. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs.

References

Application Notes and Protocols: The Octahydro-1H-cyclopenta[b]pyridine Scaffold in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the utility of the Octahydro-1H-cyclopenta[b]pyridine scaffold in neuroscience research. While direct research on the parent compound is nascent, its structural features present a compelling platform for the design of novel chemical probes and potential therapeutics targeting the central nervous system (CNS). This document will explore the potential of this scaffold, drawing parallels with well-established pyridine-based neuroactive compounds, and provide detailed protocols for characterization.

Introduction: The Promise of a Novel Scaffold

The this compound core is a saturated bicyclic heterocyclic amine.[1][2] Its rigid, three-dimensional structure makes it an attractive starting point for the development of conformationally restricted analogs of known neurotransmitters or other neuroactive molecules.[3][4] Conformational restriction can lead to increased receptor selectivity and improved pharmacokinetic properties. One notable study has already demonstrated the use of this scaffold to create a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS.[3] This highlights the potential of the scaffold to generate novel ligands for neurotransmitter receptors and transporters.

While the direct biological activity of this compound itself is not extensively documented in the context of neuroscience, the broader class of pyridine-containing compounds has a significant track record in CNS research.[5] A prime example is 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[6][7][8] The extensive research on MPEP provides a valuable blueprint for how derivatives of the this compound scaffold could be investigated for their potential in neuroscience.

A Case Study: 2-Methyl-6-(phenylethynyl)pyridine (MPEP) - A Pyridine Derivative in Action

MPEP serves as an excellent case study to illustrate the potential of pyridine-based scaffolds in neuroscience research.[6][9] Developed by Novartis in the late 1990s, MPEP was one of the first selective antagonists for mGluR5.[6]

Mechanism of Action and Therapeutic Potential

MPEP acts as a non-competitive antagonist at the mGluR5 receptor, with an IC50 of 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis.[7][8][10] Glutamate is a primary excitatory neurotransmitter, and its dysregulation is implicated in a variety of neurological and psychiatric disorders.[11] By modulating glutamate signaling through mGluR5, MPEP has shown potential therapeutic effects in preclinical models of:

  • Neurodegeneration: MPEP has demonstrated neuroprotective effects in animal models of acute brain injury.[6]

  • Anxiety and Depression: The compound exhibits anxiolytic and antidepressant-like effects in rodents.[6][10]

  • Pain: MPEP can reverse mechanical hyperalgesia in models of inflammatory pain.[7][9]

  • Addiction: It has been shown to reduce self-administration of drugs of abuse like nicotine and cocaine in animal studies.[6]

  • Epilepsy: MPEP can positively interact with some conventional antiepileptic drugs to enhance their anticonvulsant effects.[12]

It is important to note that MPEP also exhibits some off-target effects, including weak NMDA receptor antagonism and positive allosteric modulation of mGluR4.[6][7][11] This underscores the importance of thorough pharmacological profiling for any new compound. A newer analog, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), was developed to have higher selectivity for mGluR5 with fewer off-target effects.[11]

MPEP as a Research Tool

Beyond its therapeutic potential, MPEP has been an invaluable research tool for elucidating the physiological and pathophysiological roles of mGluR5 in the CNS.[11] Its use in numerous preclinical studies has advanced our understanding of the glutamatergic system in various brain disorders.

Designing Novel Probes from the this compound Scaffold

The rigid structure of this compound offers a distinct advantage for rational drug design. By strategically adding functional groups to this core, researchers can aim to create ligands with high affinity and selectivity for specific CNS targets.

Key Design Considerations:

  • Stereochemistry: The scaffold contains multiple chiral centers, allowing for the synthesis of stereoisomers with potentially different biological activities.

  • Substitution Patterns: The pyridine ring and the cyclopentane ring offer multiple points for substitution, enabling the exploration of a wide chemical space.

  • Bioisosteric Replacements: Parts of the scaffold can be replaced with other chemical groups to fine-tune properties like solubility, metabolism, and target binding.

The following diagram illustrates a conceptual workflow for developing and characterizing novel neuroscience research tools based on the this compound scaffold.

G cluster_0 Scaffold-Based Drug Discovery Workflow Scaffold_Selection Select Scaffold: This compound Library_Design Design & Synthesize Compound Library Scaffold_Selection->Library_Design Primary_Screening Primary Screening: (e.g., Receptor Binding Assays) Library_Design->Primary_Screening Hit_Validation Hit Validation & SAR: (Dose-Response, Selectivity) Primary_Screening->Hit_Validation Lead_Optimization Lead Optimization: (ADME/Tox, PK/PD) Hit_Validation->Lead_Optimization In_Vivo_Testing In Vivo Efficacy Studies: (Behavioral Models) Lead_Optimization->In_Vivo_Testing

Caption: A conceptual workflow for scaffold-based drug discovery.

Experimental Protocols

The following are detailed protocols for the initial characterization of novel compounds derived from the this compound scaffold, using mGluR5 as a hypothetical target based on the MPEP case study.

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the mGluR5 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the mGluR5 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human mGluR5.

  • [³H]-MPEP (radioligand).

  • Test compound.

  • MPEP (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Harvester.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in binding buffer.

    • Prepare a solution of [³H]-MPEP at a concentration equal to its Kd (dissociation constant).

    • Prepare a high concentration solution of unlabeled MPEP (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Total Binding: 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of 10 µM MPEP solution.

      • Test Compound: 50 µL of the respective serial dilution of the test compound.

    • Add 50 µL of [³H]-MPEP solution to all wells.

    • Add 100 µL of the cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add 4 mL of scintillation fluid to each vial.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Competitive Binding: This format allows for the determination of the affinity of an unlabeled compound by its ability to compete with a labeled ligand for the same binding site.

  • Radioligand: The use of a radiolabeled ligand with high affinity and specificity for the target receptor enables sensitive detection of binding.

  • Non-specific Binding Control: This is crucial to differentiate between binding to the target receptor and binding to other components of the assay system (e.g., filters, lipids).

  • Cheng-Prusoff Equation: This equation corrects the IC50 value for the concentration of the radioligand used in the assay, providing a more accurate measure of the test compound's affinity (Ki).

Protocol 2: In Vivo Behavioral Assay - Elevated Plus Maze (for Anxiety)

This protocol describes the use of the elevated plus maze (EPM) test in rodents to assess the anxiolytic-like effects of a test compound. MPEP has demonstrated anxiolytic properties in this model.[10]

Objective: To evaluate the anxiolytic-like effects of a test compound in mice or rats.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms arranged in a plus shape, elevated from the floor).

  • Test compound.

  • Vehicle control (e.g., saline, DMSO solution).

  • Positive control (e.g., diazepam).

  • Experimental animals (e.g., adult male C57BL/6 mice).

  • Video tracking system and software.

Procedure:

  • Animal Acclimation:

    • House the animals in the testing room for at least 1 hour before the experiment to acclimate them to the environment.

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).

  • Testing:

    • Gently place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use the video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Causality Behind Experimental Choices:

  • Ethological Basis: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to reduce this aversion, leading to increased exploration of the open arms.

  • Control Groups: The inclusion of vehicle and positive control groups is essential for validating the assay and interpreting the effects of the test compound.

  • Locomotor Activity: Measuring total distance traveled is important to rule out the possibility that the observed effects on open arm exploration are due to general changes in motor activity (e.g., sedation or hyperactivity) rather than a specific effect on anxiety-like behavior.

The following diagram illustrates the workflow for the in vivo behavioral assay.

G cluster_1 In Vivo Behavioral Assay Workflow Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Test Compound, Vehicle, Positive Control) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing (Elevated Plus Maze) Drug_Administration->Behavioral_Testing Data_Acquisition Data Acquisition (Video Tracking) Behavioral_Testing->Data_Acquisition Data_Analysis Data Analysis (Statistical Comparison) Data_Acquisition->Data_Analysis

References

Application Notes and Protocols: Lewis Acid Catalysis in Cyclopenta[b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopenta[b]pyridine scaffold is a significant heterocyclic motif present in a variety of biologically active compounds and functional materials. The fusion of a cyclopentane ring to a pyridine core imparts unique three-dimensional structural features, influencing the molecule's pharmacological and physicochemical properties. The synthesis of these bicyclic systems is a key objective in medicinal and materials chemistry. Among the various synthetic strategies, Lewis acid-catalyzed reactions, particularly the Nazarov cyclization, have emerged as a powerful tool for the construction of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core. This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed synthesis of cyclopenta[b]pyridine derivatives, with a focus on the Nazarov cyclization of pyridyl dienones.

Key Reaction: The Nazarov Cyclization

The Nazarov cyclization is an electrocyclic reaction of a divinyl ketone (or a precursor) to a cyclopentenone, typically promoted by a protic or Lewis acid. In the context of cyclopenta[b]pyridine synthesis, a pyridyl-substituted dienone undergoes a 4π-electrocyclization upon activation by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, facilitating the formation of a pentadienyl cation, which then cyclizes. Subsequent elimination of a proton and tautomerization yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Data Presentation: Comparison of Lewis Acids in the Synthesis of a Pyrindine System

The following table summarizes the yields obtained in the Lewis acid-catalyzed Nazarov cyclization of a 2-(N-methoxycarbonylamino)-1,4-pentadien-3-one to the corresponding pyrindinone, a structural isomer of the cyclopenta[b]pyridine system. This data, from a study by Occhiato and colleagues, provides valuable insight into the relative efficacy of different Lewis acids for this type of transformation.

EntryLewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OTf)₂2DCE60195
2Sc(OTf)₃3DCE60193
3Fe(OTf)₃10DCE6024<10
4Yb(OTf)₃10DCE6024<10
5In(OTf)₃10DCE6024<10
6Zn(OTf)₂10DCE6024<10
7BF₃·OEt₂100CH₂Cl₂0180
8TiCl₄100CH₂Cl₂-78 to 0175
9AlCl₃100CH₂Cl₂0170

*Data adapted from a study on a closely related pyrindine system. DCE = 1,2-dichloroethane.

The data clearly indicates that Cu(OTf)₂ and Sc(OTf)₃ are highly efficient catalysts for this transformation, providing excellent yields with low catalyst loadings. Other common Lewis acids such as BF₃·OEt₂, TiCl₄, and AlCl₃ also promote the reaction, albeit with stoichiometric amounts.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivative via a Lewis acid-catalyzed Nazarov cyclization, based on established procedures for analogous systems.

Synthesis of a Pyridyl Dienone Precursor:

The pyridyl dienone precursor can be synthesized via various methods, such as the condensation of a pyridyl-substituted aldehyde with a suitable ketone or through a carbonylative cross-coupling reaction.

Lewis Acid-Catalyzed Nazarov Cyclization:

Materials:

  • Pyridyl dienone (1.0 mmol)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂) (20 mL)

  • Lewis acid (e.g., Cu(OTf)₂, 2 mol%, 0.02 mmol; or Sc(OTf)₃, 3 mol%, 0.03 mmol)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the pyridyl dienone (1.0 mmol).

  • Dissolve the dienone in anhydrous DCE (20 mL).

  • Add the Lewis acid catalyst (e.g., Cu(OTf)₂ or Sc(OTf)₃) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Mandatory Visualizations

Nazarov_Cyclization_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products PyridylDienone Pyridyl Dienone ActivatedComplex Activated Complex PyridylDienone->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Cu(OTf)₂) LewisAcid->ActivatedComplex PentadienylCation Pentadienyl Cation ActivatedComplex->PentadienylCation Formation CyclizedCation Cyclized Oxyallyl Cation PentadienylCation->CyclizedCation 4π-Electrocyclization (Conrotatory) EnolIntermediate Enol Intermediate CyclizedCation->EnolIntermediate Proton Elimination FinalProduct 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one EnolIntermediate->FinalProduct Tautomerization

Caption: Reaction pathway of the Lewis acid-catalyzed Nazarov cyclization for cyclopenta[b]pyridine synthesis.

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere AddReactant Add Pyridyl Dienone Start->AddReactant AddSolvent Add Anhydrous Solvent (e.g., DCE) AddReactant->AddSolvent AddCatalyst Add Lewis Acid Catalyst (e.g., Cu(OTf)₂) AddSolvent->AddCatalyst Reaction Heat and Stir Reaction Mixture AddCatalyst->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench with Saturated NaHCO₃ (aq) Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Combined Organic Layers Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Isolated Product Purify->End

Caption: General experimental workflow for the Lewis acid-catalyzed synthesis of cyclopenta[b]pyridines.

Designing Mu-Opioid Receptor Antagonists with a Pyridopyrazine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of mu-opioid receptor (MOR) antagonists based on a pyridopyrazine scaffold. The information is curated for professionals in drug discovery and medicinal chemistry, offering a comprehensive guide from molecular design to preclinical assessment.

Introduction and Rationale

The mu-opioid receptor is a primary target for potent analgesics; however, its activation is also linked to significant adverse effects such as respiratory depression, tolerance, and addiction. The development of MOR antagonists is crucial for treating opioid overdose and has potential applications in managing opioid use disorders. The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has emerged as a promising structural motif for designing potent and selective MOR antagonists. This scaffold serves as a bioisosteric replacement for other rigid core structures, offering unique properties in terms of synthesis and receptor interaction.

Signaling Pathways of the Mu-Opioid Receptor

Activation of the MOR by an agonist initiates a cascade of intracellular signaling events. Primarily, it couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Another key pathway involves the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also trigger separate signaling cascades. MOR antagonists function by binding to the receptor and preventing these agonist-induced signaling events.

MOR_Signaling cluster_agonist Agonist-Mediated Signaling cluster_antagonist Antagonist Action Agonist Opioid Agonist MOR_active Active MOR Agonist->MOR_active Binds to MOR_inactive Inactive MOR Agonist->MOR_inactive Binding blocked G_protein Gαi/o βγ MOR_active->G_protein Activates BetaArrestin β-Arrestin MOR_active->BetaArrestin Recruits AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Internalization Receptor Internalization BetaArrestin->Internalization Antagonist Pyridopyrazine Antagonist Antagonist->MOR_inactive Binds to & Blocks Synthesis_Workflow Start Starting Materials: - Substituted Piperidone - Ethylenediamine derivative Step1 Reductive Amination Start->Step1 Intermediate1 N-substituted Piperidin-4-amine Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Octahydropyrido[1,2-a]pyrazin-6(2H)-one Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Core_Scaffold Octahydro-1H-pyrido[1,2-a]pyrazine Core Scaffold Step3->Core_Scaffold Step4 N-Alkylation / Arylation Core_Scaffold->Step4 Final_Compound Final Pyridopyrazine Antagonist Step4->Final_Compound Assay_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Antagonism Assay ([³⁵S]GTPγS) Membrane_Prep_B Prepare Cell Membranes (Expressing hMOR) Incubation_B Incubate Membranes with Radioligand ([³H]DAMGO) & Test Compound Membrane_Prep_B->Incubation_B Filtration_B Separate Bound & Free Radioligand via Filtration Incubation_B->Filtration_B Counting_B Quantify Bound Radioactivity Filtration_B->Counting_B Ki_Calc Calculate Ki Value Counting_B->Ki_Calc Membrane_Prep_F Prepare Cell Membranes (Expressing hMOR) Incubation_F Incubate Membranes with Test Compound, Agonist (DAMGO), & [³⁵S]GTPγS Membrane_Prep_F->Incubation_F Filtration_F Separate Bound & Free [³⁵S]GTPγS via Filtration Incubation_F->Filtration_F Counting_F Quantify Bound Radioactivity Filtration_F->Counting_F IC50_Calc Calculate IC50 Value Counting_F->IC50_Calc

Application Notes and Protocols: Synthesis and Evaluation of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are recognized for their potential as corrosion inhibitors, largely due to the presence of nitrogen atoms with lone pair electrons that facilitate adsorption onto metal surfaces.[1][2] This document provides detailed protocols for the synthesis of novel 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives and their evaluation as corrosion inhibitors for carbon steel in acidic environments. The synthesis method described is an efficient cyclocondensation reaction, offering high yields without the need for chromatographic purification.[3][4] The subsequent corrosion inhibition studies employ standard electrochemical techniques to quantify the efficacy of these compounds.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)

A series of CAPD derivatives can be synthesized via a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution as both the reagent and catalyst.[3][5] This method is efficient, with a reaction time of approximately 2 hours, and produces high-purity compounds in excellent yields.[3]

Synthetic Workflow

G cluster_reactants Reactants cluster_catalyst Reagent & Catalyst cluster_process Reaction cluster_workup Work-up cluster_product Final Product reactant1 2,5-Diarylidenecyclopentanone reaction Cyclocondensation (Reflux, ~2h) reactant1->reaction reactant2 Propanedinitrile reactant2->reaction catalyst Sodium Ethoxide or Sodium Methoxide Solution catalyst->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization product 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs) recrystallization->product

Caption: Synthetic workflow for CAPD derivatives.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2,5-diarylidenecyclopentanone derivative and propanedinitrile in an appropriate alcohol (e.g., ethanol or methanol).

  • Addition of Catalyst: Add the sodium alkoxide solution (sodium ethoxide or sodium methoxide) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for approximately 2 hours.[3]

  • Work-up: After cooling to room temperature, the precipitated solid is collected by filtration.

  • Purification: Wash the collected solid with distilled water and then recrystallize from a suitable solvent to obtain the pure CAPD derivative.[3]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR and NMR. For example, the IR spectrum of 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) shows a characteristic absorption band for the C≡N group at 2204 cm⁻¹.[3][5] The ¹³C NMR spectrum for the same compound displays a signal for the C≡N group at 93.73 ppm.[3][5]

Evaluation of Corrosion Inhibition Performance

The corrosion inhibition properties of the synthesized CAPD derivatives are evaluated on carbon steel in a 1 M H₂SO₄ solution using electrochemical methods.[3][5] These methods include open circuit potential versus time (EOCP vs t), potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS).

Corrosion Inhibition Testing Workflow

G cluster_preparation Preparation cluster_electrochemical_cell Electrochemical Cell Setup cluster_measurements Electrochemical Measurements cluster_analysis Data Analysis cluster_surface_analysis Surface Characterization cs_prep Carbon Steel Specimen Preparation cell Three-Electrode Cell: - Working Electrode (CS) - Counter Electrode (Pt) - Reference Electrode (SCE) cs_prep->cell sol_prep Preparation of 1M H₂SO₄ with/without Inhibitor sol_prep->cell eocp E_OCP vs. Time cell->eocp sem Scanning Electron Microscopy (SEM) cell->sem pdp Potentiodynamic Polarization eocp->pdp eis Electrochemical Impedance Spectroscopy pdp->eis data_extraction Extract Parameters: E_corr, i_corr, R_p, R_ct eis->data_extraction ie_calc Calculate Inhibition Efficiency (IE%) data_extraction->ie_calc

Caption: Workflow for corrosion inhibition testing.

Experimental Protocol: Electrochemical Measurements
  • Electrode Preparation: Prepare carbon steel specimens by welding a copper wire for electrical connection and embedding them in epoxy resin, leaving a defined surface area exposed. Polish the exposed surface with silicon carbide papers of decreasing grit size, rinse with deionized water and acetone, and dry.

  • Test Solution: The corrosive medium is a 1 M H₂SO₄ solution. Prepare solutions with and without various concentrations of the CAPD inhibitors.[3][5]

  • Electrochemical Cell: Use a standard three-electrode cell with the carbon steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Open Circuit Potential (OCP): Immerse the working electrode in the test solution and record the OCP for a specified duration (e.g., 1 hour) to allow the system to stabilize.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).

  • Potentiodynamic Polarization (PDP): After EIS, conduct PDP measurements by scanning the potential from a cathodic to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Surface Analysis: After electrochemical testing, examine the surface morphology of the carbon steel specimens using Scanning Electron Microscopy (SEM) to visualize the protective film formed by the inhibitors.[3][4]

Data Presentation

The following table summarizes the quantitative data obtained from the potentiodynamic polarization and electrochemical impedance spectroscopy studies for different CAPD derivatives at a concentration of 1.0 mM in 1 M H₂SO₄.

InhibitorEcorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE_PDP (%)Rct (Ω·cm²)Cdl (µF/cm²)IE_EIS (%)
Blank (1 M H₂SO₄)-4811340118-125-45125-
CAPD-1-49530.8109-11697.718505597.6
CAPD-2-49941.5105-11296.913206196.6
CAPD-3-50656.3101-10895.89806995.4
CAPD-4-49136.2112-11997.315905897.2

Data extracted from "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion"[3][5]. Ecorr: Corrosion Potential; icorr: Corrosion Current Density; βa: Anodic Tafel Slope; βc: Cathodic Tafel Slope; IE_PDP: Inhibition Efficiency from PDP; Rct: Charge Transfer Resistance; Cdl: Double Layer Capacitance; IE_EIS: Inhibition Efficiency from EIS.

Conclusion

The 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives demonstrate excellent corrosion inhibition properties for carbon steel in a 1 M H₂SO₄ medium. The data indicates that these compounds act as mixed-type inhibitors, with CAPD-1 showing a superior inhibition efficiency of 97.7%.[3][5] The adsorption of these inhibitor molecules on the carbon steel surface, which follows the Langmuir isotherm model, is responsible for the observed protection and involves both physisorption and chemisorption mechanisms.[3][4] The provided protocols offer a robust framework for the synthesis and evaluation of this promising class of corrosion inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Octahydro-1H-cyclopenta[b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the yield and troubleshoot common issues encountered during the synthesis of Octahydro-1H-cyclopenta[b]pyridine, primarily focusing on the catalytic hydrogenation of a cyclopenta[b]pyridine precursor.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound low after catalytic hydrogenation?

A1: Low yields can stem from several factors related to catalyst activity, reaction conditions, and substrate purity.

  • Catalyst Deactivation: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst.[1][2][3]

    • Solution: Perform the hydrogenation in an acidic medium, such as glacial acetic acid, or with an acidic additive like sulfuric acid.[4][5][6][7] The acid protonates the nitrogen, preventing it from binding to the metal catalyst surface and thus maintaining catalyst activity.[7]

  • Suboptimal Reaction Conditions: Hydrogenation of the aromatic pyridine ring can be challenging and often requires specific conditions to proceed to completion.[8]

    • Solution: Systematically optimize the reaction parameters, including hydrogen pressure, temperature, and reaction time. Higher pressures (e.g., 50-80 bar) and temperatures (e.g., 60-80 °C) can significantly improve conversion.[8]

  • Impure Starting Material: Impurities in the cyclopenta[b]pyridine precursor, especially sulfur-containing compounds, can act as potent catalyst poisons.[1]

    • Solution: Ensure the purity of the starting material through appropriate purification techniques like recrystallization or column chromatography before hydrogenation.

Q2: I am observing the formation of partially hydrogenated byproducts. How can I drive the reaction to completion?

A2: The presence of partially hydrogenated intermediates indicates that the reaction has not proceeded to full saturation of the pyridine ring.

  • Insufficient Catalyst Loading or Activity: The amount of catalyst may be insufficient for the complete conversion of the substrate.

    • Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of PtO₂ or a higher weight percentage of Pd/C).[5][6] Ensure the catalyst is fresh and has not been deactivated by improper storage or handling.

  • Inadequate Hydrogen Pressure or Temperature: The conditions may not be forcing enough to overcome the activation energy for the complete reduction of the aromatic system.

    • Solution: Increase the hydrogen pressure and/or the reaction temperature.[8] Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time.

Q3: The diastereoselectivity of my reaction is poor, resulting in a mixture of cis and trans isomers. How can I improve the stereoselectivity towards the cis isomer?

A3: The formation of the desired cis-fused ring system is a critical aspect of this synthesis. The choice of catalyst and reaction conditions can influence the diastereoselectivity.

  • Catalyst Influence: Different catalysts can favor the formation of different stereoisomers.

    • Solution: Screen different heterogeneous catalysts. For instance, in some hydrogenations of substituted pyridines, increasing hydrogen pressure when using a Pt/C catalyst in a flow reactor has been shown to favor the formation of the cis isomer.[8]

  • Solvent Effects: The solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the stereochemical outcome.

    • Solution: Experiment with different solvent systems. While acidic conditions are generally preferred for catalyst activity, the choice of acid and co-solvents could be explored to optimize diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the hydrogenation of cyclopenta[b]pyridine?

A1: Platinum and palladium catalysts are commonly used for pyridine hydrogenation.

  • Platinum(IV) oxide (PtO₂, Adams' catalyst): This is a highly effective catalyst, typically used in acidic solvents like glacial acetic acid.[5][6][9]

  • Palladium on carbon (Pd/C): Pd/C is also widely used and can be effective, often requiring an acidic additive to prevent catalyst poisoning.[2][4][10]

  • Rhodium on carbon (Rh/C): This catalyst can also be employed and may offer different selectivity profiles.[11]

Q2: What are the optimal reaction conditions for achieving a high yield?

A2: Optimal conditions are substrate-dependent, but a good starting point for the hydrogenation of substituted pyridines is:

  • Catalyst: 5-10 mol% PtO₂ or 10% Pd/C.

  • Solvent: Glacial acetic acid or an alcohol with an acidic additive.

  • Hydrogen Pressure: 50-80 bar.[8]

  • Temperature: Room temperature to 80 °C.[8]

  • Reaction Time: 4-24 hours, depending on the substrate and conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any intermediates or byproducts.

  • Hydrogen Uptake: In a pressure reactor, the cessation of hydrogen consumption indicates the reaction is complete.

Q4: How should I work up the reaction and purify the final product?

A4: A typical work-up and purification procedure involves:

  • Careful filtration of the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst can be pyrophoric, especially when dry.

  • Removal of the acidic solvent by neutralization with a base (e.g., NaHCO₃ or NaOH solution) followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

  • Purification of the crude product by distillation or column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystSubstrateSolventPressure (bar)Time (h)Yield (%)Reference
PtO₂2-MethylpyridineAcetic Acid704-6High[5][6]
PtO₂2-BromopyridineAcetic Acid506High[6]
10% Pd/C4-PyridinecarbonitrileWater/Dichloromethane + H₂SO₄65.599[4]
10% Pd/CPyridineAcetic Acid1 (H₂ balloon)-Quantitative[10]

Experimental Protocols

Detailed Protocol: Catalytic Hydrogenation of 2,3-Cyclopentenopyridine to cis-Octahydro-1H-cyclopenta[b]pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactor Setup:

    • To a high-pressure reactor vessel, add the 2,3-cyclopentenopyridine starting material (1.0 g).

    • Add glacial acetic acid (20 mL) as the solvent.[5][6]

    • Carefully add the PtO₂ catalyst (5 mol%).[5]

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any air.

    • Pressurize the reactor with hydrogen gas to 70 bar.[5][6]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction by observing the pressure drop from hydrogen consumption. The reaction is typically complete within 6-10 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Add Cyclopentenopyridine to Reactor add_solvent Add Glacial Acetic Acid start->add_solvent add_catalyst Add PtO2 Catalyst add_solvent->add_catalyst seal_reactor Seal and Purge Reactor add_catalyst->seal_reactor pressurize Pressurize with H2 (70 bar) seal_reactor->pressurize stir Stir at Room Temperature pressurize->stir monitor Monitor H2 Uptake stir->monitor vent_purge Vent and Purge Reactor monitor->vent_purge filter_catalyst Filter Catalyst (Celite) vent_purge->filter_catalyst neutralize Neutralize with NaHCO3 filter_catalyst->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Distillation/Chromatography) dry_concentrate->purify end_product Pure Octahydro-1H- cyclopenta[b]pyridine purify->end_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning incomplete_conversion Incomplete Conversion? start->incomplete_conversion poor_selectivity Poor Selectivity? start->poor_selectivity solution_acid Add Acidic Solvent/ Additive catalyst_poisoning->solution_acid Yes solution_purify Purify Starting Material catalyst_poisoning->solution_purify Yes solution_conditions Increase Pressure/ Temperature/ Catalyst Load incomplete_conversion->solution_conditions Yes solution_catalyst Screen Different Catalysts (Pt, Pd, Rh) poor_selectivity->solution_catalyst Yes improved_yield improved_yield solution_acid->improved_yield Improved Yield solution_conditions->improved_yield solution_catalyst->improved_yield solution_purify->improved_yield

References

Technical Support Center: Troubleshooting Side Reactions in Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Pyridine Ring Synthesis

Q1: My Hantzsch pyridine synthesis is giving a low yield and a mixture of products. What are the common side reactions and how can I minimize them?

A1: Low yields in the Hantzsch synthesis are often due to incomplete oxidation of the initial dihydropyridine product or the formation of side products from competing reaction pathways.[1][2]

Common Side Reactions and Troubleshooting:

  • Incomplete Oxidation: The primary product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires oxidation to the aromatic pyridine. Incomplete oxidation is a major cause of low yields.

    • Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. While classical oxidants like nitric acid or potassium ferrocyanide are used, milder and more efficient options like iodine in refluxing methanol or ceric ammonium nitrate (CAN) can provide better yields and cleaner reactions.[1][2]

  • Formation of Byproducts: Several mechanistic pathways can compete, leading to unexpected products.[1][2]

    • Solution: The order of reagent addition can be critical. In syntheses of unsymmetrical pyridines, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can prevent the formation of undesired intermediates.[1] Careful control of reaction temperature and stoichiometry is also crucial.[1]

Quantitative Data on Hantzsch Synthesis Optimization:

Catalyst/ConditionYield of Desired PyridineReference
Classical (refluxing ethanol)Often low[2]
p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micellesUp to 96%[1][2]
Ceric Ammonium Nitrate (CAN), solvent-free, room temperatureHigh yield[2]
Phenylboronic acid catalyst, reflux in ethanol~85%[3]
Nanoelectrospray, optimized conditions>90%[3]

Experimental Protocol: Optimized Hantzsch Synthesis with PTSA

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1 mmol), β-keto ester (2 mmol), ammonium acetate (1.5 mmol), and p-toluenesulfonic acid (0.1 mmol) in an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M).

  • Reaction: Irradiate the mixture with ultrasound at a constant frequency (e.g., 25 kHz) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q2: I am observing poor regioselectivity and decomposition in my Bohlmann-Rahtz pyridine synthesis. How can I improve the outcome?

A2: The Bohlmann-Rahtz synthesis can be sensitive to reaction conditions, particularly the high temperatures often required for the cyclodehydration step, which can lead to decomposition of starting materials and poor regioselectivity.[4]

Common Issues and Solutions:

  • Decomposition of Starting Materials: Enamines can be sensitive to the acidic conditions often used to catalyze the cyclodehydration.

    • Solution: Employ milder acid catalysts such as Amberlyst-15 ion-exchange resin, which can facilitate the reaction at lower temperatures and is easily removed by filtration.[5] For acid-sensitive substrates, performing the reaction in ethanol without an acid catalyst can be effective.[4]

  • Poor Regioselectivity: The Michael addition step can result in a mixture of regioisomers.

    • Solution: The regioselectivity is often influenced by the steric and electronic properties of the substituents on the enamine and the ethynylketone. A stepwise approach, where the aminodiene intermediate is isolated before cyclodehydration, can sometimes offer better control.

Experimental Protocol: Modified Bohlmann-Rahtz Synthesis with Amberlyst-15

  • Reaction Setup: To a solution of the enamine (1 mmol) in a suitable solvent (e.g., toluene), add the ethynylketone (1.1 mmol) and Amberlyst-15 resin (e.g., 20 mol%).

  • Reaction: Stir the mixture at a moderate temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin and wash the resin with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Q3: My Guareschi-Thorpe synthesis of a hydroxypyridine is not working well. What are the likely side reactions?

A3: The Guareschi-Thorpe synthesis, which condenses a cyanoacetic ester with an acetoacetic ester in the presence of ammonia, is a robust method.[6][7][8] However, side reactions can occur, particularly if the reaction conditions are not optimized.

Potential Side Reactions and Troubleshooting:

  • Formation of Acyclic Intermediates: Incomplete cyclization can lead to the isolation of acyclic condensation products.

    • Solution: Ensure a sufficient amount of the nitrogen source (e.g., ammonia or ammonium carbonate) is used and that the reaction is heated for an adequate amount of time to drive the cyclization to completion. An advanced protocol using ammonium carbonate in an aqueous medium has been shown to be highly efficient.[9][10]

  • Hydrolysis of Ester and Cyano Groups: Under harsh basic or acidic conditions, the ester and cyano functionalities can undergo hydrolysis.

    • Solution: Utilize milder reaction conditions. The use of ammonium carbonate in water acts as both a nitrogen source and a buffer, which can prevent harsh pH changes.[9][10]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis

  • Reaction Setup: In a round-bottom flask, mix the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol) in water (5 mL).

  • Reaction: Stir the mixture at 80 °C.

  • Monitoring: Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon formation.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Collect the precipitated product by filtration, wash with cold water, and dry.

II. Functional Group Manipulations

Q4: My electrophilic aromatic substitution on a pyridine ring is giving very low yields and poor regioselectivity. What can I do?

A4: Electrophilic aromatic substitution (EAS) on pyridine is inherently difficult due to the electron-deficient nature of the ring caused by the electronegative nitrogen atom.[11][12] The reaction is further hindered by the protonation of the nitrogen under the acidic conditions often used for EAS, which further deactivates the ring.[12]

Common Problems and Solutions:

  • Low Reactivity: Pyridine is significantly less reactive than benzene towards electrophiles.

    • Solution: A highly effective strategy is to first convert the pyridine to its N-oxide. The N-oxide is more reactive and directs electrophilic substitution to the 4-position. The N-oxide can then be deoxygenated to yield the desired substituted pyridine.[6]

  • Poor Regioselectivity: Direct electrophilic substitution on pyridine typically yields the 3-substituted product, but often in low yields and with potential for other isomers.[11]

    • Solution: As mentioned above, the use of a pyridine N-oxide intermediate provides excellent regiocontrol for 4-substitution. For 2- or 6-substitution, other strategies such as directed ortho-metalation may be necessary.

Regioselectivity in Electrophilic Aromatic Substitution of Pyridine:

Position of AttackStability of IntermediateMajor Product
C-2 or C-4Less stable (positive charge on nitrogen in a resonance structure)Minor or no product
C-3More stable (positive charge distributed on carbon atoms)Major product (in direct substitution)

Experimental Protocol: Nitration of Pyridine via the N-oxide

  • N-Oxide Formation:

    • Dissolve pyridine in glacial acetic acid.

    • Add 30% hydrogen peroxide dropwise while cooling in an ice bath.

    • Heat the mixture (e.g., 70-80 °C) for several hours.

    • Remove the solvent under reduced pressure to obtain pyridine N-oxide.

  • Nitration:

    • Add the pyridine N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

    • Allow the reaction to warm to room temperature and then heat (e.g., 90 °C) until the reaction is complete (monitor by TLC).

  • Work-up:

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).

    • Extract the 4-nitropyridine N-oxide with an organic solvent.

  • Deoxygenation:

    • Reduce the 4-nitropyridine N-oxide (e.g., with PCl₃ or H₂/Pd-C) to obtain 4-nitropyridine.

Q5: I am struggling with controlling the regioselectivity of nucleophilic aromatic substitution on my pyridine derivative.

A5: Nucleophilic aromatic substitution (SNA) on pyridines preferentially occurs at the 2- and 4-positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[13][14]

Factors Influencing Regioselectivity:

  • Electronic Effects: The inherent electronic structure of the pyridine ring directs nucleophiles to the 2- and 4-positions.

  • Leaving Group: A good leaving group (e.g., halide) is necessary at the position of substitution.

  • Steric Hindrance: Bulky nucleophiles or bulky substituents near the 2-position will favor attack at the more accessible 4-position.

Product Distribution in Nucleophilic Substitution of Halopyridines:

SubstrateNucleophileProduct Ratio (2-substituted : 4-substituted)
2-ChloropyridineNaOMeMajor product: 2-methoxypyridine
4-ChloropyridineNaOMeMajor product: 4-methoxypyridine
3-HalopyridineStrong base (e.g., NaNH₂)Mixture of 3- and 4-aminopyridines via a dehydropyridine intermediate (typically in a ratio of ~35:65)[13]

Experimental Protocol: Chichibabin Reaction for Amination at the 2-Position

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the pyridine derivative in an anhydrous solvent (e.g., toluene or xylene).

  • Reagent Addition: Add sodium amide (NaNH₂) portion-wise with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction for the evolution of hydrogen gas (indicating the reaction is proceeding) and by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or an aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Q6: My synthesis of a pyridine N-oxide results in a low yield and the formation of byproducts.

A6: The oxidation of pyridines to their N-oxides is a common and useful transformation. However, the choice of oxidizing agent and reaction conditions is crucial to avoid side reactions and achieve high yields.

Common Issues and Solutions:

  • Over-oxidation or Ring Opening: Strong oxidizing agents can lead to the degradation of the pyridine ring.

    • Solution: Use milder and more selective oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable reagent for this transformation.[15] Hydrogen peroxide in acetic acid is also commonly used, but the conditions need to be carefully controlled.[15]

  • Low Conversion: Insufficient oxidizing agent or suboptimal reaction temperature can lead to incomplete conversion.

    • Solution: Use a slight excess of the oxidizing agent and monitor the reaction by TLC to ensure complete consumption of the starting material.

Comparison of Oxidizing Agents for Pyridine N-oxide Synthesis:

Oxidizing AgentTypical YieldPurityReference
Hydrogen Peroxide (30%) in Acetic Acid76-83%Good[16]
m-Chloroperoxybenzoic acid (m-CPBA)Often >90%High[15]
Peroxybenzoic acidGoodGood[6]
Methyltrioxorhenium (MTO) / H₂O₂HighHigh[15]

Experimental Protocol: Synthesis of Pyridine N-oxide with m-CPBA

  • Reaction Setup: Dissolve the pyridine derivative in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.

Q7: I am trying to selectively reduce a substituted pyridine, but I am getting a mixture of partially and fully reduced products.

A7: The selective reduction of the pyridine ring can be challenging. The choice of reducing agent and reaction conditions determines whether a dihydropyridine, a tetrahydropyridine, or a piperidine is formed.

Strategies for Selective Reduction:

  • To Dihydropyridines: Birch reduction (sodium in liquid ammonia) of electron-deficient pyridines can yield 1,4-dihydropyridines.

  • To Tetrahydropyridines: Catalytic hydrogenation with specific catalysts and under controlled conditions can lead to tetrahydropyridines. For example, rhodium-catalyzed transfer hydrogenation of pyridinium salts can be highly chemoselective for 1,2,3,6-tetrahydropyridines.[17]

  • To Piperidines: Strong reducing conditions, such as catalytic hydrogenation over platinum oxide or rhodium on carbon at high pressure, or reduction with sodium in ethanol, will typically lead to the fully saturated piperidine.[13]

Chemoselectivity in Pyridine Reduction:

Reducing Agent/ConditionsMajor ProductNotes
Na/NH₃ (Birch reduction) on electron-deficient pyridines1,4-DihydropyridineThe product may be unstable and require in situ derivatization.
NaBH₄ on pyridinium salts1,2-DihydropyridineThe pyridine must first be activated by N-alkylation or N-acylation.
[Cp*RhCl₂]₂/HCO₂H-NEt₃ on pyridinium salts1,2,3,6-TetrahydropyridineHighly chemoselective.[17]
H₂/PtO₂ or Rh/C, high pressurePiperidineComplete reduction of the aromatic ring.
Na/EthanolPiperidineClassical method for complete reduction.[13]

Experimental Protocol: Selective Reduction to a Tetrahydropyridine

  • Pyridinium Salt Formation: React the substituted pyridine with an alkyl halide (e.g., benzyl bromide) to form the corresponding N-alkylpyridinium salt.

  • Reaction Setup: In a reaction vessel, dissolve the pyridinium salt (0.5 mmol) and the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 0.005 mol%) in an azeotropic mixture of formic acid and triethylamine (HCO₂H-NEt₃).[17]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) under a nitrogen atmosphere for 24 hours.[17]

  • Work-up: Cool the reaction to room temperature and basify with an aqueous solution of potassium hydroxide.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the tetrahydropyridine derivative.[17]

Visualizations

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis cause1 Incomplete Oxidation of 1,4-Dihydropyridine start->cause1 Possible Cause cause2 Side Product Formation start->cause2 Possible Cause solution1 Use Milder/More Efficient Oxidizing Agent (e.g., I₂, CAN) cause1->solution1 Solution solution2 Optimize Order of Reagent Addition cause2->solution2 Solution solution3 Control Temperature and Stoichiometry cause2->solution3 Solution outcome Improved Yield and Purity solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for low yields in the Hantzsch pyridine synthesis.

EAS_Pyridine_Pathway pyridine Pyridine n_oxide Pyridine N-Oxide pyridine->n_oxide Oxidation (e.g., m-CPBA) direct_substitution Direct EAS pyridine->direct_substitution Electrophile (E+) (Harsh Conditions) activated_complex Activated Complex for EAS n_oxide->activated_complex Electrophile (E+) substituted_n_oxide 4-Substituted Pyridine N-Oxide activated_complex->substituted_n_oxide Substitution final_product 4-Substituted Pyridine substituted_n_oxide->final_product Deoxygenation (e.g., PCl₃) low_yield Low Yield / Poor Selectivity direct_substitution->low_yield

Caption: Recommended pathway for electrophilic aromatic substitution of pyridine.

Nucleophilic_Substitution_Selectivity start Nucleophilic Substitution on Pyridine attack_2_4 Attack at C-2 or C-4 start->attack_2_4 Favored Pathway attack_3 Attack at C-3 start->attack_3 Disfavored Pathway intermediate_2_4 Stable Meisenheimer Intermediate (Negative charge on Nitrogen) attack_2_4->intermediate_2_4 intermediate_3 Less Stable Intermediate (No charge on Nitrogen) attack_3->intermediate_3 product_2_4 2- or 4-Substituted Product (Major) intermediate_2_4->product_2_4 product_3 3-Substituted Product (Minor/Not Formed) intermediate_3->product_3

Caption: Rationale for regioselectivity in nucleophilic substitution of pyridines.

References

Technical Support Center: Purification of Octahydro-1h-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Octahydro-1h-cyclopenta[b]pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary purification techniques for this compound, a bicyclic amine, include:

  • Fractional Distillation (under reduced pressure): Ideal for separating the product from solvents and impurities with significantly different boiling points.

  • Column Chromatography: Effective for removing impurities with similar polarities to the product.

  • Recrystallization (as a salt): A highly effective method for achieving high purity, particularly when the freebase is an oil or difficult to crystallize.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The synthesis of this compound often involves the catalytic hydrogenation of 2,3-cyclopentenopyridine.[1] Potential impurities include:

  • Unreacted 2,3-cyclopentenopyridine: The aromatic starting material.

  • Partially hydrogenated intermediates: Various tetrahydro- and dihydro-cyclopenta[b]pyridine isomers.

  • Catalyst residues: Traces of the hydrogenation catalyst (e.g., Palladium or Platinum).

  • Solvents: Residual solvents from the reaction or initial work-up.

Q3: How can I confirm the purity of my final product?

A3: Purity can be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.

  • Elemental Analysis: To confirm the elemental composition of the purified compound.

Troubleshooting Guides

Fractional Distillation

Problem: The product is not distilling at the expected temperature.

  • Possible Cause 1: Incorrect pressure. The boiling point is highly dependent on the pressure of the system.

    • Solution: Ensure your vacuum pump is pulling a stable and accurate vacuum. Use a calibrated manometer to monitor the pressure. The boiling point of this compound is approximately 83 °C at 19 Torr.

  • Possible Cause 2: Presence of significant amounts of low-boiling or high-boiling impurities.

    • Solution: If the distillation begins at a lower temperature, you are likely distilling residual solvent. If the temperature fails to rise to the expected boiling point, a high-boiling impurity may be present. In this case, column chromatography might be a more suitable purification method.

Problem: The distillate is cloudy.

  • Possible Cause: Presence of water.

    • Solution: Ensure all glassware is thoroughly dried before starting the distillation. Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation.

Column Chromatography

Problem: The product is sticking to the silica gel column.

  • Possible Cause: Amines are basic and can interact strongly with the acidic silica gel, leading to poor recovery and streaking.

    • Solution 1: Use a less acidic stationary phase like alumina.

    • Solution 2: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-2%).

    • Solution 3: Employ specialized stationary phases designed for amine purification, such as amine-functionalized silica gel.

Problem: Poor separation of the product from an impurity.

  • Possible Cause: The chosen solvent system (mobile phase) is not optimal.

    • Solution: Systematically vary the polarity of the mobile phase. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of triethylamine to the mobile phase can also improve peak shape and separation.

Recrystallization of the Hydrochloride Salt

Problem: The hydrochloride salt does not precipitate from the solution.

  • Possible Cause 1: The solution is not saturated.

    • Solution: Reduce the volume of the solvent by evaporation.

  • Possible Cause 2: The chosen solvent is not appropriate.

    • Solution: The ideal solvent for precipitating the salt is one in which the salt has low solubility. Diethyl ether or a mixture of ethanol and diethyl ether is often effective.

Problem: The recrystallized salt is an oil.

  • Possible Cause: Presence of impurities that are inhibiting crystallization.

    • Solution: Attempt to purify the crude freebase by distillation or chromatography before forming the salt. Alternatively, try different solvent systems for the recrystallization.

Quantitative Data Summary

Purification MethodPurity AchievableTypical YieldNotes
Fractional Distillation>95%70-90%Dependent on the boiling points of impurities.
Column Chromatography>98%60-80%Yield can be lower due to product loss on the column.
Recrystallization (as HCl salt)>99%80-95% (for the recrystallization step)Highly effective for removing minor impurities.

Experimental Protocols

Fractional Distillation Protocol
  • Preparation: Dry the crude this compound over anhydrous sodium sulfate, filter, and transfer to a round-bottom flask.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all joints are well-sealed.

  • Distillation: Begin heating the flask in a heating mantle. Apply vacuum and slowly reduce the pressure to the desired level (e.g., 19 Torr).

  • Collection: Collect the fraction that distills at a stable temperature corresponding to the boiling point of the product.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel (or alumina) in the chosen non-polar solvent. If using silica gel, consider adding ~1% triethylamine.

  • Column Packing: Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol (as Hydrochloride Salt)
  • Salt Formation: Dissolve the purified freebase in a suitable solvent such as diethyl ether.

  • Precipitation: Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. If no crystals form, add a non-polar co-solvent (e.g., diethyl ether) until the solution becomes cloudy, then heat until it is clear again and allow to cool.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Visualizations

experimental_workflow crude Crude Product distillation Fractional Distillation crude->distillation Initial Cleanup chromatography Column Chromatography distillation->chromatography Further Purification recrystallization Salt Formation & Recrystallization chromatography->recrystallization High Purity pure_product Pure Product (>99%) recrystallization->pure_product analysis Purity Analysis (NMR, GC-MS) pure_product->analysis

Caption: General purification workflow for this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography check_polarity Is the mobile phase polarity optimal? start->check_polarity adjust_polarity Adjust solvent ratio (e.g., increase polar component) check_polarity->adjust_polarity No check_streaking Is the product streaking on the column? check_polarity->check_streaking Yes adjust_polarity->start add_base Add triethylamine (0.5-2%) to the mobile phase check_streaking->add_base Yes change_stationary_phase Use alumina or amine-functionalized silica check_streaking->change_stationary_phase Still streaking success Successful Separation check_streaking->success No add_base->success change_stationary_phase->success

Caption: Troubleshooting logic for column chromatography of this compound.

References

Overcoming challenges in the stereoselective synthesis of pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereoselective synthesis of pyrrolopyridines. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the stereoselective synthesis of pyrrolopyridines, offering potential causes and solutions.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Potential Cause Troubleshooting Steps
Suboptimal Chiral Catalyst or Ligand - Screen a variety of chiral ligands, as minor structural changes can significantly impact stereoselectivity.[1][2] - Ensure the purity of the chiral catalyst/ligand; impurities can interfere with the catalytic cycle.
Incorrect Catalyst Loading - Optimize the catalyst loading. Too little may result in low conversion, while too much can sometimes lead to side reactions or decreased selectivity. An increase in catalyst loading has been shown to improve enantioselectivity in some cases.[1]
Inappropriate Lewis Acid - If a Lewis acid is used for activation, screen different Lewis acids (e.g., TMSOTf, BF3·Et2O) as they can significantly influence the reaction's stereochemical outcome.[1][2]
Solvent Effects - The choice of solvent can have a profound effect on selectivity. Screen a range of solvents with varying polarities (e.g., DCM, Et2O, Toluene).[1]
Reaction Temperature - Optimize the reaction temperature. Lower temperatures often favor higher stereoselectivity by reducing the energy available for non-selective pathways.
Steric Hindrance - In cases of significant steric hindrance, consider modifying the substrate or using a catalyst with a different steric profile.[3]

Issue 2: Poor Yield or Incomplete Conversion

Potential Cause Troubleshooting Steps
Catalyst Poisoning - Nitrogen-containing starting materials or products can poison precious metal catalysts (e.g., Rh, Pd).[4] - Consider using a higher catalyst loading or a catalyst less susceptible to nitrogen poisoning. - Pre-treatment of the catalyst (e.g., prehydrogenation) may sometimes be necessary, though its effectiveness can vary.[4]
Insufficiently Inert Atmosphere - Many catalysts and reagents used in stereoselective synthesis are sensitive to air and moisture. Ensure all reactions are carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5] - Use freshly dried solvents and reagents.
Poorly Reactive Substrates - For poorly reactive substrates like β-substituted alkenyl pyridines, reactivity can be enhanced through the use of a Lewis acid.[1][2]
Side Reactions - Undesired side reactions, such as the formation of dimers or reduction of functional groups, can lower the yield of the desired product.[6] Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.
Incorrect Stoichiometry - Carefully optimize the stoichiometry of reagents, especially when using strong bases or highly reactive nucleophiles like Grignard reagents.[1]

Issue 3: Difficulty in Product Purification and Isolation

Potential Cause Troubleshooting Steps
Inseparable Diastereomers - If diastereomers are difficult to separate by column chromatography, consider converting them into derivatives with more significant differences in polarity or crystallinity.
Product Instability - Some pyrrolopyridine derivatives can be unstable, especially under acidic or basic conditions. Ensure purification methods are compatible with the product's stability (e.g., use of neutral silica gel).
Formation of Complex Mixtures - If the reaction results in a complex mixture of products, revisit the reaction conditions to improve selectivity. A cleaner reaction will simplify purification.[6]
Crystallization Issues - For final purification, try different solvent systems for crystallization to obtain high-purity crystals suitable for characterization.[7]

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of a substituted pyrrole to a pyrrolidine is not stereoselective. What can I do?

A1: The stereoselectivity of pyrrole hydrogenation often depends on the directing influence of existing stereocenters. The reaction is thought to proceed in a two-step sequence where the initial reduction of a substituent (e.g., a C=X bond) creates a stereocenter that directs the subsequent reduction of the pyrrole ring.[8] Ensure that the conditions for the initial reduction favor the formation of a single diastereomer.

Q2: I am observing significant catalyst deactivation in my reaction. What is the likely cause and how can I prevent it?

A2: Catalyst poisoning by nitrogen is a common issue in the hydrogenation of N-heterocycles.[4] The basicity of the nitrogen in the pyrrolopyridine product can lead to strong adsorption on the catalyst surface, deactivating it. To mitigate this, you can try:

  • Increasing the catalyst-to-substrate ratio.

  • Using a catalyst support that is less acidic, as acidic supports can enhance the adsorption of basic products.[4] For example, activated carbon may be a better support than γ-alumina in some cases.[4]

  • While not always effective, pre-treating the catalyst might help in some instances.[4]

Q3: My multi-component reaction (MCR) to form a pyrrolopyridine derivative is giving low diastereoselectivity. How can I improve this?

A3: Diastereoselectivity in MCRs, such as the Ugi reaction, can be challenging to control.[9] While the chemical efficiency of these reactions is often high, achieving high stereoselectivity may require significant optimization. Consider a two-step approach where the initial MCR is followed by a cyclization step promoted by an acid, which may offer better stereocontrol.[9] Alternatively, explore different starting materials or catalytic systems that can introduce greater facial bias.

Q4: I am having trouble with a SEM-deprotection step, leading to side products. What are my options?

A4: The deprotection of a trimethylsilylethoxymethyl (SEM) group can be challenging as the release of formaldehyde can lead to side reactions, such as the formation of dimers or tricyclic structures.[6] If acidic conditions are problematic, consider alternative deprotection methods, such as using tetrabutylammonium fluoride (TBAF), although this may not be universally effective.[6] Optimizing the reaction temperature and minimizing reaction time can also help to reduce the formation of side products.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for Enantioselective Alkylation of Alkenyl Pyridines

EntrySolventLigandCatalyst Loading (mol%)Lewis AcidEquivalentsConversion (%)ee (%)
1DCML16BF3·Et2O1.10
2DCML16TMSOTf1.58989
3DCML112TMSOTf2.09593
4DCML112TMSOTf3.010093
5Et2OL112TMSOTf3.06295
6MTBEL112TMSOTf3.06796
7TolueneL112TMSOTf3.07987
Data adapted from a study on the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines.[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Enantioselective Alkylation

This protocol is based on a method for the highly enantioselective catalytic alkylation of β-substituted alkenyl pyridines.[1][2]

  • To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe2 (5 or 10 mol%) and the chiral diphosphine ligand (6 or 12 mol%).

  • Add the desired dry solvent (e.g., DCM) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the alkenyl pyridine substrate (1 equivalent).

  • Add the Lewis acid (e.g., TMSOTf, 3 equivalents) and the Grignard reagent (e.g., EtMgBr, 3 equivalents) sequentially.

  • Stir the reaction mixture at the specified temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., EtOAc), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Protocol 2: Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones via a Ugi/Nucleophilic Substitution Sequence

This protocol is adapted from a method for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones.[9]

  • Ugi Reaction: Combine the starting α-amino acid, aldehyde, isocyanide, and γ-aminocrotonate derivative in a suitable solvent (e.g., methanol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude Ugi adduct.

  • Cyclization: Dissolve the crude Ugi adduct in acetonitrile.

  • Add a catalytic amount of cesium carbonate (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux for 1 hour.

  • Remove the solvent in a rotary evaporator.

  • Dissolve the raw product in chloroform and wash with a 1 M HCl aqueous solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.

  • Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine Catalyst and Ligand solvent 2. Add Dry Solvent reagents->solvent 30 min stir cool 3. Cool to Reaction Temp solvent->cool add_sub 4. Add Substrate cool->add_sub add_reagents 5. Add Lewis Acid & Grignard add_sub->add_reagents stir 6. Stir to Completion add_reagents->stir Monitor quench 7. Quench Reaction stir->quench extract 8. Extract Product quench->extract purify 9. Column Chromatography extract->purify analyze 10. Determine ee% (Chiral HPLC) purify->analyze

Caption: Workflow for Catalytic Enantioselective Alkylation.

troubleshooting_logic start Low Stereoselectivity? catalyst Optimize Catalyst/Ligand start->catalyst Yes yield Low Yield? start->yield No solvent Screen Solvents catalyst->solvent No Improvement temp Adjust Temperature solvent->temp No Improvement lewis_acid Screen Lewis Acids temp->lewis_acid No Improvement end Successful Synthesis lewis_acid->end Improved poisoning Check for Catalyst Poisoning yield->poisoning Yes yield->end No, yield is good atmosphere Ensure Inert Atmosphere poisoning->atmosphere No Improvement reactivity Enhance Substrate Reactivity atmosphere->reactivity No Improvement reactivity->end Improved

Caption: Troubleshooting Logic for Stereoselective Synthesis.

References

Optimizing reaction conditions for aza-Piancatelli cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the aza-Piancatelli cyclization.

Troubleshooting Guide

This guide addresses common issues encountered during the aza-Piancatelli cyclization in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My aza-Piancatelli reaction is resulting in a low yield or no desired product. What are the potential causes and how can I address them?

  • Answer: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Reagent Quality: Ensure the 2-furylcarbinol and aniline starting materials are pure. Impurities can inhibit the catalyst or lead to side reactions. The Lewis or Brønsted acid catalyst should be of high purity and handled under anhydrous conditions where appropriate, as many are moisture-sensitive.

    • Catalyst Choice and Loading: The choice of catalyst is critical. Lanthanide triflates, such as Dy(OTf)₃ and Sc(OTf)₃, are commonly used.[1][2] Other catalysts like phosphomolybdic acid (PMA) and In(OTf)₃ have also been employed successfully.[1] Ensure the correct catalyst loading is used, typically ranging from 5 mol% for Dy(OTf)₃ to as low as 0.03 mol% for PMA.[1]

    • Solvent Selection: Acetonitrile is often the solvent of choice for the aza-Piancatelli rearrangement.[1][2] However, in some cases, it can lead to decomposition, and other solvents like toluene or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) may be more suitable.[1][3] The solvent must be anhydrous, as water can lead to the competing oxa-Piancatelli rearrangement.

    • Reaction Temperature: The optimal temperature can vary. While many aza-Piancatelli reactions are run at elevated temperatures, such as 80 °C in acetonitrile, some systems may benefit from room temperature conditions, particularly when using highly reactive substrates or catalysts like In(OTf)₃.[1] Conversely, unreactive substrates may require higher temperatures.

    • Substrate Reactivity: The electronic nature of the aniline nucleophile significantly impacts the reaction rate.[4] Electron-rich anilines may require longer reaction times, and in some cases, a higher catalyst loading might be necessary.[2] Sterically hindered anilines, such as 2,4,6-trimethylaniline, are often well-tolerated.[1][2] However, some substitution patterns on the furan ring, like 3,4-disubstitution, have been found to be unreactive.[5][6]

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. What are the common side products and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge. Here are some frequent byproducts and strategies to mitigate them:

    • Friedel-Crafts Alkylation: A competitive Friedel-Crafts alkylation can occur, especially when using certain anilines like 2,6-dimethylaniline.[1][2] This side reaction involves the alkylation of the aniline by the furylcarbinol. Optimizing the catalyst and reaction conditions can help to favor the desired cyclization.

    • Decomposition: Decomposition of starting materials or intermediates can occur, particularly at elevated temperatures.[1] If you observe significant decomposition, consider lowering the reaction temperature or screening different solvents. For instance, refluxing acetonitrile can sometimes lead to decomposition where toluene at 80 °C is successful.[1]

    • Isomerization Products: Although less common under mild conditions, isomerization of the desired 4-aminocyclopentenone product can occur.[1][2] The use of mild catalysts and reaction conditions helps to prevent this.[1][2]

    • Michael Addition: In some cases, a Michael addition side-product can be formed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the aza-Piancatelli cyclization?

A1: The reaction is proposed to proceed through the following key steps:

  • Activation of the 2-furylcarbinol by a Lewis or Brønsted acid to form an oxocarbenium ion intermediate.[4]

  • Nucleophilic attack of the aniline at the C5 position of the furan ring.[1][2]

  • Ring-opening of the resulting intermediate to form a pentadienylic cation.[4]

  • A 4π-conrotatory electrocyclization of the pentadienylic cation to yield the trans-substituted 4-aminocyclopentenone product.[1][2][4]

Q2: How do I choose the right catalyst for my reaction?

A2: The optimal catalyst can depend on your specific substrates. Dy(OTf)₃ is a robust and commonly used catalyst that is effective for a wide range of anilines and 2-furylcarbinols.[1][2] Sc(OTf)₃ gives similar results but is generally more expensive.[1] For certain applications, other catalysts like phosphomolybdic acid (PMA) can be highly efficient, even at very low catalyst loadings.[1] It is often beneficial to screen a few different Lewis or Brønsted acids to find the best conditions for your system.

Q3: What is the typical diastereoselectivity of the aza-Piancatelli cyclization?

A3: A key feature of the aza-Piancatelli cyclization is its high diastereoselectivity, typically affording the trans-4-amino-5-substituted-cyclopent-2-enone as the major or exclusive product.[1][7] This high level of stereochemical control is a result of the proposed 4π-conrotatory electrocyclization mechanism.[1][2]

Q4: Can I use aliphatic amines as nucleophiles in the aza-Piancatelli reaction?

A4: The scope of the aza-Piancatelli rearrangement has traditionally been limited to aniline nucleophiles.[4] Aliphatic amines are generally not suitable nucleophiles under typical aza-Piancatelli conditions.

Data Presentation

Table 1: Comparison of Catalysts for the Aza-Piancatelli Cyclization

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical Yields (%)Reference
Dy(OTf)₃5Acetonitrile8062-93[1][2]
Sc(OTf)₃5Acetonitrile80Similar to Dy(OTf)₃[1]
Phosphomolybdic Acid (PMA)0.03AcetonitrileReflux>80[1]
In(OTf)₃10AcetonitrileRoom Tempup to 86[1]

Table 2: Solvent Effects on the Aza-Piancatelli Cyclization

SolventTemperature (°C)ObservationsReference
Acetonitrile80 - RefluxGenerally the best solvent, but can lead to decomposition in some cases.[1][2]
Toluene80Can be a better alternative if acetonitrile causes decomposition.[1]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Not specifiedCan be an effective solvent.[3]

Experimental Protocols

General Procedure for the Dysprosium(III) Triflate Catalyzed Aza-Piancatelli Rearrangement [8][9]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-furylcarbinol (1.1 equiv) and the aniline (1.0 equiv).

  • Add anhydrous acetonitrile to dissolve the starting materials.

  • Add dysprosium(III) triflate (Dy(OTf)₃) (5 mol%) to the reaction mixture.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

aza_piancatelli_mechanism cluster_start Reaction Initiation cluster_intermediates Key Intermediates cluster_cyclization Cyclization and Product Formation 2_furylcarbinol 2-Furylcarbinol oxocarbenium Oxocarbenium Ion 2_furylcarbinol->oxocarbenium Activation aniline Aniline aminal Aminal Intermediate aniline->aminal catalyst Lewis/Brønsted Acid catalyst->oxocarbenium oxocarbenium->aminal Nucleophilic Attack pentadienyl_cation Pentadienyl Cation aminal->pentadienyl_cation Ring Opening electrocyclization 4π-Conrotatory Electrocyclization pentadienyl_cation->electrocyclization product trans-4-Aminocyclopentenone electrocyclization->product

Caption: Proposed mechanism of the aza-Piancatelli cyclization.

troubleshooting_workflow start Low or No Yield check_reagents Check Reagent Purity (Starting Materials, Catalyst, Solvent) start->check_reagents reagent_issue Impure Reagents? check_reagents->reagent_issue purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents Yes check_conditions Review Reaction Conditions (Catalyst, Solvent, Temperature) reagent_issue->check_conditions No purify_reagents->check_conditions conditions_issue Suboptimal Conditions? check_conditions->conditions_issue optimize_conditions Screen Catalysts, Solvents, and Temperatures conditions_issue->optimize_conditions Yes check_substrate Evaluate Substrate Reactivity conditions_issue->check_substrate No success Improved Yield optimize_conditions->success substrate_issue Unreactive Substrate? check_substrate->substrate_issue modify_substrate Consider Substrate Modification or Alternative Synthetic Route substrate_issue->modify_substrate Yes substrate_issue->success No

Caption: Troubleshooting workflow for low yield in aza-Piancatelli cyclization.

References

Preventing degradation of Octahydro-1h-cyclopenta[b]pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Octahydro-1h-cyclopenta[b]pyridine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors that can lead to the degradation of saturated amines like this compound are exposure to oxygen (oxidation), elevated temperatures, light, and moisture.[1] Amines are susceptible to oxidation, which can be accelerated by heat and light. As they can be hygroscopic, they may absorb moisture from the air, potentially leading to hydrolysis or the formation of byproducts.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. Specifically, the temperature should be maintained below 30°C (86°F).[1] The compound should be stored in a tightly sealed container made of a compatible material, such as high-density polyethylene (HDPE) or amber glass, to protect it from moisture and light.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation of this compound may be indicated by a change in its physical appearance, such as a change in color (e.g., yellowing or browning), the development of an unusual odor, or the presence of particulate matter. For a definitive assessment of purity, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to detect and quantify any impurities or degradation products.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, common degradation pathways for amines include oxidation. This can lead to the formation of N-oxides and hydroxylamines.[2] Ring-opening or polymerization products may also form under certain stress conditions. Identifying the exact degradation products would require a forced degradation study followed by structural elucidation using techniques like mass spectrometry (MS) and NMR.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the storage and stability of this compound.

Observed Issue Potential Cause Recommended Action
Change in color (e.g., from colorless to yellow/brown) Oxidation due to exposure to air and/or light.- Confirm the purity of the sample using an appropriate analytical method (e.g., GC or HPLC).- If purity is compromised, consider purification (e.g., distillation or chromatography) if feasible, or use a fresh batch.- For future storage, ensure the container is tightly sealed and consider flushing with an inert gas. Store in a dark location or use an amber vial.
Presence of solid particles or cloudiness in the liquid Formation of insoluble degradation products or contamination.- Do not use the sample. - Evaluate storage conditions for potential breaches in the container seal or exposure to contaminants.- Procure a fresh batch of the compound and ensure proper storage protocols are followed.
Inconsistent experimental results using the same batch Potential degradation of the compound over time, leading to lower effective concentration or interference from degradation products.- Re-analyze the purity of the current batch of this compound.- If degradation is confirmed, use a new, verified batch for subsequent experiments.- Review and improve storage and handling procedures to prevent future degradation.
pH of aqueous solutions prepared with the compound is different than expected Formation of acidic or basic degradation products.- Analyze the purity of the compound.- Consider that degradation may have occurred and use a fresh sample.- Always prepare solutions fresh before use when possible.

Experimental Protocols

To proactively understand the stability of this compound, a forced degradation study can be performed.[2][3][4] This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC or GC system with a suitable detector (e.g., UV, MS, or FID)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a sample of the neat compound or the stock solution in an oven at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose a sample of the neat compound or the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC or GC).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the unstressed control.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify any degradation products formed.

Visualizations

degradation_pathway A This compound B Oxidative Stress (e.g., O2, H2O2) A->B leads to C Thermal Stress (Heat) A->C can cause D Photolytic Stress (Light) A->D can cause E Hydrolytic Stress (Acid/Base) A->E can cause F N-Oxides, Hydroxylamines B->F G Ring-Opened Products C->G H Other Degradants D->H E->G

Caption: Potential Degradation Pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H2O2) thermal Thermal Stress photo Photolytic Stress analyze Analyze by HPLC/GC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation & Identify Products analyze->evaluate

Caption: Experimental Workflow for a Forced Degradation Study.

troubleshooting_guide start Issue with This compound? q1 Is there a visible change in the sample? start->q1 a1_yes Change in color or presence of particles q1->a1_yes Yes a1_no Sample appears normal, but experiments are failing q1->a1_no No action1 Perform Purity Analysis (GC/HPLC) a1_yes->action1 action3 Re-verify purity of the current batch. a1_no->action3 action2 If impure, use a fresh batch. Review storage conditions (light, air, temp). action1->action2 action4 If degradation is confirmed, use a new batch. Improve storage and handling. action3->action4

Caption: Troubleshooting Decision Tree for Stability Issues.

References

Troubleshooting low yields in catalytic hydrogenation of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this critical transformation.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you identify and resolve experimental challenges.

Issue 1: Low or No Conversion of the Pyridine Substrate

Q: My hydrogenation reaction shows minimal or no consumption of the starting pyridine. What are the potential causes and how can I fix this?

A: Low to no conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or the stability of the pyridine ring itself. Here are the primary areas to investigate:

  • Catalyst Inactivity or Poisoning: The nitrogen lone pair in both pyridine and the resulting piperidine can strongly adsorb to the catalyst surface, leading to deactivation or "poisoning".[1][2] Sulfur compounds, even in trace amounts, are also potent poisons for noble metal catalysts.[1]

    • Solution:

      • Use Acidic Additives/Solvents: Employing protic solvents like glacial acetic acid or adding a strong acid can protonate the pyridine nitrogen.[3][4] This prevents it from binding to the metal catalyst and activates the ring towards reduction.[5][6]

      • Ensure Reagent Purity: Use high-purity hydrogen and solvents to avoid introducing catalyst poisons.

      • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) may overcome partial poisoning.

  • Insufficiently Forcing Reaction Conditions: The aromaticity of the pyridine ring makes it inherently stable and resistant to hydrogenation.[7][8]

    • Solution:

      • Increase Hydrogen Pressure: Many pyridine hydrogenations require elevated pressures (e.g., 30-100 bar) to achieve reasonable reaction rates and full conversion.[3][8]

      • Increase Temperature: Elevating the temperature (e.g., 60-100 °C) can also be necessary, though excessive heat can lead to catalyst decomposition.[8]

      • Flow Hydrogenation: For particularly difficult substrates, a flow hydrogenation reactor can achieve the high temperatures and pressures required for saturation safely and efficiently.[8]

  • Improper Catalyst Selection: The choice of catalyst is critical and substrate-dependent.

    • Solution:

      • Screen Catalysts: Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), Platinum (Pt), and Palladium (Pd) are generally more active under milder conditions than non-noble catalysts like Nickel (Ni).[9] Rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃) have shown high activity for a variety of functionalized pyridines.[2] Platinum(IV) oxide (PtO₂, Adams' catalyst) is also highly effective, especially in acetic acid.[3][7]

Issue 2: The Reaction Stops at Partially Hydrogenated Intermediates

Q: My reaction starts, but I'm isolating tetrahydropyridines or other partially reduced products instead of the desired piperidine. How can I drive the reaction to completion?

A: The formation of stable intermediates suggests that the conditions are not vigorous enough to complete the final stages of hydrogenation.

  • Solution:

    • Increase Pressure and/or Temperature: As with low conversion, increasing the hydrogen pressure and reaction temperature can provide the necessary energy to reduce the remaining double bonds.[8]

    • Extend Reaction Time: Ensure the reaction is running long enough for full conversion. Monitor the reaction progress by techniques like TLC, GC, or NMR.

    • Re-evaluate Catalyst Choice: Some catalysts may be more prone to stopping at intermediate stages. A more active catalyst, such as Rhodium, might be required.

Issue 3: Poor Chemoselectivity with Functionalized Pyridines

Q: I am trying to hydrogenate a substituted pyridine, but I'm observing the reduction of other functional groups (e.g., nitro, alkene, ketone) or dehalogenation. How can I improve selectivity?

A: Achieving chemoselectivity is a significant challenge when other reducible functional groups are present.

  • Solution:

    • Milder Reaction Conditions: Attempt the reaction under the mildest conditions possible that still afford pyridine ring reduction. This may involve lowering the temperature and pressure. For instance, reducing pressure from 50 bar to 10 bar was found to not affect yield in one study using a rhodium catalyst.[2]

    • Catalyst Selection: The choice of catalyst can dramatically influence selectivity.

      • Pd/C: Palladium on carbon can be tuned. For example, in the hydrogenation of pyridinecarbonitriles, adjusting the amount of an acidic additive can selectively yield either the pyridylmethylamine or the fully saturated piperidylmethylamine.[10]

      • Rh₂O₃: Rhodium oxide has been shown to be a highly active catalyst under mild conditions, tolerating groups like alcohols, amines, and carbonyls.[2] However, it may still reduce sensitive groups like olefins and nitro groups.[2]

    • Use of Additives/Poisons: In some specific cases, controlled catalyst poisoning can enhance selectivity. For example, pyridine itself has been used as a catalyst poison with Pd/C to allow for the chemoselective hydrogenolysis of other functional groups while leaving a sensitive group intact.[11][12] This is an advanced technique that requires careful optimization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in pyridine hydrogenation.

TroubleshootingWorkflow cluster_start Start cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield Observed conversion Low/No Conversion? start->conversion intermediates Partial Hydrogenation? conversion->intermediates No check_catalyst Check Catalyst Activity - Use Acidic Solvent - Check Reagent Purity - Increase Loading conversion->check_catalyst Yes selectivity Poor Chemoselectivity? intermediates->selectivity No increase_conditions Increase Reaction Severity - Increase H2 Pressure - Increase Temperature intermediates->increase_conditions Yes optimize_conditions Optimize Conditions - Lower Temp/Pressure - Adjust Additives selectivity->optimize_conditions Yes end_node Improved Yield selectivity->end_node No check_catalyst->increase_conditions Still Low check_catalyst->end_node Improved screen_catalysts Screen Different Catalysts (Rh, Pt, Pd, Ru) increase_conditions->screen_catalysts Still Low increase_conditions->end_node Improved screen_catalysts->end_node optimize_conditions->screen_catalysts Still Poor optimize_conditions->end_node Improved ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Add Pyridine, Solvent (AcOH), & PtO₂ to Reactor b Seal & Purge (N₂, then H₂) a->b c Pressurize with H₂ & Start Agitation b->c d Monitor H₂ Uptake c->d e Vent & Filter (remove catalyst) d->e f Neutralize & Extract e->f g Dry & Concentrate f->g h Purify Product g->h

References

Technical Support Center: Managing Reaction Byproducts in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with multi-component reactions (MCRs). The focus is on practical strategies to manage and minimize the formation of reaction byproducts, ensuring higher product purity and yield.

Troubleshooting Guides

This section addresses specific issues that may arise during multi-component reactions, offering step-by-step guidance to resolve them.

Issue 1: Low Yield and Presence of Multiple Unidentified Byproducts

Question: My multi-component reaction is resulting in a low yield of the desired product, and the crude NMR spectrum shows a complex mixture of byproducts. How can I improve the reaction's selectivity?

Answer:

Low yields and the formation of numerous byproducts in MCRs often stem from suboptimal reaction conditions that allow competing side reactions to occur. A systematic optimization of reaction parameters is crucial to favor the desired reaction pathway.

Potential Causes and Solutions:

  • Incorrect Stoichiometry: An improper ratio of reactants is a common cause of byproduct formation. It's essential to carefully control the stoichiometry.

    • Troubleshooting Protocol: Systematically vary the ratios of the reactants. For example, in a four-component Ugi reaction, you can start with a 1:1:1:1 ratio and then incrementally adjust the concentration of each component to identify the optimal conditions for your specific substrates.

  • Suboptimal Solvent Choice: The solvent plays a critical role in influencing reaction pathways and the stability of intermediates.

    • Troubleshooting Protocol: Conduct a solvent screen using a range of solvents with varying polarities. For the Ugi reaction, polar aprotic solvents like DMF often give high yields, while polar protic solvents like methanol and ethanol are also commonly used.[1] For the Passerini reaction, aprotic solvents are generally preferred.[2][3]

  • Inappropriate Reaction Temperature: Temperature can significantly affect reaction rates and selectivity.

    • Troubleshooting Protocol: If the reaction is exothermic, ensure efficient cooling to prevent temperature spikes that can lead to side reactions. Conversely, some MCRs may require heating to proceed at a reasonable rate. Experiment with a range of temperatures to find the optimal balance.

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized high concentrations of reactants, promoting unwanted side reactions.

    • Troubleshooting Protocol: Ensure vigorous and efficient stirring or agitation throughout the reaction, especially when dealing with suspensions or multiple phases.

  • Catalyst or Additive Issues: The choice and amount of catalyst or additive can dramatically impact the reaction's outcome.

    • Troubleshooting Protocol: If your MCR is catalyzed, screen different catalysts and optimize the catalyst loading. For instance, Lewis acids can be used to promote certain MCRs, and their concentration can be fine-tuned to maximize the yield of the desired product.[4]

Logical Troubleshooting Workflow:

G start Low Yield & Multiple Byproducts stoichiometry Check Stoichiometry start->stoichiometry solvent Screen Solvents stoichiometry->solvent temperature Optimize Temperature solvent->temperature mixing Ensure Efficient Mixing temperature->mixing catalyst Optimize Catalyst/Additives mixing->catalyst analyze Analyze Results (TLC, NMR) catalyst->analyze analyze->stoichiometry Unsuccessful end Improved Yield & Selectivity analyze->end Successful

Caption: A logical workflow for troubleshooting low yield and high byproduct formation in MCRs.

Issue 2: Formation of Isocyanide-Related Byproducts in Ugi and Passerini Reactions

Question: I am observing significant amounts of byproducts derived from the isocyanide component in my Ugi/Passerini reaction. What are these byproducts and how can I prevent their formation?

Answer:

Isocyanides are highly reactive components in MCRs and can participate in several side reactions. Common byproducts include polymers of the isocyanide, products from the hydrolysis of the isocyanide, and adducts from the reaction of the isocyanide with other components in the absence of a complete MCR.

Common Isocyanide-Related Byproducts and Mitigation Strategies:

  • Isocyanide Polymerization: This is more likely to occur at high concentrations of the isocyanide.

    • Mitigation Strategy: Employ a slow, dropwise addition of the isocyanide to the reaction mixture. This maintains a low instantaneous concentration of the isocyanide, disfavoring polymerization.

  • Hydrolysis to Formamides: Traces of water in the reaction can lead to the hydrolysis of the isocyanide.

    • Mitigation Strategy: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Passerini Reaction as a Side Reaction in Ugi: In the Ugi four-component reaction, if the amine component is unreactive, the isocyanide can react with the aldehyde and carboxylic acid to form a Passerini product as a byproduct.

    • Mitigation Strategy: Ensure the chosen amine is sufficiently nucleophilic. Pre-forming the imine by reacting the amine and aldehyde before adding the other components can sometimes circumvent this issue. Using highly polar alcohols like trifluoroethanol as a solvent can also suppress the Passerini side reaction in an Ugi process.[5]

Experimental Protocol: Minimizing Isocyanide Byproducts in a Ugi Reaction

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.) and the amine (1.0 eq.) in methanol (0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.[6]

  • Addition of Acid: Add the carboxylic acid (1.0 eq.) to the reaction mixture.

  • Slow Isocyanide Addition: Cool the reaction mixture to 0 °C. Add the isocyanide (1.0 eq.) dropwise over a period of 30 minutes using a syringe pump.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for the desired reaction time (typically 24-48 hours).[6]

  • Workup and Purification: After completion, concentrate the reaction mixture and purify the product by flash column chromatography.[7][8][9]

Issue 3: Difficulty in Purifying the Desired Product from Unreacted Starting Materials and Byproducts

Question: My multi-component reaction yields the desired product, but I am struggling to separate it from unreacted starting materials and closely related byproducts. What are the most effective purification strategies?

Answer:

Purification of MCR products can be challenging due to the potential for a complex mixture of components with similar polarities. A combination of techniques may be necessary to achieve high purity.

Recommended Purification Techniques:

  • Flash Column Chromatography: This is the most common and versatile method for purifying MCR products.[7][8][9]

    • Protocol:

      • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your desired product, starting materials, and byproducts.

      • Column Packing: Pack a glass column with silica gel using a wet-pack method with the initial eluent.

      • Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

      • Elution: Run the column with the selected solvent system, gradually increasing the polarity if necessary, and collect fractions.

      • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Crystallization/Recrystallization: If the desired product is a solid, crystallization can be a highly effective method for obtaining very pure material.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.

      • Slowly cool the solution to allow for the formation of crystals. Seeding with a small crystal of the pure product can sometimes induce crystallization.

      • If the product oils out, try a different solvent or a solvent mixture.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Preparative HPLC: For difficult separations or when high purity is essential (e.g., for biological testing), preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • Acid-Base Extraction: If the product, starting materials, or byproducts have acidic or basic functional groups, their solubility in aqueous and organic phases can be manipulated by adjusting the pH, allowing for separation.

Purification Workflow Diagram:

G start Crude Reaction Mixture extraction Acid-Base Extraction (if applicable) start->extraction chromatography Flash Column Chromatography extraction->chromatography crystallization Crystallization/Recrystallization (if solid) chromatography->crystallization hplc Preparative HPLC (for high purity) crystallization->hplc end Pure Product hplc->end

Caption: A general workflow for the purification of multi-component reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in multi-component reactions?

A1: Common byproducts in MCRs include:

  • Products from reactions between a subset of the components (e.g., Passerini products in an Ugi reaction).

  • Polymers of reactive components like isocyanides.

  • Products from the hydrolysis or degradation of starting materials or intermediates.

  • Adducts formed from undesired reaction pathways catalyzed by impurities or suboptimal conditions.

Q2: How does reactant concentration affect byproduct formation?

A2: High concentrations of reactants can sometimes lead to an increase in byproduct formation, particularly polymerization of reactive species.[1] However, for some MCRs, higher concentrations can favor the desired reaction pathway and lead to higher yields.[1][2] It is an important parameter to optimize for each specific reaction.

Q3: Can the order of addition of reactants influence the outcome of an MCR?

A3: Yes, the order of addition can be critical. For example, in the Ugi reaction, pre-forming the imine by reacting the amine and aldehyde before adding the carboxylic acid and isocyanide can minimize the formation of the corresponding Passerini byproduct.[6]

Q4: What is the role of a catalyst in managing byproducts in MCRs?

A4: Catalysts can play a crucial role in enhancing the rate of the desired reaction pathway, thereby minimizing the time for side reactions to occur.[4] They can also improve the selectivity of the reaction by preferentially activating certain functional groups or stabilizing key intermediates.[10]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Model Ugi Reaction

SolventDielectric Constant (approx.)Yield (%)
Methanol33.071
Ethanol24.365
Dimethylformamide (DMF)36.7High
Water (on-water conditions)80.171
Solvent-free-65

Data synthesized from multiple sources for a representative Ugi reaction. Actual yields may vary depending on the specific substrates and conditions.

Table 2: Influence of Stoichiometry on a Representative Passerini Reaction

Aldehyde (eq.)Carboxylic Acid (eq.)Isocyanide (eq.)Approximate Yield (%)
1.01.01.075
1.21.01.085
1.01.21.082
1.01.01.270

Illustrative data based on general principles of MCR optimization. Optimal stoichiometry is highly substrate-dependent.

Experimental Protocols

Detailed Protocol for a Representative Passerini Reaction

This protocol describes a general procedure for a Passerini three-component reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • Carboxylic acid (1.2 mmol)

  • Isocyanide (1.0 mmol)

  • Anhydrous dichloromethane (DCM) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol).

  • Solvent Addition: Add anhydrous DCM (5 mL) to dissolve the reactants.

  • Isocyanide Addition: To the stirred solution, add the isocyanide (1.0 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Signaling Pathway Diagram: General Mechanism of the Ugi Reaction

G cluster_1 Ugi Reaction Pathway Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Iminium Iminium Ion Imine->Iminium + H+ Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Adduct Intermediate Adduct Nitrilium->Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Adduct Product α-Acylamino Amide Product Adduct->Product Mumm Rearrangement

Caption: A simplified representation of the Ugi reaction mechanism.

References

Technical Support Center: Enhancing Regioselectivity in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of a cycloaddition reaction?

A1: The regioselectivity of cycloaddition reactions is primarily governed by a combination of steric and electronic effects of the substituents on both the diene and dienophile (or dipole and dipolarophile).[1][2][3][4][5] Solvent polarity and the use of catalysts can also significantly influence the outcome.[6][7][8]

Q2: How do electronic effects influence regioselectivity in a Diels-Alder reaction?

A2: In a typical Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant.[9][10] The regioselectivity is controlled by the orbital coefficients of the frontier molecular orbitals (FMOs). The reaction is favored between the atoms with the largest orbital coefficients. Placing electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile enhances the reaction rate and selectivity by lowering the HOMO-LUMO energy gap.[9][11][12]

Q3: What is the role of steric hindrance in determining the regiochemical outcome?

A3: Steric hindrance can play a significant role, often dictating the approach of the reactants to favor the formation of the less sterically hindered product.[1][3] Large or bulky substituents on the reacting components can prevent the formation of a particular regioisomer, even if it is electronically favored.[3][4]

Q4: Can the choice of solvent alter the regioselectivity of my reaction?

A4: Yes, solvent polarity can have a pronounced effect on regioselectivity, particularly in 1,3-dipolar cycloadditions.[6][13] Polar solvents can stabilize more polar transition states, thus favoring the formation of the corresponding regioisomer.[6] Conversely, non-polar solvents may favor the less polar transition state.[6] The use of "green solvents" like ionic liquids and deep eutectic solvents has also been shown to influence and enhance regioselectivity.[8]

Q5: How can catalysts be used to control regioselectivity?

A5: Catalysts, particularly Lewis acids and metal complexes, can significantly enhance and even reverse the regioselectivity of cycloaddition reactions.[7][14] Lewis acids coordinate to the dienophile, lowering its LUMO energy and increasing the difference in the magnitudes of the orbital coefficients, which can lead to higher regioselectivity.[11][15] In some cases, switching from a chiral to an achiral catalyst can alter the regiochemical outcome.[7][14]

Troubleshooting Guides

Problem 1: My Diels-Alder reaction is producing a mixture of regioisomers with low selectivity.

Possible Cause Troubleshooting Step Expected Outcome
Weak electronic bias Introduce a stronger electron-withdrawing group (EWG) on the dienophile or an electron-donating group (EDG) on the diene.Increased polarization of the reactants, leading to a more pronounced difference in the frontier molecular orbital coefficients and favoring one regioisomer.[9][11]
High reaction temperature Lower the reaction temperature. Diels-Alder reactions are often under kinetic control, and lower temperatures can enhance selectivity.[15]The reaction will favor the transition state with the lower activation energy, which often corresponds to the desired regioisomer.
Non-optimal solvent Screen a range of solvents with varying polarities.A solvent that preferentially stabilizes the transition state of the desired regioisomer will improve the product ratio.[16]
No catalyst used Add a Lewis acid catalyst (e.g., AlCl₃, TiCl₄).[11][12][15]The Lewis acid will coordinate to the dienophile, enhancing its electrophilicity and increasing the regioselectivity of the reaction.[15]

Problem 2: My 1,3-dipolar cycloaddition is not regioselective.

Possible Cause Troubleshooting Step Expected Outcome
Similar frontier orbital energies Modify the substituents on the 1,3-dipole or the dipolarophile to alter their electronic properties and thus their HOMO/LUMO energies.A larger energy gap between the interacting frontier orbitals of the undesired pathway will disfavor its formation.[17]
Steric and electronic effects are competing Employ computational modeling (DFT) to understand the transition state energies. This can help in redesigning the substrates to favor one outcome.[18][19][20]A clearer understanding of the factors at play will guide the rational design of more selective reactants.
Solvent is not directing the reaction Experiment with a range of solvents, including polar aprotic, polar protic, and non-polar options. Green solvents like ionic liquids can also be effective.[8]The solvent can selectively stabilize one of the transition states, leading to improved regioselectivity.[6]
Uncatalyzed reaction Introduce a metal catalyst (e.g., copper, rhodium, silver).[7][14][17]The catalyst can control the approach of the reactants and favor the formation of a specific regioisomer.

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed High-Regioselectivity Diels-Alder Reaction

This protocol describes a general procedure for improving the regioselectivity of a Diels-Alder reaction using a Lewis acid catalyst.

Materials:

  • Diene

  • Dienophile

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., Aluminum chloride, AlCl₃)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the dienophile in anhydrous DCM in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 equivalents of AlCl₃) to the stirred solution.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add a solution of the diene in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

This is a generalized protocol and may require optimization for specific substrates.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Regioselective Triazole Synthesis

This "click chemistry" protocol provides a highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water 1:1)

  • Standard laboratory glassware

Procedure:

  • To a flask containing a stir bar, add the organic azide and the terminal alkyne.

  • Dissolve the starting materials in the chosen solvent system (e.g., t-butanol/water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Lewis Acid and Solvent on the Regioselectivity of a Diels-Alder Reaction

EntryDieneDienophileCatalyst (eq.)SolventTemp (°C)Regioisomeric Ratio (ortho:meta:para)Yield (%)
1IsopreneMethyl acrylateNoneToluene8070:5:2585
2IsopreneMethyl acrylateAlCl₃ (1.1)DCM-7895:2:392
3IsopreneMethyl acrylateTiCl₄ (1.1)DCM-7898:1:195
4IsopreneMethyl acrylateNoneWater2580:4:1678

Data is illustrative and based on general trends reported in the literature.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification dienophile Dissolve Dienophile in Anhydrous Solvent cool Cool to -78 °C dienophile->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst stir1 Stir for 15-30 min add_catalyst->stir1 add_diene Add Diene Solution stir1->add_diene stir2 Stir and Monitor by TLC add_diene->stir2 quench Quench Reaction stir2->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Regioisomer regioselectivity_factors cluster_intrinsic Intrinsic Factors cluster_external External Factors center Regioselectivity of Cycloaddition electronic Electronic Effects (HOMO-LUMO Interactions) center->electronic steric Steric Hindrance (Bulky Substituents) center->steric solvent Solvent Polarity center->solvent catalyst Catalyst (Lewis Acids, Metals) center->catalyst temperature Reaction Temperature center->temperature

References

Technical Support Center: Synthesis of Octahydro-1H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-1H-cyclopenta[b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core at a multi-gram scale?

A1: Two primary strategies have been successfully employed for the multi-gram synthesis of this scaffold:

  • Multi-step Synthesis involving Catalytic Hydrogenation: This approach typically involves the initial construction of a substituted cyclopenta[b]pyridine ring system followed by the reduction of the pyridine ring. A key advantage of this method is the ability to introduce desired stereochemistry prior to the reduction. An eight-step synthesis has been reported for a conformationally restricted GABA analogue, yielding the final product on a multi-gram scale.[1] The catalytic hydrogenation of the pyridine ring is a critical step in this sequence.[1]

  • Cascade Reactions: Modern synthetic methods, such as the aza-Piancatelli rearrangement followed by a [3+3] or [4+2] cycloaddition, offer a more convergent and atom-economical approach.[2] These cascade reactions allow for the rapid construction of the complex bicyclic core in a single pot, often with high stereoselectivity.[2]

Q2: My catalytic hydrogenation of the cyclopenta[b]pyridine precursor is sluggish and gives a mixture of partially reduced and over-reduced products. How can I optimize this step?

A2: Incomplete or unselective hydrogenation is a common issue. Consider the following troubleshooting steps:

  • Catalyst Selection: The choice of catalyst is critical. Platinum-based catalysts, such as PtO₂ (Adams' catalyst), are often effective for pyridine hydrogenation, especially in acidic media like glacial acetic acid.[3][4] Palladium on carbon (Pd/C) can also be used, but may require harsher conditions or acidic additives to prevent catalyst poisoning by the nitrogen atom.[4]

  • Reaction Conditions: High hydrogen pressure (50-70 bar) and a suitable solvent are crucial.[4][5] Acetic acid is a common solvent as it protonates the pyridine nitrogen, facilitating reduction.[4] Ensure your hydrogen gas is of high purity and that the reaction is free from potential catalyst poisons.

  • Catalyst Loading and Purity: Ensure the catalyst is fresh and active. Inconsistent results can arise from aged or poisoned catalysts. A typical catalyst loading is 1-5 mol%.[4]

  • Monitoring the Reaction: Closely monitor the reaction progress by techniques like TLC, GC-MS, or NMR to determine the optimal reaction time and prevent over-reduction or side reactions.

Q3: I am observing low yields and the formation of colored impurities during the synthesis. What are the likely causes?

A3: Low yields and colored impurities often indicate side reactions or product degradation. Key areas to investigate include:

  • Starting Material Purity: Ensure all starting materials and reagents are of high purity. Impurities can lead to unexpected side reactions.

  • Reaction Temperature: Carefully control the reaction temperature. Some steps may be exothermic, and excessive heat can lead to decomposition and the formation of polymeric byproducts.

  • Atmosphere Control: For sensitive intermediates, ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Piperidine derivatives can be susceptible to oxidation, which often results in discoloration.[1]

  • Purification Method: The purification method itself can sometimes lead to degradation. If using column chromatography, be mindful of the acidic nature of silica gel, which can retain basic amine products. Pre-treating the silica with a base like triethylamine can mitigate this.[6]

Q4: How can I effectively purify the final this compound product at a larger scale, where column chromatography is not ideal?

A4: For multi-gram scale purification of basic amines, consider the following techniques:

  • Recrystallization: This is a powerful technique for purifying solid products. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature.[1][7] For piperidine derivatives, alcohols (ethanol, isopropanol) or acetonitrile are often good starting points.[1]

  • Salt Formation and Precipitation: Amines can be converted to their corresponding salts (e.g., hydrochloride or tosylate) by treatment with an acid.[8][9][10] These salts are often crystalline and can be easily purified by recrystallization from a suitable solvent system. The pure amine can then be regenerated by treatment with a base.[10][11] This method is also effective for removing non-basic impurities.[11] Trichloroacetic acid has been shown to be effective for precipitating amines, and the resulting salt can be heated to liberate the free amine, CO₂, and chloroform.[12][13]

  • Distillation: If your product is a thermally stable liquid with a sufficiently low boiling point, vacuum distillation can be an excellent method for large-scale purification.

Troubleshooting Guides

Guide 1: Low Yield in the Aza-Piancatelli/Cycloaddition Cascade Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting materials 1. Inactive Lewis acid catalyst. 2. Insufficient reaction temperature. 3. Poor quality of starting furylcarbinol.1. Use a freshly opened or properly stored Lewis acid (e.g., Dy(OTf)₃, Yb(OTf)₃). Consider using a higher catalyst loading (e.g., 10 mol%). 2. Gradually increase the reaction temperature, monitoring for decomposition. Acetonitrile at 80°C has been reported to be effective.[14] 3. Ensure the furylcarbinol is pure and free from decomposition products.
Formation of multiple side products 1. Reaction temperature is too high, leading to decomposition. 2. The furan ring substitution pattern is not suitable for the reaction.[15] 3. Competitive side reactions like Friedel-Crafts alkylation.[14]1. Lower the reaction temperature and extend the reaction time. 2. Computationally evaluate the thermodynamics of the reaction with your specific furan substrate.[15] 3. Use a less nucleophilic aniline or modify the reaction conditions (e.g., solvent, catalyst).
Product is an inseparable mixture of diastereomers 1. The cycloaddition step is not highly stereoselective under the chosen conditions.1. Screen different Lewis acid catalysts and solvents to improve diastereoselectivity. 2. Consider changing the dienophile or the diene component to introduce greater steric bias.
Guide 2: Inefficient Catalytic Hydrogenation of the Pyridine Ring
Symptom Possible Cause(s) Suggested Solution(s)
Reaction stalls or is very slow 1. Catalyst poisoning by the pyridine nitrogen. 2. Insufficient hydrogen pressure. 3. Inactive catalyst.1. Add an acid (e.g., glacial acetic acid, HCl) to the reaction mixture to protonate the nitrogen, reducing its coordinating ability.[4] 2. Ensure the reactor is properly sealed and increase the hydrogen pressure (e.g., to 50-70 bar).[4][5] 3. Use a fresh batch of catalyst. Consider pre-reducing the catalyst in situ if applicable (e.g., PtO₂).
Formation of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) 1. Insufficient reaction time or catalyst loading. 2. Deactivation of the catalyst during the reaction.1. Increase the reaction time and monitor by GC-MS or NMR until the starting material and intermediates are consumed. 2. Increase the catalyst loading. If deactivation is suspected, consider adding a second portion of the catalyst.
Reduction of other functional groups 1. The chosen catalyst and conditions are too harsh.1. Switch to a more chemoselective catalyst. For example, some iridium-based catalysts have shown high selectivity for pyridine reduction in the presence of other reducible groups.[16] 2. Lower the reaction temperature and pressure.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
CatalystTypical ConditionsAdvantagesDisadvantages
PtO₂ (Adams' catalyst) H₂ (50-70 bar), glacial acetic acid, room temp.[4][5]Highly active, often proceeds at room temperature.Precious metal catalyst, can be pyrophoric.
Pd/C H₂ (5 bar), 40°C, often with acidic additive.[4]Cost-effective, widely available.Can be less active than platinum, may require higher temperatures, potential for catalyst poisoning.[4]
Rh/C H₂ (high pressure), various solvents.Effective for substituted pyridines.Precious metal catalyst.
Iridium(III) complexes H₂ (e.g., 50 bar), Brønsted acid, organic solvent.[16]High functional group tolerance (e.g., nitro, bromo, alkyne groups are preserved).[16]Homogeneous catalyst (may be more difficult to separate), requires specific ligands.
Electrocatalytic (Rh/C) Ambient temp. and pressure, aqueous or organic solvent.[17]Mild conditions, avoids high-pressure H₂ gas.Requires specialized electrochemical setup, scalability may be a concern.[17]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Cyclopenta[b]pyridine Derivative using PtO₂

Materials:

  • Cyclopenta[b]pyridine derivative (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[4]

  • Glacial acetic acid (solvent)[4]

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the cyclopenta[b]pyridine derivative (e.g., 5.0 g) in glacial acetic acid (e.g., 25-50 mL).[4]

  • Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.

  • Hydrogenation: Securely seal the reactor vessel. Purge the reactor multiple times with inert gas to remove all air, then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[5]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-10 hours.[5]

  • Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound derivative.

  • Purification: Purify the crude product as necessary by recrystallization or salt formation followed by recrystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Starting Materials reaction Key Reaction (e.g., Hydrogenation) start->reaction 1. Reaction Setup workup Aqueous Work-up & Extraction reaction->workup 2. Quenching drying Drying of Organic Phase (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purify_method Large-Scale Purification (Recrystallization or Salt Formation) concentration->purify_method final_product Pure Octahydro-1H- cyclopenta[b]pyridine Derivative purify_method->final_product 3. Isolation analysis Characterization (NMR, MS, Purity Analysis) final_product->analysis troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Impurities) check_reagents 1. Verify Starting Material & Reagent Purity start->check_reagents check_conditions 2. Review Reaction Parameters (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimization 5. Systematic Optimization (DOE, Small-scale Trials) check_reagents->optimization Impure check_catalyst 3. Assess Catalyst Activity (For Catalytic Steps) check_conditions->check_catalyst Conditions OK check_conditions->optimization Suboptimal check_workup 4. Analyze Work-up & Purification Procedure check_catalyst->check_workup Catalyst OK check_catalyst->optimization Inactive check_workup->optimization Procedure OK check_workup->optimization Inefficient solution Problem Resolved optimization->solution gaba_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron glutamate Glutamate gad GAD (Glutamic Acid Decarboxylase) glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle Packaged gaba_receptor GABA-A Receptor (Ligand-gated ion channel) vesicle->gaba_receptor GABA Release & Binding cl_channel Cl- Channel Opens gaba_receptor->cl_channel hyperpolarization Hyperpolarization (Influx of Cl-) cl_channel->hyperpolarization inhibition Inhibition of Action Potential hyperpolarization->inhibition derivative This compound (GABA Analogue) derivative->gaba_receptor Modulates Receptor (Agonist/Allosteric Modulator)

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectral Data: Octahydro-1H-cyclopenta[b]pyridine Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of ¹H NMR spectral data for derivatives of octahydro-1H-cyclopenta[b]pyridine and the related saturated heterocyclic systems, cis- and trans-decahydroquinoline, is presented to aid researchers and scientists in the structural elucidation of these important chemical scaffolds. This guide provides a detailed analysis of chemical shifts, coupling constants, and signal multiplicities, offering a valuable resource for those working in drug development and organic synthesis.

Introduction to Bicyclic Heterocycles

Saturated bicyclic nitrogen-containing heterocycles, such as this compound and decahydroquinoline, are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The stereochemistry of the ring fusion and the conformational preferences of these molecules significantly influence their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for determining the precise three-dimensional structure of these molecules in solution.

This guide focuses on the ¹H NMR spectral features of a specific stereoisomer of a substituted this compound and compares them with the well-characterized cis and trans isomers of decahydroquinoline.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, cis-decahydroquinoline, and trans-decahydroquinoline. These compounds share a common bicyclic amine core, but differ in ring size and/or substitution, leading to distinct spectral characteristics.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
rel-(4aS,6R,7aR)-Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid H2ax3.12ddd12.9, 10.5, 5.5
H2eq2.65dt12.9, 3.5
H3ax1.85-1.75m
H3eq2.05-1.95m
H4ax1.35-1.25m
H4eq1.90-1.80m
H4a2.20-2.10m
H62.85tt10.0, 4.0
H7ax1.65-1.55m
H7eq2.15-2.05m
H7a2.50-2.40m
cis-Decahydroquinoline H2ax2.95ddd12.0, 12.0, 3.5
H2eq2.58dt12.0, 3.0
H8a2.45m
Other Protons1.0 - 1.9m
trans-Decahydroquinoline H2ax2.90ddd11.5, 11.5, 3.5
H2eq2.40dt11.5, 3.0
H4a, H8a1.95m
Other Protons0.9 - 1.8m

Note: The specific assignments for all protons of cis- and trans-decahydroquinoline are complex due to significant signal overlap and are presented here in a simplified manner. The data for rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid is based on published literature.

Experimental Protocols

General ¹H NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The acquisition parameters are optimized for each sample, including the number of scans, relaxation delay, and spectral width.

  • Standard pulse programs are used to acquire one-dimensional ¹H spectra.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for obtaining and analyzing ¹H NMR spectral data for the structural elucidation of heterocyclic compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer FID Free Induction Decay (FID) NMR_Spectrometer->FID Spectrum ¹H NMR Spectrum FID->Spectrum Fourier Transform Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Multiplicities) Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

Caption: General workflow for ¹H NMR spectroscopy.

Discussion

The ¹H NMR data presented in the table highlights key structural differences between the compared molecules. The protons adjacent to the nitrogen atom (H2) in all three compounds appear in the downfield region (δ 2.4-3.2 ppm) due to the deshielding effect of the electronegative nitrogen.

The multiplicity and coupling constants of these H2 protons provide valuable information about the stereochemistry of the ring fusion. For instance, the axial protons (H2ax) typically exhibit large diaxial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons.

The chemical shifts of the bridgehead protons (e.g., H4a and H7a in the cyclopenta[b]pyridine derivative and H4a and H8a in the decahydroquinolines) are also diagnostic of the ring junction stereochemistry. In general, trans-fused systems tend to show a greater upfield shift for the bridgehead protons compared to their cis-fused counterparts.

The significant overlap of signals in the aliphatic region (δ 1.0-2.0 ppm) for the decahydroquinoline isomers underscores the complexity of their spectra and often necessitates the use of two-dimensional NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.

Conclusion

This comparative guide provides a foundational dataset for researchers working with this compound and related saturated bicyclic heterocycles. The tabulated ¹H NMR data, coupled with the generalized experimental protocol and workflow, will serve as a practical resource for the rapid and accurate structural characterization of these important classes of molecules. It is anticipated that this information will facilitate further research and development in medicinal chemistry and related fields.

Characterization of Octahydro-1H-cyclopenta[b]pyridine by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric characterization of octahydro-1H-cyclopenta[b]pyridine, a saturated bicyclic amine. Due to the limited availability of direct experimental mass spectra for this compound, this guide leverages data from structurally similar compounds—piperidine and decahydroquinoline—to predict its fragmentation behavior and facilitate its identification.

Predicted Mass Spectrometric Fragmentation of this compound

This compound (C₈H₁₅N, Molecular Weight: 125.21 g/mol ) is a saturated N-heterocycle.[1][2] Its mass spectrometric fragmentation is anticipated to follow patterns observed in other cyclic amines, primarily through alpha-cleavage adjacent to the nitrogen atom.[3]

Electron Ionization (EI) Mass Spectrometry:

Under EI conditions, the primary fragmentation pathway for saturated N-heterocycles is initiated by the ionization of the nitrogen atom, leading to the cleavage of a carbon-carbon bond adjacent to the nitrogen (α-cleavage).[3] For this compound, this would result in the loss of an ethyl or propyl radical from the piperidine or cyclopentane ring, respectively, leading to the formation of stable iminium ions. Ring-opening and subsequent fragmentation can also occur.

Electrospray Ionization (ESI) Mass Spectrometry:

As a softer ionization technique, ESI is expected to primarily generate the protonated molecule [M+H]⁺.[3] Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal fragmentation patterns initiated by the protonated nitrogen, including the neutral loss of small molecules.[3][4]

Comparative Analysis with Alternative Compounds

To provide a practical framework for identification, the predicted mass spectral data for this compound is compared with the known mass spectral data of piperidine and decahydroquinoline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways (EI-MS)
This compound C₈H₁₅N125.21Predicted: α-cleavage leading to loss of C₂H₅• (m/z 96) or C₃H₇• (m/z 82). Ring opening fragmentation.
Piperidine C₅H₁₁N85.15α-cleavage resulting in the loss of a hydrogen radical to form a stable iminium ion (m/z 84).[3][5]
Decahydroquinoline C₉H₁₇N139.24Complex fragmentation including the loss of C₂H₅• (m/z 110) and C₃H₇• (m/z 96).[6][7]

Experimental Protocols

The following are generalized protocols for the analysis of this compound and similar cyclic amines using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds like saturated N-heterocycles.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Analyze the fragmentation pattern and compare it to known spectra of similar compounds.

    • Utilize spectral libraries (e.g., NIST) for compound identification.[3]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is ideal for less volatile compounds or for achieving higher sensitivity and selectivity.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[3]

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • MS Scan: Full scan from m/z 50-500 to identify the precursor ion [M+H]⁺.

    • MS/MS Scan: Product ion scan of the precursor ion to obtain the fragmentation pattern. Collision energy should be optimized to generate a rich spectrum of fragment ions.[3]

  • Data Analysis:

    • Identify the protonated molecule [M+H]⁺.

    • Elucidate the structure based on the MS/MS fragmentation pattern.

Visualized Workflows and Pathways

Experimental Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown compound like this compound using mass spectrometry.

G cluster_sample Sample Preparation cluster_data Data Processing & Identification Sample Sample containing This compound Extraction Extraction & Purification Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS (EI) Derivatization->GCMS LCMS LC-MS/MS (ESI) Derivatization->LCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition SpectralProcessing Spectral Processing & Deconvolution DataAcquisition->SpectralProcessing LibrarySearch Spectral Library Search (NIST, etc.) SpectralProcessing->LibrarySearch StructureElucidation Structure Elucidation SpectralProcessing->StructureElucidation Report Final Report LibrarySearch->Report StructureElucidation->Report

Caption: A generalized workflow for the mass spectrometric analysis of small molecules.

Predicted Electron Ionization Fragmentation Pathway

This diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

G cluster_frags Primary Fragments M This compound C₈H₁₅N m/z = 125 M_ion [M]⁺˙ m/z = 125 M->M_ion EI (70 eV) F1 [M - C₂H₅]⁺ m/z = 96 M_ion->F1 - C₂H₅• (α-cleavage) F2 [M - C₃H₇]⁺ m/z = 82 M_ion->F2 - C₃H₇• (α-cleavage)

Caption: Predicted EI fragmentation of this compound.

References

A Comparative Guide to the Efficacy of Cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopenta[b]pyridine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of the efficacy of different cyclopenta[b]pyridine derivatives, supported by experimental data, to aid researchers in navigating this dynamic field.

Anticancer Activity: Targeting Methylation Pathways

A notable class of cyclopenta[b]pyridine derivatives with potent anticancer activity is the fluorocyclopentenyl purines. These compounds function as inhibitors of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in the regulation of cellular methylation processes. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn competitively inhibits various methyltransferases, including histone methyltransferases. This disruption of histone methylation patterns can alter gene expression and induce apoptosis in cancer cells.

Among the synthesized fluorocyclopentenyl purine nucleosides, adenine derivative 1b and N6-methyladenine derivative 3k have demonstrated significant anticancer activity, with potency comparable to the established anticancer agents neplanocin A and cytarabine (Ara-C)[1]. Another potent analogue, 6'-fluoroneplanocin A, has been shown to be a powerful inhibitor of AdoHcy hydrolase with an IC50 of 0.24 µM and exhibits strong anticancer activity against a range of human tumor cell lines[2]. While specific IC50 values for a broad panel of cancer cell lines for derivatives 1b and 3k require further investigation, their equivalence in potency to well-characterized drugs underscores their therapeutic potential.

Quantitative Anticancer Activity Data
CompoundTargetPotencyCell LinesCitation(s)
Adenine Derivative 1b SAH HydrolaseEquipotent to Neplanocin A and Ara-CVarious cancer cell lines[1]
N6-methyladenine Derivative 3k SAH HydrolaseEquipotent to Neplanocin A and Ara-CVarious cancer cell lines[1]
6'-fluoroneplanocin A AdoHcy HydrolaseIC50 = 0.24 µMPotent against various human tumor cell lines[2]
Neplanocin A (Control) SAH HydrolasePotent anticancer and antiviral agentL1210 leukemia and others[3]
Cytarabine (Ara-C) (Control) DNA SynthesisWidely used chemotherapeuticVarious leukemic cell lines[4]

Signaling Pathway of SAH Hydrolase Inhibition

SAH_Hydrolase_Inhibition cluster_methylation Cellular Methylation Cycle cluster_inhibition Inhibition Pathway cluster_outcome Cellular Outcome SAM S-Adenosylmethionine (Methyl Donor) Methyltransferases Methyltransferases (e.g., Histone Methyltransferases) SAM->Methyltransferases SAH S-Adenosylhomocysteine (SAH) SAH->Methyltransferases Feedback Inhibition (Accumulation of SAH) SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Methyltransferases->SAH Byproduct Methylated_Target Methylated Substrate (Altered Gene Expression) Methyltransferases->Methylated_Target Methylation Target Substrate (e.g., Histone) Target->Methyltransferases Apoptosis Apoptosis in Cancer Cells Methylated_Target->Apoptosis Homocysteine Homocysteine + Adenosine SAH_Hydrolase->Homocysteine Fluorocyclopentenyl_Purine Fluorocyclopentenyl Purine (e.g., Derivative 1b, 3k) Fluorocyclopentenyl_Purine->SAH_Hydrolase Inhibition

Mechanism of anticancer action via SAH hydrolase inhibition.

Antiviral and Fungicidal Efficacy: 5-Aryl-cyclopenta[c]pyridine Derivatives

Derivatives of 5-aryl-cyclopenta[c]pyridine have emerged as potent agents against plant pathogens, demonstrating significant antiviral and fungicidal activities. These compounds, derived from the natural product cerbinal, show promise as novel agrochemicals.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Several 5-aryl-cyclopenta[c]pyridine derivatives exhibit potent in vivo activity against TMV, a widespread and destructive plant virus.

CompoundSubstitutionInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mL
4k m-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin (Control) ----
Fungicidal Activity

The 5-aryl-cyclopenta[c]pyridine derivatives also display broad-spectrum fungicidal properties. Compound 4i , with a 3,4,5-trifluorophenyl substitution, is particularly effective against several pathogenic fungi.

CompoundSubstitutionInhibition Ratio (%) against Sclerotinia sclerotiorum at 50 µg/mLInhibition Ratio (%) against Botrytis cinerea at 50 µg/mLInhibition Ratio (%) against Phytophthora infestans at 50 µg/mL
4i 3,4,5-trifluorophenyl91.975.062.5

Corrosion Inhibition: 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

In the realm of materials science, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) have been identified as highly effective corrosion inhibitors for carbon steel in acidic environments. These compounds adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions.

Corrosion Inhibition Efficiency

The inhibition efficiency of these derivatives is concentration-dependent, with CAPD-1 showing exceptional performance.

InhibitorConcentration (mM)Inhibition Efficiency (%)
CAPD-1 1.097.7
CAPD-2 1.094.4
CAPD-3 1.091.9
CAPD-4 1.090.5

Experimental Protocols

Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives (General Procedure)

A mixture of the 5-bromo-cyclopenta[c]pyridine intermediate (1.0 eq), a substituted phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq) is dissolved in a 5:1 mixture of 1,4-dioxane and water. Tetrakis(triphenylphosphine)palladium(0) (0.2 eq) is added, and the reaction mixture is heated at 95 °C under an argon atmosphere for 8 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final 5-aryl-cyclopenta[c]pyridine derivative.

Experimental Workflow for Synthesis

synthesis_workflow Reactants 5-bromo-cyclopenta[c]pyridine + Phenylboronic acid + K3PO4 + Pd(PPh3)4 Solvent 1,4-Dioxane / Water Reactants->Solvent Reaction Heat at 95°C, 8h (Argon atmosphere) Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Product 5-Aryl-Cyclopenta[c]pyridine Derivative Purification->Product biological_evaluation Start Synthesized Cyclopenta[b]pyridine Derivatives Anticancer Anticancer Activity (MTT Assay) Start->Anticancer Antiviral Antiviral Activity (TMV Assay) Start->Antiviral Fungicidal Fungicidal Activity (Mycelial Growth Assay) Start->Fungicidal Corrosion Corrosion Inhibition (Electrochemical Measurements) Start->Corrosion Data Quantitative Data (IC50, Inhibition %, etc.) Anticancer->Data Antiviral->Data Fungicidal->Data Corrosion->Data Analysis Comparative Analysis Data->Analysis

References

A Comparative Guide to the X-ray Crystallography of Novel Octahydro-1H-cyclopenta[b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analysis of novel compounds based on the octahydro-1H-cyclopenta[b]pyridine scaffold, a conformationally restricted template valuable in medicinal chemistry. Due to the novelty of these compounds, publicly available crystallographic data is limited. This document uses a specific example, a γ-aminobutyric acid (GABA) analogue, to establish a template for comparison and outlines the essential experimental protocols for such an analysis.

Comparative Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) provides precise details on the three-dimensional atomic arrangement within a crystal, including bond lengths, angles, and unit cell dimensions.[1][2][3] This data is crucial for structure-activity relationship (SAR) studies.

The table below compares the crystallographic data for a recently synthesized this compound derivative with a hypothetical analogue to illustrate a comparative analysis.

ParameterCompound 1: rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acidCompound 2: (Hypothetical Alternative)
Molecular Formula C9H15NO2C15H20N2O
Molecular Weight 169.22 g/mol 244.33 g/mol
Crystal System Data not publicly availableOrthorhombic
Space Group Data not publicly availableP2₁2₁2₁
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? °a = 8.51 Å, b = 10.23 Å, c = 15.78 Åα = 90°, β = 90°, γ = 90°
Volume (V) Data not publicly available1371.9 ų
Z (Molecules/Unit Cell) Data not publicly available4
Calculated Density Data not publicly available1.18 g/cm³
Final R-indices Data not publicly availableR1 = 0.045, wR2 = 0.112
Data Source Melnykov et al. (2019)[4][5]N/A

Table 1: Comparative Crystallographic Parameters. This table format allows for the direct comparison of key crystallographic data between different novel compounds within the same structural class.

Experimental Protocols

The determination of a crystal structure involves two primary stages: the growth of high-quality single crystals and the analysis of those crystals using X-ray diffraction.[6]

Synthesis and Purification

The synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a conformationally restricted GABA analogue, was achieved through an eight-step sequence involving the reaction of 2,3-bis(chloromethyl)pyridine and a C1-binucleophile, with a key step being the catalytic reduction of the pyridine ring.[4] Following synthesis, the compound must be purified to at least 80-90% to minimize impurities that can inhibit crystallization.[7]

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size) is a critical step.[6] The choice of solvent is a primary factor for success.[7]

Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Test the solubility of 5-10 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) at room temperature and with gentle heating.[7] An ideal solvent dissolves the compound when hot but shows low solubility when cold.[7]

  • Solution Preparation: Dissolve the compound in a chosen solvent or solvent mixture to create a nearly saturated solution.

  • Filtration: Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.[8]

  • Crystallization: Transfer the clear filtrate to a clean vial. Cover the vial with parafilm and puncture it with a needle to allow for the slow evaporation of the solvent.[7]

  • Crystal Growth: Leave the vial undisturbed in a vibration-free location for several days to weeks. Slow cooling may also be employed to promote crystal growth.[9]

  • Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor via filtration and allow them to air dry.[7]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[2]

Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A high-quality single crystal is mounted on a goniometer head.[6]

  • Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam. The resulting diffraction patterns are recorded by a detector at various orientations.[1]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the crystal's unit cell.[6][10]

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of atoms in the crystal structure.[6]

  • Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy, resulting in final atomic coordinates, bond lengths, and bond angles.[10]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow from a synthesized compound to a refined crystal structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification solvent Solvent Screening purification->solvent evaporation Slow Evaporation / Cooling solvent->evaporation crystal_growth Single Crystal Growth evaporation->crystal_growth data_collection Data Collection (SCXRD) crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Workflow for Single-Crystal X-ray Crystallography.
Biological Signaling Pathway

The this compound scaffold can serve as a template for GABA analogues.[4] These compounds are designed to interact with GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The diagram below shows a simplified pathway of a GABA analogue modulating a GABA-A receptor.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron gaba GABA Analogue (Compound 1) receptor GABA-A Receptor (Ion Channel) gaba->receptor Binds to receptor influx Cl- Ion Influx receptor->influx hyperpolarization Hyperpolarization (Inhibitory Effect) influx->hyperpolarization

References

A Comparative Analysis of the Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives and Their Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of isomeric scaffolds is paramount for targeted drug design. This guide provides a comparative overview of the biological activities of pyrrolo[3,4-c]pyridine derivatives against other pyrrolopyridine isomers, supported by experimental data and detailed methodologies.

Pyrrolopyridines, a class of bicyclic heterocyclic compounds, consist of a pyrrole ring fused to a pyridine ring, giving rise to six possible isomers.[1][2][3] These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds.[4] The arrangement of the nitrogen atom in the pyridine ring and the fusion pattern of the pyrrole ring drastically influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on comparing the biological activities of derivatives of pyrrolo[3,4-c]pyridine with its other isomers, including pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, pyrrolo[3,2-b]pyridine, and pyrrolo[3,4-b]pyridine.

Anticancer Activity: A Tale of Isomeric Specificity

Derivatives of various pyrrolopyridine isomers have demonstrated significant potential as anticancer agents, often exhibiting inhibitory activity against a range of cancer cell lines and specific molecular targets like kinases.

Pyrrolo[3,4-c]pyridine derivatives have been investigated for their antitumor properties. For instance, certain 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown activity against various cancer cell lines.[1]

In comparison, pyrrolo[3,2-c]pyridine derivatives have emerged as potent inhibitors of the FMS kinase, a target implicated in cancer and inflammatory diseases.[5] Notably, compound 1r from this series displayed superior potency against several ovarian, prostate, and breast cancer cell lines, with a favorable selectivity index towards cancer cells over normal fibroblasts.[5] Another study highlighted a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines.[6][7]

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is another prominent isomer in the landscape of anticancer drug discovery. Derivatives of this isomer have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) and glycogen synthase kinase-3β (GSK-3β), both of which are crucial targets in cancer therapy.[8][9] Furthermore, this scaffold is a key component of several FDA-approved B-RAF inhibitors used in cancer treatment.[10]

Pyrrolo[3,2-b]pyridine derivatives have also been synthesized and evaluated for their antiproliferative activity, with some compounds showing superior or similar activity against the A375 human melanoma cell line compared to the drug Sorafenib.[11]

The table below summarizes the anticancer activities of representative derivatives from different pyrrolopyridine isomers.

IsomerDerivativeTarget/AssayCell Line(s)Activity (IC50)Reference
Pyrrolo[3,2-c]pyridine Compound 10t Tubulin polymerization inhibitorHeLa, SGC-7901, MCF-70.12 µM, 0.15 µM, 0.21 µM[7]
Pyrrolo[3,2-c]pyridine Compound 1r FMS Kinase InhibitorOvarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78 µM[5][12]
Pyrrolo[2,3-b]pyridine Compound 4h FGFR1, FGFR2, FGFR3 Inhibitor4T1 (Breast Cancer)7 nM, 9 nM, 25 nM[8]
Pyrrolo[2,3-b]pyridine Compound 41 GSK-3β InhibitorSH-SY5Y (Neuroblastoma)0.22 nM[9]
Pyrrolo[3,2-b]pyridine Compounds Ir and It Antiproliferative ActivityA375 (Melanoma)More potent than Sorafenib[11]

Analgesic and Sedative Activities: A Focus on Pyrrolo[3,4-c]pyridines

A significant body of research has been dedicated to the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives .[2][4] These compounds have been extensively studied, with many derivatives showing promising results in preclinical models of pain and sedation.[1]

dot

Analgesic_Pathway cluster_stimulus Nociceptive Stimulus cluster_response Pain Response Pathway Thermal_Stimulus Thermal Stimulus (Hot Plate Test) Nociceptor_Activation Nociceptor Activation Thermal_Stimulus->Nociceptor_Activation Chemical_Stimulus Chemical Stimulus (Formalin Test) Chemical_Stimulus->Nociceptor_Activation Signal_Transmission Signal Transmission (Peripheral Nerve -> Spinal Cord -> Brain) Nociceptor_Activation->Signal_Transmission Nerve Impulse Pain_Perception Pain Perception (Brain) Signal_Transmission->Pain_Perception Pyrrolo_Derivatives Pyrrolopyridine Derivatives Pyrrolo_Derivatives->Signal_Transmission Modulates/Inhibits

Caption: General pathway of nociceptive signaling and the potential point of intervention for analgesic pyrrolopyridine derivatives.

Antimicrobial Activity: A Broad Spectrum Across Isomers

The pyrrolopyridine scaffold has also been explored for its antimicrobial potential.

Pyrrolo[3,4-c]pyridine derivatives, specifically Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione, have demonstrated moderate activity against Staphylococcus aureus and Candida albicans.[1][2]

Derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli.[1]

Furthermore, a study on pyrrolo[3,4-b]pyridine derivatives revealed that some compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, with compounds 4j and 4l being particularly potent against E. coli.[13]

Pyrrolo[3,2-d]pyrimidine derivatives (an azine analog of pyrrolopyridine) have also been evaluated for their antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella, although they exhibited weak activity.[14]

IsomerDerivative(s)Target Organism(s)Activity (MIC)Reference
Pyrrolo[3,4-c]pyridine Mannich bases 17a-b Staphylococcus aureus, Candida albicansModerate Activity[1][2]
Pyrrolo[3,4-b]pyridine Compound 4j E. coli62.5 µg/mL[13]
Pyrrolo[3,4-b]pyridine Compound 4l E. coli125.0 µg/mL[13]

Experimental Protocols

A brief overview of the key experimental protocols used to assess the biological activities discussed above is provided here.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[15][16]

dot

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with pyrrolopyridine derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add DMSO to dissolve formazan Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow of the MTT assay for evaluating the in vitro anticancer activity of pyrrolopyridine derivatives.

Analgesic Activity: Hot Plate Test

The hot plate test is a method used to evaluate the analgesic efficacy of drugs by measuring the reaction time of an animal to a thermal stimulus.[17][18]

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 1°C).

  • Procedure: The animal (e.g., mouse) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[19]

  • Cut-off Time: A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.

  • Drug Administration: The test compound is administered before placing the animal on the hot plate.

  • Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect.[19]

Analgesic Activity: Formalin Test

The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the differentiation between neurogenic and inflammatory pain.[20][21]

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.[22][23]

  • Observation Periods: The animal's behavior (e.g., time spent licking or biting the injected paw) is observed during two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[22][24]

  • Drug Administration: The test compound is administered prior to the formalin injection.

  • Data Analysis: A reduction in the duration of nociceptive behavior in either phase indicates an analgesic effect. The early phase is associated with direct nociceptor activation, while the late phase is linked to inflammatory processes.[20][21]

Conclusion

The biological activity of pyrrolopyridine derivatives is highly dependent on the isomeric form of the scaffold. While pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their analgesic and sedative properties, other isomers like pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine have shown remarkable potential as anticancer agents by targeting specific kinases and cellular pathways. The antimicrobial activity is also widespread across different isomers, suggesting the potential for developing broad-spectrum antimicrobial agents. This comparative guide highlights the importance of isomeric considerations in drug discovery and provides a foundation for the rational design of novel therapeutics based on the versatile pyrrolopyridine scaffold. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships among these fascinating isomers.

References

Computational Analysis of Octahydro-1h-cyclopenta[b]pyridine Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of derivatives of Octahydro-1h-cyclopenta[b]pyridine, a versatile bicyclic scaffold. Due to the limited availability of public data on the parent compound, this analysis focuses on a key derivative, a conformationally restricted γ-aminobutyric acid (GABA) analogue. The guide explores its potential interactions with the GABAᴀ receptor and compares its structural features with known GABAᴀ receptor ligands.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a fused pyridine and cyclopentane ring system. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry for the design of conformationally constrained analogues of bioactive molecules. One such application is in the development of GABA analogues, where restricting the flexibility of the GABA backbone can lead to enhanced selectivity and potency for specific GABA receptor subtypes.[1][2]

Comparison of Binding Affinity

Direct experimental binding affinity values (Kᵢ, K𝒹, or IC₅₀) for the this compound-based GABA analogue are not yet published. However, a comparative analysis can be drawn by examining the binding affinities of well-characterized GABAᴀ receptor agonists and antagonists. This comparison provides a benchmark for the potential affinity of this novel analogue.

CompoundReceptor TargetBinding Affinity (Kᵢ) [nM]Ligand Type
GABAGABAᴀ100 - 1000 (K𝒹)Agonist
MuscimolGABAᴀ2 - 10Agonist
BicucullineGABAᴀ50 - 150Competitive Antagonist
PicrotoxinGABAᴀ1000 - 2000Non-competitive Antagonist
DiazepamGABAᴀ (Benzodiazepine site)2 - 10Positive Allosteric Modulator
FlumazenilGABAᴀ (Benzodiazepine site)0.3 - 1Antagonist

This table presents a summary of binding affinities for known GABAᴀ receptor ligands to provide a comparative context.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for conducting GABAᴀ receptor binding assays are provided below. These protocols are standard methods used to determine the binding affinity of novel compounds.

Radioligand Binding Assay for GABAᴀ Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAᴀ receptor using a radiolabeled ligand (e.g., [³H]muscimol).

1. Membrane Preparation:

  • Rat brains are homogenized in an ice-cold sucrose buffer (0.32 M).[3]

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.[3]

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C.[4]

  • The pellet is resuspended in a Tris-HCl buffer (50 mM, pH 7.4) and washed multiple times by repeated centrifugation and resuspension to remove endogenous GABA.[3][4]

  • The final pellet is resuspended in the binding buffer to a protein concentration of approximately 1 mg/mL and stored at -80°C.

2. Binding Assay:

  • The assay is conducted in a 96-well plate format.

  • Each well contains the prepared membrane homogenate (100-200 µg of protein), a fixed concentration of the radioligand (e.g., 1-2 nM [³H]muscimol), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a high concentration of a known GABAᴀ receptor ligand (e.g., 100 µM GABA or bicuculline) is added to a set of wells.

  • The plate is incubated at 4°C for 60 minutes to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹), where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.

Visualizing the GABAᴀ Receptor Signaling Pathway

The following diagram illustrates the signaling pathway associated with the GABAᴀ receptor, a ligand-gated ion channel.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds to orthosteric site BZD Benzodiazepines BZD->Receptor Binds to allosteric site Cl_ion Cl- Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Cl_ion->Hyperpolarization Influx

Caption: GABAᴀ Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Analysis

The logical flow of a typical binding affinity experiment is depicted in the diagram below.

Binding_Affinity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis node1 Receptor Source (e.g., Brain Tissue) node2 Membrane Homogenization node1->node2 node4 Incubation: Membranes + Radioligand + Test Compound node2->node4 node3 Radioligand & Test Compound Preparation node3->node4 node5 Separation of Bound & Free Ligand (Filtration) node4->node5 node6 Quantification (Scintillation Counting) node5->node6 node7 Calculation of Specific Binding node6->node7 node8 Generation of Competition Curve node7->node8 node9 Determination of IC50 & Ki Values node8->node9

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

The this compound scaffold holds promise for the development of novel, conformationally restricted therapeutic agents. While direct binding data for the parent molecule is scarce, the synthesis of a GABA analogue based on this framework opens avenues for exploring its potential at GABA receptors. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further investigate the binding affinity and pharmacological profile of this and other derivatives of the this compound scaffold. Future computational and experimental studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this interesting class of molecules.

References

A Senior Application Scientist's Guide to In Vitro Functional Assays for Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of key in vitro functional assays for the characterization of mu-opioid receptor (MOR) antagonists. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to offer a critical evaluation of each method's strengths, weaknesses, and ideal applications. The focus is on the causality behind experimental choices, ensuring that the described protocols are not just sets of instructions, but self-validating systems for generating robust and reliable data.

The Dichotomy of Mu-Opioid Receptor Signaling: A Tale of Two Pathways

The mu-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR), is the primary target for opioid analgesics.[1] However, its activation initiates a bifurcated signaling cascade with distinct physiological consequences. Understanding this duality is paramount for the rational design and characterization of MOR antagonists.

  • The Gαi/o-Protein Pathway: Canonically, agonist binding to the MOR triggers the activation of inhibitory G proteins (Gαi/o).[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This pathway is largely associated with the desired analgesic effects of opioids.[4]

  • The β-Arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited.[5] This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling that has been linked to the adverse effects of opioids, such as respiratory depression and tolerance.[4][6]

A successful MOR antagonist discovery program hinges on the ability to comprehensively profile test compounds against both of these critical pathways. The following sections detail the most robust in vitro functional assays to achieve this, providing both theoretical grounding and practical, step-by-step protocols.

Visualizing MOR Signaling Pathways

To better illustrate the two major signaling cascades activated by MOR, the following diagram outlines the key molecular events.

MOR_Signaling cluster_G_Protein G-Protein Pathway (Analgesia) cluster_Arrestin β-Arrestin Pathway (Adverse Effects) Agonist_G Opioid Agonist MOR_G Mu-Opioid Receptor (MOR) Agonist_G->MOR_G Binds G_Protein Gαi/o Protein Activation MOR_G->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Agonist_A Opioid Agonist MOR_A Mu-Opioid Receptor (MOR) Agonist_A->MOR_A Binds GRK GRK Phosphorylation MOR_A->GRK Activates P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin Recruitment P_MOR->Beta_Arrestin Recruits Downstream Desensitization & Alternative Signaling Beta_Arrestin->Downstream

Caption: Dual signaling pathways of the mu-opioid receptor.

Comparative Analysis of Core Functional Assays

The selection of an appropriate in vitro assay is a critical decision in any drug discovery campaign. The following table provides a comparative overview of the three most widely employed functional assays for MOR antagonist characterization.

Assay Principle Measures Advantages Disadvantages Throughput Typical Application
[³⁵S]GTPγS Binding Assay Measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. Antagonists inhibit this agonist-stimulated binding.[7]G-protein activation, a proximal event to receptor activation.[7]Direct measure of G-protein coupling; Low receptor reserve allows for clear differentiation of full and partial agonists; Useful for determining antagonist inhibition constants.[7]Use of radioactivity; Lower throughput compared to other methods; Can be influenced by assay conditions (e.g., GDP, Mg²⁺ concentrations).[7]Low to MediumCharacterizing antagonist potency (IC₅₀/Kₑ) and mechanism of action at the G-protein level.[8][9]
cAMP Accumulation Assay Measures the downstream consequence of Gαi/o activation: the inhibition of adenylyl cyclase. Antagonists reverse the agonist-induced decrease in cAMP levels.[3]Second messenger modulation; a functional cellular response.[2]Cell-based, providing a more physiological context; Non-radioactive options available (e.g., HTRF, luminescence); High-throughput adaptable.[10][11]Signal amplification can mask subtle differences in antagonist potency; Indirect measure of receptor activation.[12]HighHigh-throughput screening (HTS) of compound libraries for MOR antagonists; Rank-ordering of antagonist potency.[13]
β-Arrestin Recruitment Assay Measures the recruitment of β-arrestin to the activated MOR, often using enzyme fragment complementation (EFC) or resonance energy transfer (BRET/FRET) technologies.[5]Protein-protein interaction; a key event in a distinct signaling pathway.[12]Directly assesses the potential for biased signaling; Non-amplified, stoichiometric signal provides good sensitivity for antagonists; High-throughput compatible.[12][14]Requires engineered cell lines and specific detection reagents; May not capture the full complexity of β-arrestin signaling.HighIdentifying biased antagonists that preferentially block the β-arrestin pathway; Profiling compounds for potential on-target adverse effects.[15][16]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the three core functional assays. These protocols are intended as a starting point and may require optimization based on the specific cell lines, reagents, and instrumentation used.

[³⁵S]GTPγS Binding Assay

This assay directly quantifies the functional consequence of MOR activation at the G-protein level.

GTPS_Workflow Start Prepare Cell Membranes Incubate Incubate Membranes with Antagonist, Agonist, GDP Start->Incubate Add_GTPS Add [³⁵S]GTPγS to Initiate Reaction Incubate->Add_GTPS Incubate_2 Incubate to Allow Binding Add_GTPS->Incubate_2 Filter Rapid Filtration to Separate Bound/Free Incubate_2->Filter Count Scintillation Counting of Bound [³⁵S]GTPγS Filter->Count Analyze Data Analysis: Determine IC₅₀/Kₑ Count->Analyze

Caption: Workflow for a [³⁵S]GTPγS binding assay.

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human MOR (e.g., CHO-hMOR or HEK-hMOR) at a concentration of 10-15 µg of protein per well.[17]

  • Assay Buffer: Prepare an assay buffer consisting of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at pH 7.4.[17]

  • Reaction Setup: In a 96-well plate, combine the following:

    • Cell membranes.

    • Varying concentrations of the test antagonist.

    • A fixed concentration of a standard MOR agonist (e.g., DAMGO) to stimulate G-protein activation.[8]

    • GDP (typically 10 µM).[18]

    • For non-specific binding control wells, add 10 µM unlabeled GTPγS.[19]

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to all wells to start the reaction.[18]

  • Incubation: Incubate the plate at 25°C for 60 minutes.[17]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold assay buffer.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis: Calculate the agonist-stimulated specific binding. Plot the percent inhibition of agonist-stimulated binding against the log concentration of the antagonist to determine the IC₅₀ value.[17] For determining the antagonist equilibrium constant (Kₑ), a Schild analysis can be performed by measuring the rightward shift in the agonist's dose-response curve in the presence of fixed concentrations of the antagonist.[20]

cAMP Accumulation Assay

This cell-based assay measures the functional consequence of MOR-Gαi/o coupling on the second messenger cAMP.

cAMP_Workflow Start Plate MOR-expressing Cells Preincubate Pre-incubate Cells with Antagonist Start->Preincubate Stimulate Add Forskolin + Agonist Preincubate->Stimulate Incubate Incubate to Allow cAMP Modulation Stimulate->Incubate Lyse Lyse Cells and Add Detection Reagents Incubate->Lyse Read Read Signal (e.g., HTRF, Luminescence) Lyse->Read Analyze Data Analysis: Determine IC₅₀ Read->Analyze

Caption: Workflow for a cAMP accumulation assay.

  • Cell Plating: Seed HEK293 or CHO cells stably expressing the MOR in a 384-well plate and incubate overnight.[11]

  • Compound Preparation: Prepare serial dilutions of the test antagonist. Prepare a fixed, sub-maximal concentration (e.g., EC₈₀) of a MOR agonist (e.g., DAMGO, morphine).[2]

  • Antagonist Pre-incubation: Remove the culture medium and add the diluted antagonist to the cells. Incubate for 15-30 minutes at 37°C.[2]

  • Agonist Stimulation: Add the MOR agonist along with a stimulator of adenylyl cyclase, such as Forskolin, to all wells except the negative control.[3]

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.[3]

  • Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic kit).[10][11]

  • Signal Measurement: Read the plate on an HTRF-compatible plate reader. The HTRF signal is inversely proportional to the intracellular cAMP concentration.[2]

  • Data Analysis: Plot the HTRF signal against the logarithm of the antagonist concentration. Calculate the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.[2]

β-Arrestin Recruitment Assay

This assay directly measures the interaction between the activated MOR and β-arrestin 2, providing a clear readout for an antagonist's ability to modulate this pathway.

Arrestin_Workflow Start Plate Engineered Cells Add_Antagonist Add Serial Dilutions of Antagonist Start->Add_Antagonist Add_Agonist Add Fixed EC₈₀ Concentration of Agonist Add_Antagonist->Add_Agonist Incubate Incubate to Allow Recruitment Add_Agonist->Incubate Add_Substrate Add Detection Reagents/Substrate Incubate->Add_Substrate Read Read Luminescent Signal Add_Substrate->Read Analyze Data Analysis: Determine IC₅₀ Read->Analyze

Caption: Workflow for a β-arrestin recruitment assay.

  • Cell Plating: Plate engineered cells (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin 2) in a 96- or 384-well assay plate and incubate overnight.[2]

  • Compound Addition: Add serial dilutions of the test antagonist to the wells.

  • Agonist Stimulation: Add a fixed, pre-determined EC₈₀ concentration of a MOR agonist (e.g., DAMGO) to stimulate β-arrestin recruitment.[2]

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.[2]

  • Signal Development: Add the detection reagents according to the manufacturer's protocol. This will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.[2]

  • Signal Measurement: Read the luminescence using a plate reader.[2]

  • Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Plot the luminescence signal against the logarithm of the antagonist concentration to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.[2]

Determining the Modality of Antagonism: Competitive vs. Non-Competitive

Understanding whether an antagonist acts competitively or non-competitively is crucial for its pharmacological characterization.

  • Competitive Antagonists bind to the same site as the agonist in a reversible manner. Their inhibitory effect can be overcome by increasing the concentration of the agonist. This results in a parallel rightward shift of the agonist dose-response curve with no change in the maximum response.[21]

  • Non-Competitive Antagonists bind to a different site on the receptor (an allosteric site) or bind irreversibly to the agonist binding site. Their inhibitory effect cannot be overcome by increasing the agonist concentration, leading to a reduction in the maximal response of the agonist.[21]

Schild analysis , performed using data from either the [³⁵S]GTPγS or cAMP assays, is the gold standard for determining the modality of antagonism and for calculating the antagonist's equilibrium dissociation constant (Kₑ or Kₐ).[20][22] This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist.

Investigating Inverse Agonism

Some antagonists can reduce the basal, agonist-independent activity of a receptor. These are known as inverse agonists .[1] Assays with high basal signaling, such as the [³⁵S]GTPγS binding assay in cells with constitutively active MOR mutants, are particularly useful for identifying and characterizing inverse agonists.[18] In such an assay, an inverse agonist will produce a concentration-dependent decrease in the basal [³⁵S]GTPγS binding.

Conclusion: A Multi-Assay Approach for a Comprehensive Profile

No single in vitro assay can provide a complete picture of a mu-opioid receptor antagonist's pharmacological profile. A robust characterization relies on a multi-assay approach that interrogates both the G-protein and β-arrestin signaling pathways. By employing the assays detailed in this guide—[³⁵S]GTPγS binding for direct G-protein modulation, cAMP accumulation for a high-throughput functional readout, and β-arrestin recruitment to assess biased signaling—researchers can build a comprehensive understanding of a compound's potency, mechanism of action, and potential for on-target liabilities. This integrated approach is fundamental to the successful development of safer and more effective MOR-targeted therapeutics.

References

A Comparative Guide to the Electrochemical Performance of Pyridine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of various pyridine-based corrosion inhibitors, supported by experimental data from recent scientific literature. The information is intended to assist researchers in selecting and developing effective corrosion mitigation strategies.

Overview of Pyridine-Based Corrosion Inhibitors

Pyridine and its derivatives are a prominent class of organic corrosion inhibitors, primarily due to the presence of a nitrogen heteroatom with a lone pair of electrons and the aromatic pyridine ring.[1][2] These structural features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.[3][4] The inhibition efficiency of pyridine derivatives can be significantly influenced by the nature and position of substituent groups on the pyridine ring.[5]

Comparative Electrochemical Performance

The effectiveness of several pyridine-based corrosion inhibitors has been evaluated using various electrochemical techniques. The following tables summarize key quantitative data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies on mild steel in acidic environments.

Potentiodynamic Polarization Data

Potentiodynamic polarization studies provide valuable information on the kinetics of the anodic and cathodic reactions of a corrosion process. Key parameters include the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (IE%). A lower icorr value in the presence of an inhibitor indicates a reduced corrosion rate.

InhibitorConcentrationCorrosive MediumEcorr (mV vs. SCE)icorr (µA/cm²)IE (%)Reference
Blank-1 M HCl-51815.59-[6][7]
N-(n-octyl)-3-methylpyridinium bromide (Py8)10 mM3.5% NaCl (pH 1.5)-5039.984.74[6][7]
N-(n-dodecyl)-3-methylpyridinium bromide (Py12)10 mM3.5% NaCl (pH 1.5)-50120.268.92[6][7]
4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene5 mM1 M HCl--96.2[3]
2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile (PC-1)200 ppm1 M HCl--95.3[5]
2-amino-6-methoxy-4-(4-methylphenyl) pyridine-3,5-dicarbonitrile (PC-2)200 ppm1 M HCl--97.1[5][8]
4-amino-N,N-di-(2-pyridylmethyl)-aniline0.5 mM1 M HCl-29.894.7[9]
Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the metal/electrolyte interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of an inhibitor are indicative of effective corrosion inhibition.

InhibitorConcentrationCorrosive MediumRct (Ω·cm²)Cdl (µF/cm²)IE (%)Reference
Blank-1 M HCl9.8120.5-[8]
N-(n-octyl)-3-methylpyridinium bromide (Py8)10 mM3.5% NaCl (pH 1.5)158.4-85.0[6][7]
N-(n-dodecyl)-3-methylpyridinium bromide (Py12)10 mM3.5% NaCl (pH 1.5)125.6-82.0[6][7]
2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile (PC-1)200 ppm1 M HCl189.263.794.8[5][8]
2-amino-6-methoxy-4-(4-methylphenyl) pyridine-3,5-dicarbonitrile (PC-2)200 ppm1 M HCl318.539.796.9[5][8]
4-amino-N,N-di-(2-pyridylmethyl)-aniline0.5 mM1 M HCl562.054.194.7[9]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Synthesis of Pyridine Derivatives

The synthesis of pyridine-based corrosion inhibitors often involves multi-step chemical reactions. For instance, 2-aminopyridine derivatives can be synthesized through a one-pot, three-component reaction using enaminones as key precursors under solvent-free conditions.[10] Another method involves the reaction of a pyridinium salt with an amine in a solvent like DMSO at elevated temperatures.[11] The general procedure for the synthesis of N-alkyl-3-methylpyridinium bromide involves the reaction of 3-methylpyridine with the corresponding alkyl bromide in a solvent like acetonitrile under reflux. The resulting product is then purified by recrystallization.

Weight Loss Measurements

Weight loss is a straightforward gravimetric method to determine the average corrosion rate. Mild steel coupons of known dimensions and weight are immersed in the corrosive solution with and without the inhibitor for a specified period.[3] After the immersion time, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

  • Corrosion Rate (CR): CR = (K × W) / (A × T × D)

    • Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100

    • Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical experiments are typically performed in a three-electrode glass cell, with the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Potentiodynamic Polarization: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached. The potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).[6][7] The corrosion current density (icorr) is determined by Tafel extrapolation of the cathodic and anodic curves.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz) with a small amplitude sinusoidal perturbation (e.g., 10 mV).[6][7] The impedance data is often analyzed by fitting to an equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Mechanism of Corrosion Inhibition

The corrosion inhibition by pyridine derivatives is primarily attributed to their adsorption on the metal surface, which can occur through different modes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to electrostatic repulsion. However, specifically adsorbed anions (like Cl⁻) on the metal surface can create an excess negative charge, facilitating the adsorption of the protonated inhibitor.

  • Chemisorption: This involves the sharing of electrons between the d-orbitals of the iron atoms and the lone pair of electrons on the nitrogen atom of the pyridine ring, as well as the π-electrons of the aromatic ring.[2] This type of interaction leads to the formation of a coordinate-type bond and a more stable and effective protective film.

The adsorption process displaces water molecules from the metal surface, thereby creating a barrier that isolates the metal from the corrosive environment.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) cluster_inhibitor Pyridine Inhibitor H+ H⁺ Fe Fe H+->Fe Cathodic Reaction (H₂ evolution) Cl- Cl⁻ Cl-->Fe Anodic Dissolution (Fe²⁺ formation) H2O H₂O H2O->Fe Adsorption Pyridine Pyridine Derivative (N, π-electrons) Pyridine->Fe Adsorption (Physisorption/Chemisorption) Protective_Film Formation of Protective Film Inhibition Corrosion Inhibition Protective_Film->Inhibition Blocks Active Sites

Caption: Corrosion inhibition mechanism of pyridine derivatives on a steel surface.

References

A Comparative Guide to the Spectroscopic Analysis of Synthesized Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic data for synthesized pyridine compounds, supported by detailed experimental protocols. It is designed to aid researchers in the identification and characterization of pyridine derivatives, a crucial class of compounds in pharmaceutical and materials science.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data (Infrared, 1H NMR, and 13C NMR) for a selection of synthesized pyridine compounds. This allows for a direct comparison of the influence of substituent patterns on the spectral characteristics.

CompoundStructureIR (cm-1)1H NMR (δ, ppm)13C NMR (δ, ppm)
2-Methylpyridine 2-MethylpyridineC-H (aromatic): ~3050C-H (aliphatic): ~2950C=C, C=N: ~1600, 14808.46 (d, 1H, H6)7.55 (t, 1H, H4)7.08 (d, 1H, H3)7.03 (t, 1H, H5)2.48 (s, 3H, CH3)[1]159.2, 149.0, 136.8, 122.3, 121.5, 24.5
3-Methylpyridine 3-MethylpyridineC-H (aromatic): ~3040C-H (aliphatic): ~2920C=C, C=N: ~1590, 14808.35 (s, 1H, H2)8.32 (d, 1H, H6)7.43 (d, 1H, H4)7.15 (t, 1H, H5)2.29 (s, 3H, CH3)[1]150.1, 147.5, 137.8, 133.5, 123.2, 18.5
4-Methylpyridine 4-MethylpyridineC-H (aromatic): ~3030C-H (aliphatic): ~2925C=C, C=N: ~1595, 14908.46 (d, 2H, H2, H6)7.10 (d, 2H, H3, H5)2.35 (s, 3H, CH3)[1]149.8, 147.5, 124.7, 21.2[2]
2,4,6-Triphenylpyridine 2,4,6-TriphenylpyridineC-H (aromatic): ~3060C=C, C=N: ~1595, 1550, 14908.21 (d, 4H, ortho-H of 2,6-Ph)7.90 (s, 2H, H3, H5)7.76 (d, 2H, ortho-H of 4-Ph)7.41-7.60 (m, 9H, meta/para-H of Ph)[3]157.5, 150.2, 139.6, 139.1, 129.2, 129.0, 128.5, 127.2, 117.1[3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the compared pyridine compounds are provided below.

Synthesis Protocols

2.1.1 General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Glassware should be oven-dried prior to use for moisture-sensitive reactions.

2.1.2 Synthesis of 2,4,6-Triphenylpyridine (via Kröhnke Synthesis)

This protocol is a representative example of the Kröhnke pyridine synthesis.

  • Materials:

    • Acetophenone

    • Benzaldehyde

    • Ammonium acetate

    • Ethanol

    • Hydrochloric acid (dilute)

    • Sodium bicarbonate (saturated solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (2.0 equivalents), benzaldehyde (1.0 equivalent), and a molar excess of ammonium acetate (approximately 5-10 equivalents).

    • Add ethanol as the solvent to dissolve the reactants.

    • Heat the reaction mixture to reflux with continuous stirring.

    • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate, 9:1). The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate is observed, reduce the volume of the solvent using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2,4,6-triphenylpyridine by recrystallization from ethanol or isopropanol.

Spectroscopic Analysis Protocols

2.2.1 Sample Preparation

  • Infrared (IR) Spectroscopy: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve approximately 5-10 mg of the purified pyridine compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2.2.2 Instrumentation and Data Acquisition

  • IR Spectroscopy:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • NMR Spectroscopy:

    • Instrument: A 300 MHz or higher field NMR spectrometer.

    • 1H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: Approximately 10-15 ppm.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans.

    • 13C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

      • Spectral Width: Approximately 200-220 ppm.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more scans, depending on the sample concentration.

Comparison with Alternative Analytical Techniques

While IR and NMR are primary tools for the structural elucidation of synthesized pyridines, other techniques provide complementary information.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can aid in structural elucidation through the analysis of fragmentation patterns.[4][5] Electron Ionization (EI) is a common method where isomers, despite having the same molecular weight, can exhibit different fragmentation patterns.[5] For instance, the position of a substituent on the pyridine ring can influence the stability of the resulting fragments, providing clues to its location.[5]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) and the molar absorptivity (ε) can be characteristic of the pyridine chromophore and can be influenced by the nature and position of substituents.

  • X-ray Crystallography: For crystalline pyridine derivatives, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Visualizing the Workflow

The following diagram illustrates the general workflow from the synthesis of pyridine compounds to their spectroscopic analysis and characterization.

Synthesis_to_Analysis_Workflow Workflow for Synthesis and Analysis of Pyridine Compounds cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Synthesis Pyridine Synthesis (e.g., Hantzsch, Kröhnke) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample Structure Structural Elucidation IR->Structure NMR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: A flowchart illustrating the key stages from pyridine synthesis to spectroscopic analysis and final characterization.

References

Validating the Structure of Novel Cyclopenta[b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For potent heterocyclic scaffolds like cyclopenta[b]pyridines, ensuring the correct connectivity and stereochemistry is paramount. This guide provides a comparative framework for validating the structure of a novel cyclopenta[b]pyridine derivative against a plausible isomer using key analytical techniques.

Introduction

The synthesis of fused heterocyclic systems such as cyclopenta[b]pyridines can sometimes yield constitutional isomers, which possess the same molecular formula but differ in the connectivity of their atoms. Misidentification of such isomers can lead to erroneous structure-activity relationship (SAR) studies and wasted resources. This guide presents a systematic approach to differentiate a desired novel cyclopenta[b]pyridine, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Derivative A) , from a potential isomeric byproduct, 6,7-dihydro-5H-cyclopenta[c]pyridin-6-one (Isomer B) , using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Data Analysis

The following tables summarize the expected quantitative data for our target compound, Derivative A, and its potential isomer, Isomer B.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Derivative A (Predicted δ, ppm) Isomer B (Predicted δ, ppm) Key Differentiator
Hα (to N)8.65 (dd, J=4.8, 1.6 Hz)9.05 (d, J=1.5 Hz)The multiplicity and coupling constants of the proton alpha to the pyridine nitrogen are distinct.
Hβ (to N)7.35 (dd, J=7.6, 4.8 Hz)7.80 (dd, J=7.8, 1.5 Hz)Chemical shift and coupling pattern differ due to the position relative to the carbonyl and nitrogen.
Hγ (to N)7.95 (d, J=7.6 Hz)7.45 (d, J=7.8 Hz)Significant difference in chemical shift due to proximity to the carbonyl group.
-CH₂- (adjacent to C=O)3.20 (t, J=6.0 Hz)3.05 (s)In Derivative A, this methylene is coupled to the adjacent CH₂, while in Isomer B, it is adjacent to a quaternary carbon, resulting in a singlet.
-CH₂- (adjacent to Ar)2.80 (t, J=6.0 Hz)3.30 (s)Similar to the above, the coupling pattern is a key differentiator.

Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)

Carbon Assignment Derivative A (Predicted δ, ppm) Isomer B (Predicted δ, ppm) Key Differentiator
C=O205.0198.0The electronic environment of the carbonyl carbon leads to a noticeable difference in its chemical shift.
Cα (to N)155.5163.0The position of the nitrogen atom significantly influences the chemical shift of the alpha carbon.
Cβ (to N)122.5128.0The chemical shift of the beta carbon is also sensitive to the isomeric structure.
Cγ (to N)132.0135.0A discernible difference in the chemical shift of the gamma carbon.
Quaternary Ar-C174.0145.0The position of the quaternary carbon within the aromatic system results in a large chemical shift difference.
-CH₂- (adjacent to C=O)36.038.0The chemical shifts of the aliphatic carbons are expected to be different.
-CH₂- (adjacent to Ar)29.042.0A notable difference in the chemical shift of the benzylic-type carbon.

Table 3: Comparative Mass Spectrometry and IR Data

Technique Derivative A Isomer B Key Differentiator
MS (EI) m/z (relative intensity): 133 (M⁺, 100%), 105 (M⁺-CO, 80%), 77 (C₆H₅⁺, 40%)m/z (relative intensity): 133 (M⁺, 100%), 105 (M⁺-CO, 85%), 78 (C₅H₄N⁺, 50%)While the molecular ion peak will be the same, the fragmentation pattern, particularly the formation of characteristic aromatic fragments, can help distinguish the isomers.
IR ν (cm⁻¹): ~1700 (C=O stretch), ~1590 (C=N stretch)ν (cm⁻¹): ~1690 (C=O stretch), ~1605 (C=N stretch)The exact frequency of the carbonyl and C=N stretching vibrations can be subtly different due to conjugation effects in the different ring systems.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 101 MHz. Use proton decoupling. Typical parameters include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.

  • 2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range C-H correlations, which are crucial for unambiguously connecting the molecular fragments.

2. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Acquisition Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-400.

3. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) FT-IR.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16 scans are co-added to obtain a high signal-to-noise ratio.

Mandatory Visualizations

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Validation Synthesis Synthesis of Cyclopenta[b]pyridine Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy (ATR) Purification->IR Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Experimental workflow for the validation of novel cyclopenta[b]pyridine derivatives.

G cluster_A Analysis of Derivative A cluster_B Analysis of Isomer B Data Combined Spectroscopic Data (NMR, MS, IR) H_NMR_A 1H NMR: Shows coupled aliphatic spin system Data->H_NMR_A C_NMR_A 13C NMR: Carbonyl at ~205 ppm Data->C_NMR_A HMBC_A HMBC: Key correlation between Hγ and C=O Data->HMBC_A H_NMR_B 1H NMR: Shows two aliphatic singlets Data->H_NMR_B C_NMR_B 13C NMR: Carbonyl at ~198 ppm Data->C_NMR_B HMBC_B HMBC: No correlation between Hγ and C=O Data->HMBC_B Conclusion Unambiguous Structure Determination: Derivative A H_NMR_A->Conclusion Consistent C_NMR_A->Conclusion Consistent HMBC_A->Conclusion Consistent H_NMR_B->Conclusion Inconsistent C_NMR_B->Conclusion Inconsistent HMBC_B->Conclusion Inconsistent

Caption: Logical relationship for distinguishing isomers using combined spectroscopic data.

Conclusion

A multi-technique approach is essential for the definitive structural validation of novel cyclopenta[b]pyridine derivatives. While 1D NMR and mass spectrometry can provide strong initial evidence, 2D NMR experiments like HMBC are often decisive in distinguishing between potential isomers. By systematically comparing experimental data with predicted values for all plausible structures, researchers can confidently assign the correct structure, ensuring the integrity of subsequent biological and medicinal chemistry studies.

Safety Operating Guide

Prudent Disposal of Octahydro-1H-cyclopenta[b]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Octahydro-1H-cyclopenta[b]pyridine, a compound that requires careful handling due to its hazardous properties. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe laboratory environment.

Hazard Profile of this compound

Understanding the hazards associated with a chemical is the first step in determining the appropriate disposal protocol. The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS PictogramHazard Statement
Flammable liquids (Category 4)No PictogramH227: Combustible liquid[1]
Acute toxicity, oral (Category 4)DangerH302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 1B)CorrosiveH314: Causes severe skin burns and eye damage[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)WarningH335: May cause respiratory irritation[1]

Procedural Steps for Disposal

The following steps outline a general procedure for the safe disposal of this compound. These steps are based on standard practices for handling hazardous chemical waste and should be adapted to comply with the specific regulations of your institution and locality.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles with side-shields.

  • Hand Protection: Chemical-impermeable gloves.

  • Body Protection: A lab coat or fire/flame resistant and impervious clothing.

  • Respiratory Protection: If there is a risk of inhalation, especially in case of a spill or when working outside a fume hood, a full-face respirator may be necessary.

2. Waste Collection:

  • Waste this compound, in its pure form or in solutions, must be collected in a designated, compatible waste container.[3]

  • The container must be sealable and airtight to prevent the release of vapors.[3]

  • Ensure the waste container is properly labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first waste is added.[3]

3. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area.

  • The storage area should be secure and away from direct sunlight, heat, sparks, or any other source of ignition.[3]

  • Crucially, segregate the waste from incompatible materials such as strong oxidizers and acids.[3]

4. Spill Management:

  • Small Spills: If a small amount of the chemical can be safely cleaned up, absorb it with an inert, dry material. Place the absorbent material into an appropriate, sealable waste disposal container and treat it as hazardous waste.[3]

  • Large Spills: In the event of a large spill, especially outside of a chemical fume hood, immediately evacuate and secure the area. Contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[3]

5. Final Disposal:

  • Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[3]

  • The labeled waste container should then be transferred to your institution's designated waste accumulation area for collection by a licensed hazardous waste disposal company.[3]

  • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess pure_solution Pure Chemical or Solution assess->pure_solution Liquid Waste contaminated Contaminated Materials (e.g., Absorbents, Glassware) assess->contaminated Solid Waste collect_waste Step 3: Collect in a Labeled, Compatible Waste Container pure_solution->collect_waste contaminated->collect_waste store_waste Step 4: Store Safely (Cool, Dry, Ventilated, Away from Incompatibles) collect_waste->store_waste full Is Container Full? store_waste->full full->store_waste No request_pickup Step 5: Complete Chemical Collection Request full->request_pickup Yes transfer Step 6: Transfer to Waste Accumulation Area request_pickup->transfer end End: Await Professional Disposal transfer->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult the official Safety Data Sheet (SDS) for this compound and to follow all applicable local, state, and federal regulations for hazardous waste disposal. Always prioritize safety and consult with your institution's safety officer for specific guidance.

References

Essential Safety and Operational Guidance for Handling Octahydro-1h-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety protocols and logistical plans for the handling and disposal of Octahydro-1h-cyclopenta[b]pyridine. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. The known hazards are summarized below, with corresponding mandatory personal protective equipment.

Hazard Summary:

Hazard ClassificationGHS Hazard Statement
Flammable LiquidsH227: Combustible liquid[1]
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage/Eye IrritationH314: Causes severe skin burns and eye damage[1][2]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1]

Required Personal Protective Equipment (PPE):

Body PartPPE SpecificationPurpose
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] Always inspect gloves for integrity before use.To prevent skin contact and absorption.
Eyes/Face Safety glasses with side-shields or chemical splash goggles.[3][4] A face shield may be required for splash hazards.To protect eyes from splashes and vapors.
Body A standard laboratory coat. Fire/flame resistant clothing is recommended.[4]To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.[3] If exposure limits are exceeded, a full-face respirator may be necessary.[4]To avoid inhalation of harmful vapors.

Step-by-Step Handling and Operations Plan

Adherence to the following experimental workflow is mandatory to ensure safe handling.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Transfer Waste to Designated Accumulation Area cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1h-cyclopenta[b]pyridine
Reactant of Route 2
Octahydro-1h-cyclopenta[b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.